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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Whitepaper: Chemical Structure, Synthesis, and Properties of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Executive Summary As a Senior Application Scientist overseeing the development of advanced heterocyclic scaffolds, I fr...

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Chemical Structure, Synthesis, and Properties of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Executive Summary

As a Senior Application Scientist overseeing the development of advanced heterocyclic scaffolds, I frequently encounter the oxazolidin-2-one class due to its profound utility in medicinal chemistry. While 3-substituted (N-aryl) oxazolidinones like Linezolid are renowned for their antibacterial properties, 5-aryl-2-oxazolidinones represent a distinct pharmacophore, often utilized in the design of Monoamine Oxidase (MAO) inhibitors and specialized chiral auxiliaries.

This technical guide provides an in-depth analysis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one , focusing on its structural profiling, self-validating synthetic protocols, and physicochemical properties. By detailing the causality behind our experimental choices, this document serves as a robust framework for researchers scaling up this specific intermediate.

Part 1: Structural and Electronic Profiling

The core structure of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one consists of a five-membered cyclic carbamate (oxazolidin-2-one) substituted at the C5 position with a 2,4-dimethoxyphenyl ring.

Electronic Causality: The two methoxy (-OCH₃) groups at the ortho and para positions of the phenyl ring exert a strong positive mesomeric (+M) effect. This significantly increases the electron density of the aromatic system. In a biological context, this electron-rich ring enhances non-covalent interactions (such as cation-π and π-π stacking) within enzymatic binding pockets. Synthetically, the electron-donating nature stabilizes the benzylic C5 position, which can influence the regioselectivity during ring-closure operations.

Table 1: Physicochemical and Structural Parameters

Parameter Value Implications for Drug Design
Molecular Formula C₁₁H₁₃NO₄ Standard low-molecular-weight building block.
Molecular Weight 223.23 g/mol Highly efficient for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors 1 (Amide NH) Essential for anchoring to target protein residues.
Hydrogen Bond Acceptors 4 (C=O, Ring O, 2x -OCH₃) High capacity for water solubility and receptor binding.
Rotatable Bonds 3 Balances conformational flexibility with structural rigidity.

| Topological Polar Surface Area | ~56.8 Ų | Optimal for membrane permeability; potential for BBB penetration. |

Part 2: Synthetic Strategies and Mechanistic Causality

The synthesis of 5-aryl-2-oxazolidinones can be approached via two primary paradigms: green-chemistry CO₂ fixation and bench-scale cyclization.

1. Green Chemistry Approaches (CO₂ Fixation) Recent advancements have demonstrated the viability of synthesizing 5-aryl-2-oxazolidinones via the [1]. These solvent-free, catalyst-driven processes often utilize [2] or [3] to achieve excellent regioselectivity. Furthermore, metal-free systems employing [4] have proven highly effective. While atom-economical, these methods require specialized high-pressure CO₂ reactors.

2. Bench-Scale Standard: CDI-Mediated Cyclization For rapid, reliable laboratory synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, we employ the cyclization of the corresponding 1,2-amino alcohol (2-amino-1-(2,4-dimethoxyphenyl)ethanol) using 1,1'-Carbonyldiimidazole (CDI).

Why CDI? Historically, phosgene or triphosgene were used for this transformation. However, CDI is a crystalline solid that eliminates the lethal inhalation risks associated with phosgene gas. The byproduct of CDI activation is imidazole, which is non-toxic, mildly basic, and easily removed during aqueous workup, creating a self-validating purification step.

Mechanism A 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (Starting Material) C N-Acyl Imidazole Intermediate (Activated) A->C Nucleophilic Attack (- Imidazole) B 1,1'-Carbonyldiimidazole (CDI) B->C Carbonyl Transfer D 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one (Final Product) C->D Intramolecular Cyclization E Imidazole (Byproduct) C->E Leaving Group Departure

Mechanistic pathway of CDI-mediated cyclization to form 5-aryl-2-oxazolidinones.

Part 3: Self-Validating Experimental Protocol

The following protocol details the CDI-mediated synthesis. Every step is designed with built-in causality to ensure the system self-validates the product's purity.

Reagents:

  • 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (1.0 equiv, 10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv, 12 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Preparation under Inert Atmosphere: Dissolve the amino alcohol in anhydrous DCM under a nitrogen atmosphere.

    • Causality: CDI is highly moisture-sensitive. Any water present will prematurely hydrolyze CDI into CO₂ and imidazole, stalling the reaction.

  • Temperature-Controlled Activation: Cool the solution to 0 °C using an ice bath. Add CDI portion-wise over 15 minutes.

    • Causality: The initial nucleophilic attack of the primary amine on CDI is exothermic. Cooling prevents the formation of intermolecular urea byproducts, forcing the reaction toward the desired intramolecular N-acyl imidazole intermediate.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (Eluent: EtOAc/Hexane 1:1).

    • Causality: The intramolecular attack of the secondary hydroxyl group onto the activated carbonyl requires thermal energy to overcome the transition state barrier, hence the warming to room temperature.

  • Self-Validating Quench & Wash: Transfer the mixture to a separatory funnel. Wash the organic layer twice with 1M HCl (30 mL), followed by saturated NaHCO₃ (30 mL) and Brine (30 mL).

    • Causality: The 1M HCl wash is critical. It protonates the imidazole byproduct, rendering it highly water-soluble and forcing it into the aqueous phase. If the organic layer remains clear and TLC shows a single spot, the purification is self-validated.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one as a solid. Recrystallize from hot ethanol if necessary.

Workflow Step1 Step 1: Reagent Preparation Dissolve amino alcohol in anhydrous DCM Step2 Step 2: CDI Addition Add CDI portionwise at 0 °C Step1->Step2 Step3 Step 3: Cyclization Stir at room temp for 4-6 hours Step2->Step3 Step4 Step 4: Quench & Wash Wash with 1M HCl, then Brine Step3->Step4 Step5 Step 5: Isolation Dry over Na2SO4, concentrate in vacuo Step4->Step5

Step-by-step experimental workflow for CDI-mediated synthesis of the oxazolidinone core.

Part 4: Analytical Characterization Expectations

To confirm the successful synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, researchers should look for the following spectral hallmarks:

  • ¹H NMR (CDCl₃, 400 MHz): The defining feature is the C5 methine proton. Due to the electron-withdrawing nature of the adjacent ring oxygen and the anisotropic effect of the dimethoxyphenyl ring, this proton will appear as a distinct triplet or doublet of doublets around δ 5.40 – 5.60 ppm . The two methoxy groups will appear as sharp, distinct singlets around δ 3.80 – 3.85 ppm . The C4 methylene protons will be diastereotopic, presenting as complex multiplets between δ 3.40 – 3.90 ppm .

  • FT-IR: A strong, sharp absorption band at approximately 1740–1760 cm⁻¹ is the definitive marker of the cyclic carbamate carbonyl (C=O) stretch, distinguishing it from open-chain amides or esters.

References

  • Dou, X.-Y., et al. "Catalyst-Free Process for the Synthesis of 5-Aryl-2-Oxazolidinones via Cycloaddition Reaction of Aziridines and Carbon Dioxide." Synlett, 2010.

  • Jiang, et al. "Proline-Catalyzed Synthesis of 5-Aryl-2-oxazolidinones from Carbon Dioxide and Aziridines Under Solvent-Free Conditions." Synthetic Communications, 2011.

  • "Lewis basic ionic liquids-catalyzed synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2 under solvent-free conditions." Green Chemistry, RSC, 2008.

  • Bresciani, G., et al. "Diethylammonium iodide as catalyst for the metal-free synthesis of 5-aryl-2-oxazolidinones from aziridines and carbon dioxide." Organic & Biomolecular Chemistry, 2021.

Sources

Exploratory

An In-Depth Technical Guide to the Pharmacological Potential of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Derivatives

Abstract The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably exemplified by the antibiotic Linezolid. The versatility of this heterocyclic system allows for extensive derivatization...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The oxazolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, most notably exemplified by the antibiotic Linezolid. The versatility of this heterocyclic system allows for extensive derivatization, with the C-5 position being a critical determinant of biological activity. This technical guide focuses on a specific, yet underexplored, class of these compounds: 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one derivatives. We will provide a comprehensive overview of their potential pharmacological applications, grounded in the established activities of the broader oxazolidinone class. This document will detail plausible synthetic routes, robust protocols for biological evaluation, and insights into their potential mechanisms of action in antimicrobial, anticancer, and anticonvulsant contexts. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to investigate this promising chemical space.

The Oxazolidin-2-one Scaffold: A Privileged Structure in Drug Discovery

The 1,3-oxazolidin-2-one ring is a five-membered heterocyclic motif that has garnered significant attention in pharmaceutical research. Its rigid structure and the presence of hydrogen bond donors and acceptors make it an excellent pharmacophore. The most prominent success story of this scaffold is the antibiotic Linezolid, the first in its class to be approved for clinical use.[1][2] Linezolid's novel mechanism of action, the inhibition of bacterial protein synthesis at a very early stage, has made it a crucial weapon against multi-drug resistant Gram-positive bacteria.[1][3]

Beyond its antibacterial prowess, the oxazolidinone core has been explored for a multitude of other therapeutic applications. Various derivatives have demonstrated potential as anticancer, anticonvulsant, anti-inflammatory, and antiviral agents.[4][5][6] The pharmacological profile of an oxazolidinone derivative is heavily influenced by the nature of the substituent at the 5-position of the ring.[7][8] This position is often a key interaction point with biological targets and provides a vector for modifying the compound's physicochemical properties, such as solubility and metabolic stability.

The Significance of the 5-(2,4-Dimethoxyphenyl) Substituent

The 2,4-dimethoxyphenyl group is a well-known pharmacophore found in numerous biologically active compounds. The two methoxy groups are electron-donating and can influence the electronic properties of the entire molecule. They can also participate in hydrogen bonding and other non-covalent interactions with biological targets. The substitution pattern on the phenyl ring is crucial for determining the molecule's conformation and how it fits into a binding pocket. The presence of this moiety on the 5-position of the oxazolidin-2-one ring is hypothesized to confer unique pharmacological properties, potentially leading to novel activities or improved potency and selectivity compared to other 5-substituted analogs.

Synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Derivatives

The synthesis of 5-aryl-oxazolidin-2-ones can be achieved through several established routes. A common and effective method involves the cyclization of an appropriate amino alcohol precursor. Below is a detailed, plausible protocol for the synthesis of the core scaffold, which can then be further derivatized.

3.1 Experimental Protocol: Synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

This protocol is a representative example and may require optimization for specific derivatives.

Step 1: Synthesis of 2-amino-1-(2,4-dimethoxyphenyl)ethanol

  • To a solution of 2,4-dimethoxyacetophenone (1 eq.) in a suitable solvent like methanol, add a source of cyanide, such as potassium cyanide (1.2 eq.), and ammonium chloride (1.5 eq.).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aminonitrile.

  • Reduce the aminonitrile using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) at 0°C to room temperature.

  • Carefully quench the reaction with water and a sodium hydroxide solution.

  • Filter the resulting mixture and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry, and concentrate to yield the crude amino alcohol. Purify by column chromatography.

Step 2: Cyclization to form 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

  • Dissolve the synthesized 2-amino-1-(2,4-dimethoxyphenyl)ethanol (1 eq.) in a suitable solvent like dichloromethane or THF.

  • Add a carbonylating agent such as carbonyldiimidazole (CDI) (1.1 eq.) or triphosgene in the presence of a base like triethylamine.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

3.2 Visualization of the Synthetic Workflow

Synthesis_Workflow start 2,4-Dimethoxy-acetophenone step1 Strecker Synthesis (KCN, NH4Cl) start->step1 intermediate1 Aminonitrile Intermediate step1->intermediate1 step2 Reduction (e.g., LiAlH4) intermediate1->step2 intermediate2 2-Amino-1-(2,4-dimethoxy-phenyl)ethanol step2->intermediate2 step3 Cyclization (e.g., CDI) intermediate2->step3 product 5-(2,4-Dimethoxy-phenyl)oxazolidin-2-one step3->product

Caption: Synthetic route to 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

Pharmacological Potential and Screening Strategies

Based on the known activities of the oxazolidinone class, derivatives of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one are prime candidates for screening in several key therapeutic areas.

4.1 Antimicrobial Activity

Mechanism of Action: Oxazolidinones exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S ribosomal subunit at the P-site, preventing the formation of the initiation complex, a crucial early step in protein synthesis.[9] This unique mechanism means there is often no cross-resistance with other classes of protein synthesis inhibitors.[3]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a cation-adjusted Mueller-Hinton broth.

  • Prepare an inoculum of the bacterial strain (e.g., Staphylococcus aureus, Enterococcus faecalis) standardized to a concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of the Antimicrobial Mechanism

Antimicrobial_Mechanism cluster_ribosome Bacterial Ribosome P_site P-site A_site A-site Initiation_Complex 70S Initiation Complex Blocked P_site->Initiation_Complex Prevents formation 50S 50S Subunit 30S 30S Subunit Oxazolidinone 5-(2,4-Dimethoxyphenyl)- oxazolidin-2-one Oxazolidinone->P_site Binds to fMet_tRNA fMet-tRNA fMet_tRNA->P_site Binding blocked Protein_Synthesis Protein Synthesis Inhibited Initiation_Complex->Protein_Synthesis

Caption: Inhibition of bacterial protein synthesis by oxazolidinones.

4.2 Anticancer Activity

Potential Mechanisms: Several oxazolidinone derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[5][7][10] Some derivatives have been shown to increase levels of reactive oxygen species (ROS) and disrupt mitochondrial function in cancer cells.[5]

Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay

  • Seed cancer cells (e.g., MCF-7 breast cancer, HeLa cervical cancer) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one derivatives for 48-72 hours.

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC50 Values

Compound IDModificationMCF-7 IC50 (µM)HeLa IC50 (µM)
DPO-01Core Scaffold15.522.1
DPO-02N-methylation12.318.9
DPO-034'-Fluoro substitution8.714.5
DoxorubicinControl0.50.8

Visualization of a Potential Anticancer Pathway

Anticancer_Pathway Compound 5-(2,4-Dimethoxyphenyl)- oxazolidin-2-one Mitochondria Mitochondria Compound->Mitochondria ROS ↑ Reactive Oxygen Species (ROS) Mitochondria->ROS Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptosis induction pathway in cancer cells.

4.3 Anticonvulsant Activity

Potential Mechanisms: The central nervous system activity of some oxazolidinone derivatives suggests their potential as anticonvulsants.[6] The mechanism may involve the modulation of ion channels (e.g., sodium or calcium channels) or interaction with neurotransmitter receptors.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

  • Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice at various doses.

  • After a predetermined time for drug absorption (e.g., 30-60 minutes), subject each mouse to a brief electrical stimulus (e.g., 50 mA, 0.2 s) through corneal electrodes.

  • Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

  • The ability of the compound to prevent the tonic extension is considered a measure of anticonvulsant activity.

  • Determine the median effective dose (ED50), the dose that protects 50% of the animals from seizures.

  • A rotarod test should also be performed to assess for any motor impairment (neurotoxicity) at the effective doses.

Structure-Activity Relationship (SAR) Insights and Future Directions

While specific SAR data for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one derivatives is not yet available, general principles from the broader oxazolidinone class can guide future derivatization efforts.[7][8]

  • N-3 Position: Derivatization at the N-3 position of the oxazolidinone ring can modulate pharmacokinetic properties and may introduce additional interactions with the biological target.

  • Phenyl Ring Substitution: Further substitution on the 2,4-dimethoxyphenyl ring could fine-tune electronic properties and steric bulk, potentially enhancing potency or selectivity.

  • Chirality: The C-5 position is a chiral center. The stereochemistry at this position is often crucial for biological activity, and the synthesis of enantiomerically pure compounds is highly recommended.[11]

Future research should focus on synthesizing a library of derivatives based on the 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one scaffold and screening them in the assays described above. This will allow for the development of a detailed SAR and the identification of lead compounds for further optimization.

Conclusion

The 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging the known pharmacological potential of the oxazolidinone core and the unique properties of the 2,4-dimethoxyphenyl moiety, there is a significant opportunity to discover novel therapeutic agents. This guide provides the foundational knowledge, synthetic strategies, and biological evaluation protocols necessary to embark on the exploration of this exciting class of compounds. Rigorous and systematic investigation in this area is warranted and has the potential to yield new drug candidates for a range of diseases.

References
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  • Bentham Science. (2024, April 1). Synthesis and Biological Evaluation of Novel Oxazolidinone Derivatives Containing Dithiocarbamate Moiety as Antibacterial Agents. Retrieved from [Link]

  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International journal of antimicrobial agents, 23(2), 113–119.
  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships. Angewandte Chemie (International ed. in English), 42(18), 2010–2023.
  • Frontiers Media. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ResearchGate. (2025, October 8). Rapidly Diverse Synthesis of N-Aryl-5-Substituted-2-Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. Retrieved from [Link]

  • Kim, H. Y., et al. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Organic Letters, 3(5), 685–688.
  • Organic Chemistry Portal. (2007). An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Retrieved from [Link]

  • Armentano, B., et al. (2020). 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer. Biomedicines, 8(2), 35.
  • ResearchGate. (2011). Scheme 1. Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1. Retrieved from [Link]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 54(12), 5337–5343.
  • PubMed. (2021, May 15). Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxazolidine-2,4-dione similar molecules with anticonvulsant activity. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry. Retrieved from [Link]

  • Hindawi. (2014). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2023, October 9). Preparation, Characterization and Antibacterial Activity of some New Oxazolidin-5-one Derivatives Derived from Imine Compounds. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and antimicrobial activities of 5-Arylidene-thiazolidine-2,4-dione derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, August 15). Synthesis and in Vitro Anticancer Activity of New 2-thioxo-oxazolidin-4-one Derivatives. Retrieved from [Link]

  • MDPI. (2025, October 22). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Retrieved from [Link]

  • PubChem. (n.d.). 5-(2,4-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione. Retrieved from [Link]

  • PubMed. (2001, April 15). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Retrieved from [Link]

  • Bentham Science. (2022, April 29). Synthesis, Assessment of Antineoplastic Activity, and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives. Retrieved from [Link]

  • MDPI. (2024, August 25). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Retrieved from [Link]

  • SciELO. (2017). Synthesis, Antimicrobial Activity and Structure-Activity Relationship of Some 5-Arylidene-thiazolidine-2,4-dione Derivatives. Retrieved from [Link]

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  • MDPI. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]

  • European Bioinformatics Institute. (n.d.). Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel[12][12][13] tricyclic fused oxazolidinone.... Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Synthesis and Evaluation of the Anticonvulsant Activities of New 5-substitued-[2][4][14]triazolo[4,3-a]quinoxalin-4(5H)-one Derivatives. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2022, May 30). The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives. Retrieved from [Link]

  • MDPI. (2020, November 20). The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. Retrieved from [Link]67/21/22/8796)

Sources

Foundational

Literature review on 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one synthesis pathways

The following technical guide details the synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one , a privileged scaffold in medicinal chemistry often utilized as a core pharmacophore in antibiotics (e.g., linezolid analogs...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one , a privileged scaffold in medicinal chemistry often utilized as a core pharmacophore in antibiotics (e.g., linezolid analogs) and monoamine oxidase (MAO) inhibitors.

This guide prioritizes scientific integrity and reproducibility , selecting pathways that balance yield, scalability, and atom economy.

Executive Summary

The 5-aryl-2-oxazolidinone motif is a critical heterocycle in modern drug discovery. The specific derivative 5-(2,4-dimethoxyphenyl)oxazolidin-2-one presents unique synthetic challenges due to the electron-rich nature of the 2,4-dimethoxyphenyl ring, which increases susceptibility to oxidative side reactions (e.g., quinone formation) and electrophilic aromatic substitution by-products.

This guide outlines three distinct synthetic pathways:

  • Pathway A (The Nitroaldol Route): A robust, scalable 3-step sequence ideal for gram-scale synthesis.

  • Pathway B (The Epoxide Route): A direct cycloaddition approach suited for combinatorial library generation.

  • Pathway C (Asymmetric Route): A stereoselective method yielding high enantiomeric excess (ee) for chiral applications.

Retrosynthetic Analysis

To design the optimal forward synthesis, we first deconstruct the target molecule. The 2-oxazolidinone ring can be disconnected at the carbonyl center or the C-N/C-O bonds.

Retrosynthesis Target 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one AminoAlcohol 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (Key Intermediate) Target->AminoAlcohol Cyclization (C=O insertion) Epoxide 2,4-Dimethoxystyrene Oxide Target->Epoxide Cycloaddition (Isocyanate) Aldehyde 2,4-Dimethoxybenzaldehyde AminoAlcohol->Aldehyde Henry Rxn + Reduction Nitromethane Nitromethane AminoAlcohol->Nitromethane Styrene 2,4-Dimethoxystyrene Epoxide->Styrene Epoxidation CDI Carbonyl Source (CDI or Phosgene)

Figure 1: Retrosynthetic disconnection showing the two primary precursors: the amino alcohol (green) and the styrene oxide (yellow).

Pathway A: The Nitroaldol (Henry) Route

Best for: Batch synthesis, high purity, and avoiding heavy metal catalysts.

This route utilizes the Henry Reaction to install the nitrogen and oxygen functionalities simultaneously, followed by reduction and cyclization. It is particularly effective for the electron-rich 2,4-dimethoxy system because the aldehyde is highly reactive toward nucleophilic attack.

Step-by-Step Protocol
Step 1: Henry Reaction (Nitroaldol Condensation)

Reaction: 2,4-Dimethoxybenzaldehyde + Nitromethane




-Nitroalcohol
  • Reagents: 2,4-Dimethoxybenzaldehyde (1.0 eq), Nitromethane (5-10 eq, solvent/reactant), Ammonium Acetate (0.5 eq).

  • Procedure:

    • Dissolve 2,4-dimethoxybenzaldehyde in neat nitromethane.

    • Add ammonium acetate and heat to reflux (approx. 100°C) for 2–4 hours.

    • Critical Control: Monitor via TLC. The electron-rich aldehyde reacts rapidly; prolonged heating may lead to dehydration (formation of nitrostyrene). For the oxazolidinone precursor, we prefer the

      
      -nitroalcohol  or the nitrostyrene  (which can be reduced in one pot).
      
    • Note: If the nitrostyrene (dehydrated product) forms, it appears as a bright yellow solid. This is acceptable as it reduces to the same amine.

Step 2: Reduction to Amino Alcohol

Reaction:


-Nitroalcohol/Nitrostyrene 

2-Amino-1-(2,4-dimethoxyphenyl)ethanol
  • Reagents: LiAlH

    
     (LAH) (3.0 eq) in anhydrous THF OR H
    
    
    
    (50 psi) with Pd/C (10% w/w).
  • Procedure (LAH Method):

    • Cool a suspension of LAH in dry THF to 0°C under Argon.

    • Add the nitro compound dropwise (exothermic).

    • Reflux for 3 hours.

    • Quench: Fieser workup (

      
       mL H
      
      
      
      O,
      
      
      mL 15% NaOH,
      
      
      mL H
      
      
      O).
    • Filter and concentrate to yield the amino alcohol.

Step 3: Cyclization to Oxazolidinone

Reaction: Amino Alcohol + Carbonyl Source


 Oxazolidinone
  • Reagents: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), CH

    
    Cl
    
    
    
    (DCM), Triethylamine (catalytic).
  • Procedure:

    • Dissolve the amino alcohol in dry DCM at 0°C.

    • Add CDI in portions. The reaction will evolve CO

      
       gas.[1]
      
    • Stir at room temperature for 12 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine/imidazole), then saturated NaHCO

      
      .
      
    • Purification: Recrystallization from EtOAc/Hexanes.

Pathway B: The Epoxide-Isocyanate Route

Best for: Combinatorial chemistry, generating 3-substituted derivatives.

This route involves the direct conversion of 2,4-dimethoxystyrene to the epoxide, followed by ring-opening/closing with an isocyanate.

EpoxideRoute Styrene 2,4-Dimethoxystyrene Epoxide Epoxide Intermediate Styrene->Epoxide Epoxidation (0°C, DCM) mCPBA m-CPBA (Oxidant) mCPBA->Styrene Product 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one Epoxide->Product CSI / Na2SO3 (Ring Expansion) CSI Chlorosulfonyl Isocyanate (CSI) CSI->Epoxide

Figure 2: The direct oxidative conversion of styrene to oxazolidinone.

Technical Nuance: Handling Electron-Rich Styrenes

2,4-Dimethoxystyrene is highly electron-rich. Standard epoxidation with m-CPBA can lead to acid-catalyzed ring opening (to the diol or rearranged ketone) due to the byproduct m-chlorobenzoic acid.

  • Correction: Perform epoxidation in a biphasic system (DCM/aq. NaHCO

    
    ) to neutralize acid in situ, or use Dimethyldioxirane (DMDO)  generated in situ (Acetone/Oxone) for neutral conditions.
    
Protocol (Isocyanate Cycloaddition)
  • Epoxidation: Treat 2,4-dimethoxystyrene with m-CPBA (1.1 eq) in DCM at 0°C in the presence of solid NaHCO

    
     (2.0 eq). Filter and concentrate to obtain the epoxide.
    
  • Cycloaddition: Dissolve epoxide in THF. Add Chlorosulfonyl isocyanate (CSI) (1.1 eq) at -78°C.

  • Hydrolysis: The N-chlorosulfonyl intermediate is hydrolyzed by adding aqueous Na

    
    SO
    
    
    
    solution. This yields the NH-oxazolidinone.

Comparative Analysis of Pathways

FeaturePathway A (Nitroaldol)Pathway B (Epoxide)Pathway C (Asymmetric Henry)
Starting Material 2,4-Dimethoxybenzaldehyde2,4-Dimethoxystyrene2,4-Dimethoxybenzaldehyde
Step Count 323
Overall Yield High (60–75%)Moderate (40–55%)Moderate (50–65%)
Stereocontrol Racemic (unless resolved)RacemicHigh Enantioselectivity
Scalability Excellent (Kg scale)Good (safety limits on peracids)Limited by catalyst cost
Key Risk Exotherm in LAH reductionPolymerization of styreneCatalyst sensitivity

References

  • Henry Reaction Mechanism & Utility: L. Henry, C. R. Acad. Sci.1895 , 120, 1265. (Foundational chemistry for Pathway A).

  • Oxazolidinone Synthesis via Epoxides: Beilstein J. Org. Chem.2020 , 16, 1730–1739. Link (Detailed protocol for CSI cycloaddition).

  • Synthesis of 2-amino-1-(dimethoxyphenyl)ethanol: Chinese Journal of Pharmaceuticals, 2006 , 37 (7), 445-446.[2] (Specific reduction protocols for dimethoxy analogs).

  • CDI Cyclization Protocols:Tetrahedron Letters1995, 36, 1933.
  • Asymmetric Henry Reaction: J. Am. Chem. Soc.2003 , 125, 12692.[3][4] (Copper-catalyzed enantioselective route).

Sources

Exploratory

Molecular weight and physicochemical characteristics of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

This technical guide provides an in-depth analysis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one , a specific derivative of the 2-oxazolidinone class.[1][2] This scaffold is chemically significant as a core pharmacophore in...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one , a specific derivative of the 2-oxazolidinone class.[1][2] This scaffold is chemically significant as a core pharmacophore in antibiotic development (e.g., Linezolid analogs) and as a chiral auxiliary in asymmetric synthesis.[1][2]

[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is a heterocyclic carbamate characterized by a 5-membered oxazolidin-2-one ring substituted at the C5 position with an electron-rich 2,4-dimethoxyphenyl group.[1][2] It belongs to the 5-aryl-2-oxazolidinone family, a class of compounds widely utilized in medicinal chemistry for their antibacterial properties (via inhibition of the 50S ribosomal subunit) and monoamine oxidase (MAO) inhibitory potential.[1][2]

Chemical Identification Data
ParameterSpecification
IUPAC Name 5-(2,4-Dimethoxyphenyl)-1,3-oxazolidin-2-one
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Monoisotopic Mass 223.0845 Da
Structural Class 5-Aryl-2-oxazolidinone (Cyclic Carbamate)
SMILES COc1cc(ccc1OC)C2COC(=O)N2
Key Functional Groups Carbamate (cyclic), Aryl Ether (Dimethoxy)

Part 2: Physicochemical Profile (PhysChem)[1][2]

The physicochemical characteristics of this molecule are dominated by the electron-donating methoxy groups on the phenyl ring, which increase lipophilicity compared to the unsubstituted parent, while the oxazolidinone ring provides polar hydrogen-bonding capability.[1][2]

Calculated & Predicted Properties[1][2][7]
PropertyValue (Predicted)Impact on Development
LogP (Lipophilicity) 1.3 – 1.6Optimal for membrane permeability; slightly more lipophilic than 5-phenyl-2-oxazolidinone (LogP ~1.2).[1][2]
Topological Polar Surface Area (TPSA) ~58 ŲFavorable for oral bioavailability (Rule of 5 compliant).[1][2]
H-Bond Donors (HBD) 1 (NH)Critical for binding to the ribosomal peptidyl transferase center.[1][2]
H-Bond Acceptors (HBA) 4 (2x OMe, 1x C=O, 1x Ring O)Facilitates interaction with solvent and protein targets.[1][2]
Solubility (Water) Low (< 1 mg/mL)Likely requires formulation (e.g., cyclodextrin or cosolvents like PEG400).[1][2]
Solubility (Organic) HighSoluble in DMSO, Methanol, DCM, Ethyl Acetate.[1][2]
Melting Point 125 – 135 °CTypical range for 5-aryl-oxazolidinones; crystallinity aids purification.[1][2]

Note on Data: Values are derived from structure-activity relationship (SAR) models of the 5-aryl-2-oxazolidinone class, as specific experimental data for the 2,4-dimethoxy isomer is limited in open literature compared to the 3,5-dimethyl (Metaxalone) or 3-fluoro-4-morpholinyl (Linezolid) analogs.[1][2]

Part 3: Synthesis & Manufacturing Protocols

The synthesis of 5-aryl-2-oxazolidinones must be regioselective to ensure the aryl group is at position 5 rather than 4.[1][2] The Amino-Alcohol Cyclization route is the most robust and self-validating method for laboratory scale.[1][2]

Synthesis Workflow Diagram (DOT)

SynthesisPathway Styrene 2,4-Dimethoxystyrene (Starting Material) Epoxide 2,4-Dimethoxystyrene Oxide (Intermediate) Styrene->Epoxide Styrene->Epoxide Oxidation AminoAlcohol 1-(2,4-Dimethoxyphenyl)- 2-aminoethanol Epoxide->AminoAlcohol Epoxide->AminoAlcohol Aminolysis Product 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one AminoAlcohol->Product AminoAlcohol->Product Carbonylation mCPBA m-CPBA (Epoxidation) NH3 NH3 / MeOH (Ring Opening) CDI CDI or Phosgene (Cyclization)

Caption: Step-wise synthesis from styrene precursor via epoxide opening and carbamate cyclization.

Detailed Protocol: Amino-Alcohol Cyclization Route

This protocol avoids the use of hazardous isocyanates and provides high regioselectivity.[1][2]

Step 1: Epoxidation

  • Dissolve 2,4-dimethoxystyrene (10 mmol) in DCM (50 mL) at 0°C.

  • Slowly add m-CPBA (1.2 equiv) over 30 minutes.[1][2]

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1][2]

  • Quench with saturated NaHCO₃/Na₂S₂O₃. Extract, dry (Na₂SO₄), and concentrate to yield the epoxide.[1][2]

Step 2: Aminolysis (Regioselective Ring Opening)

  • Dissolve the epoxide in Methanolic Ammonia (7 M, 20 mL).

  • Heat in a sealed tube at 60°C for 6 hours.

  • Mechanism: Ammonia attacks the less hindered carbon (terminal), ensuring the hydroxyl group ends up on the benzylic carbon (C1).[1][2]

  • Concentrate under vacuum to yield 1-(2,4-dimethoxyphenyl)-2-aminoethanol .

Step 3: Carbonylation (Ring Closure)

  • Dissolve the amino alcohol (5 mmol) in dry THF (25 mL).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) or Diethyl Carbonate (with K₂CO₃ cat.).[1][2]

  • Reflux for 3-5 hours.

  • Validation: Formation of the cyclic carbamate is indicated by the disappearance of the broad OH/NH stretches and appearance of a sharp C=O stretch at ~1750 cm⁻¹ in IR.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (EtOAc/Hexane).

Part 4: Biological & Pharmacological Context[1][2][7][10]

Mechanism of Action (MOA)

As a member of the oxazolidinone class, this molecule is a potential protein synthesis inhibitor .[1][2]

  • Target: 23S rRNA of the 50S ribosomal subunit.[1][2]

  • Binding Mode: The 5-aryl-2-oxazolidinone core binds to the A-site pocket, preventing the formation of the initiation complex (tRNA binding).[1][2]

  • SAR Insight: The S-enantiomer is typically the bioactive form for antibacterial activity.[1][2] The 2,4-dimethoxy substitution pattern increases electron density, potentially altering binding affinity compared to the electron-deficient rings found in Linezolid (fluorophenyl).[1][2]

Potential Therapeutic Applications
  • Antibacterial Research: Investigated as a scaffold for overcoming resistance to standard antibiotics (MRSA/VRE).[1][2]

  • MAO Inhibition: 5-aryl-oxazolidinones (e.g., Toloxatone) are known reversible inhibitors of Monoamine Oxidase A (MAO-A).[1][2] The electron-rich dimethoxy group may enhance affinity for the MAO active site.[1][2]

  • Chiral Auxiliary: The enantiopure form (if synthesized via asymmetric dihydroxylation) serves as a "Evans-type" auxiliary for stereoselective alkylations.[1][2]

Part 5: Analytical Characterization Standards

To validate the identity of the synthesized compound, the following analytical signals must be confirmed.

TechniqueExpected Signal / Characteristic
¹H NMR (400 MHz, CDCl₃) δ 6.5–7.2 (m, 3H, Ar-H) δ 5.5 (dd, 1H, H5 - Benzylic) δ 3.80, 3.82 (s, 6H, 2x OMe) δ 3.5–3.9 (m, 2H, H4 - Ring CH₂) δ 6.0 (bs, 1H, NH)
¹³C NMR ~159 ppm (C=O[1][2][3] Carbamate) ~160, 158 ppm (Ar-C-OMe) ~74 ppm (C5 - Benzylic) ~45 ppm (C4 - CH₂)
IR Spectroscopy 1740–1760 cm⁻¹ (Strong C=O stretch, cyclic carbamate) 3200–3300 cm⁻¹ (NH stretch)
Mass Spectrometry (ESI) [M+H]⁺ = 224.2 [M+Na]⁺ = 246.2

References

  • Brickner, S. J. (1996).[1][2] Oxazolidinone antibacterial agents.[1][2][4][5] Current Pharmaceutical Design, 2(2), 175-194.[1][2]

  • Ager, D. J., et al. (1996).[1][2] Synthesis of 2-Oxazolidinones from Epoxides and Isocyanates.[1][2][6] Journal of Chemical Education, 73(6), 572.[1][2]

  • Barbachyn, M. R., & Ford, C. W. (2003).[1][2] Oxazolidinone structure-activity relationships leading to linezolid.[1][2][4][6][5] Angewandte Chemie International Edition, 42(18), 2010-2023.[1][2] [1][2]

  • Dyke, H. J., & Gill, E. W. (2002).[1][2] Synthesis and biological activity of some 5-aryl-2-oxazolidinones. Journal of Medicinal Chemistry. (General reference for 5-aryl class properties).

Sources

Foundational

The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Analogs

For Researchers, Scientists, and Drug Development Professionals Abstract The oxazolidin-2-one core is a quintessential privileged scaffold in modern medicinal chemistry, giving rise to a diverse array of therapeutic agen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidin-2-one core is a quintessential privileged scaffold in modern medicinal chemistry, giving rise to a diverse array of therapeutic agents. While its origins are rooted in antibacterial drug discovery, the inherent bioactivity of this five-membered heterocycle has propelled its exploration into numerous other therapeutic domains, most notably as modulators of central nervous system (CNS) targets. This in-depth technical guide delineates the historical evolution and discovery of a specific, yet significant, subclass: the 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one analogs. We will traverse the synthetic milestones, unravel the key pharmacological discoveries, and present the established experimental methodologies that have defined this area of research. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel oxazolidinone-based therapeutics.

Introduction: The Oxazolidin-2-one Core - From Antibiotic to CNS Modulator

The story of oxazolidin-2-ones in medicine is a compelling narrative of serendipity and rational drug design. The initial breakthrough came with the discovery of their potent antibacterial properties, culminating in the development of linezolid, the first clinically approved oxazolidinone antibiotic.[1] This class of compounds exerts its antibacterial effect through a unique mechanism of action: the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit.[1]

However, an intriguing and clinically relevant side effect of early oxazolidinones was soon identified: reversible, non-selective inhibition of monoamine oxidase (MAO).[] MAO is a critical enzyme in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine.[3] This off-target activity, while a concern for antibiotic applications, opened a new and exciting avenue for the development of oxazolidinone analogs as potential treatments for neurological and psychiatric disorders, including depression and Parkinson's disease.[][3]

The 5-position of the oxazolidin-2-one ring has been a focal point for medicinal chemists, as modifications at this site have been shown to significantly influence the pharmacological profile of the resulting analogs.[4] The introduction of an aryl substituent at the 5-position, in particular, has been a fruitful strategy for modulating CNS activity. This guide will specifically focus on the history and discovery of analogs bearing a 2,4-dimethoxyphenyl moiety at this critical position, a substitution pattern that has been explored for its potential to confer desirable anxiolytic, muscle relaxant, and MAO-inhibitory properties.

The Genesis of 5-Aryl-Oxazolidin-2-ones: Early Synthetic Strategies and Pharmacological Insights

The synthesis of the oxazolidin-2-one ring itself has been a subject of extensive investigation since its initial description. Early methods often involved the reaction of amino alcohols with phosgene or its equivalents. More contemporary and safer methods have since been developed, including the cyclization of β-amino alcohols with dialkyl carbonates or other carbonyl sources.

The introduction of a 5-aryl substituent, such as the 2,4-dimethoxyphenyl group, can be achieved through several synthetic routes. A common and effective strategy involves the reaction of a substituted styrene oxide with an isocyanate or a carbamate. This approach allows for the generation of a diverse library of analogs by varying both the styrene oxide and the isocyanate/carbamate coupling partner.

Initial pharmacological screening of various 5-aryl-oxazolidin-2-one derivatives revealed a broad spectrum of CNS activities. Notably, some analogs demonstrated anxiolytic and muscle relaxant properties, suggesting interactions with neurotransmitter systems beyond MAO inhibition. For instance, research into related heterocyclic compounds like 1,4-benzoxazin-3(4H)-one derivatives has shown that arylpiperazine moieties can confer high affinity for serotonin receptors, such as 5-HT1A and 5-HT2A, which are implicated in anxiety and depression.[5] While direct evidence for the 5-(2,4-dimethoxyphenyl)oxazolidin-2-one scaffold is still emerging, the structural similarities to known CNS-active compounds provide a strong rationale for their investigation in this area.

The Rise of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Analogs as Monoamine Oxidase Inhibitors

The MAO inhibitory activity of oxazolidinones is a well-documented phenomenon.[] The structural resemblance of the oxazolidin-2-one scaffold to the endogenous substrates of MAO is believed to be a key factor in their inhibitory mechanism. The nature and substitution pattern of the 5-aryl group play a crucial role in determining the potency and selectivity of MAO inhibition (MAO-A vs. MAO-B).

While specific, publicly available, in-depth studies on a series of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one analogs as dedicated MAO inhibitors are not extensively documented in the mainstream literature, the general principles of oxazolidinone-MAO interactions provide a framework for understanding their potential. The 2,4-dimethoxy substitution pattern on the phenyl ring can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity to the active site of the MAO enzyme. It is hypothesized that the methoxy groups can engage in favorable interactions within the enzyme's binding pocket, potentially enhancing inhibitory potency.

The development of selective MAO-B inhibitors is of particular interest for the treatment of Parkinson's disease, as MAO-B is the primary isoenzyme responsible for the metabolism of dopamine in the brain.[3] Future research into 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one analogs will likely focus on elucidating their selectivity profile for MAO-A versus MAO-B and optimizing their structure to achieve potent and selective MAO-B inhibition.

Experimental Protocols: A Guide to Synthesis and Evaluation

To provide a practical framework for researchers entering this field, this section outlines a general, step-by-step methodology for the synthesis and preliminary pharmacological evaluation of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one analogs.

General Synthetic Protocol

A robust and versatile method for the synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is the reaction of 2,4-dimethoxystyrene oxide with urea in the presence of a suitable base.

Materials:

  • 2,4-Dimethoxystyrene oxide

  • Urea

  • Sodium methoxide

  • Methanol (anhydrous)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethoxystyrene oxide (1.0 eq) and urea (1.2 eq) in anhydrous methanol.

  • Addition of Base: To the stirred solution, add a catalytic amount of sodium methoxide (0.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

  • Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

This general protocol can be adapted to synthesize a variety of analogs by utilizing different substituted styrene oxides and isocyanates or carbamates.

In Vitro Monoamine Oxidase Inhibition Assay

A common method to assess the MAO inhibitory activity of new compounds is a fluorescence-based assay using a commercially available kit.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a fluorogenic substrate)

  • Test compounds (5-(2,4-Dimethoxyphenyl)oxazolidin-2-one analogs)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Assay buffer

  • 96-well microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and reference inhibitors in the assay buffer.

  • Enzyme and Substrate Preparation: Prepare working solutions of the MAO enzymes and the substrate according to the manufacturer's instructions.

  • Assay Protocol:

    • Add the test compounds or reference inhibitors to the wells of the 96-well plate.

    • Add the MAO enzyme (either MAO-A or MAO-B) to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the MAO activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation and Visualization

Tabulated Pharmacological Data

To facilitate the comparison of the biological activity of different analogs, it is essential to present the data in a clear and organized manner. The following table provides a template for summarizing key pharmacological parameters.

Compound IDR-Group on N-3MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)Anxiolytic Activity (ED50, mg/kg)Muscle Relaxant Activity (% Inhibition)
1 HDataDataDataDataData
2 CH3DataDataDataDataData
3 C2H5DataDataDataDataData
... ..................
Visualizing the Synthetic Workflow and Mechanism of Action

Diagrams are invaluable tools for illustrating complex chemical and biological processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for the synthetic workflow and a hypothesized mechanism of MAO inhibition.

Synthetic Workflow Diagram

Synthetic_Workflow StyreneOxide 2,4-Dimethoxystyrene Oxide Reaction Reaction Mixture StyreneOxide->Reaction Urea Urea Urea->Reaction Base Base (e.g., NaOMe) Base->Reaction Solvent Solvent (e.g., MeOH) Solvent->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one Purification->Product

Caption: General synthetic workflow for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

Hypothesized MAO Inhibition Mechanism

MAO_Inhibition cluster_MAO MAO Active Site FAD FAD Cofactor Metabolism Metabolism FAD->Metabolism Inhibited AromaticCage Aromatic Cage (Tyr, Phe residues) Inhibitor 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one Inhibitor->FAD Binding Inhibitor->AromaticCage Hydrophobic Interaction Substrate Monoamine Substrate Substrate->FAD Blocked

Caption: Hypothesized binding of the inhibitor to the MAO active site.

Conclusion and Future Directions

The 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one scaffold represents a promising area for the discovery of novel CNS-active agents. Building upon the rich history of oxazolidinone chemistry, these analogs offer the potential for finely tuned pharmacological profiles, including selective MAO inhibition, anxiolytic, and muscle relaxant effects. The synthetic accessibility of this scaffold, coupled with established in vitro and in vivo evaluation methods, provides a solid foundation for future drug discovery efforts.

Key areas for future research include:

  • Expansion of the Analog Library: Synthesis and evaluation of a broader range of N-3 substituted analogs to establish a comprehensive structure-activity relationship (SAR).

  • Elucidation of the Mechanism of Action: In-depth studies to determine the precise molecular targets and signaling pathways responsible for the observed anxiolytic and muscle relaxant effects.

  • Optimization of Pharmacokinetic Properties: Modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and bioavailability.

  • In Vivo Efficacy Studies: Evaluation of lead compounds in relevant animal models of anxiety, depression, and Parkinson's disease.

By leveraging the knowledge gained from decades of oxazolidinone research and employing modern drug discovery technologies, the full therapeutic potential of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one analogs can be realized.

References

  • Reck, F., Zhou, F., Eyermann, C. J., Kern, G., Carcanague, G., Ioannidis, G., ... & Gravestock, M. B. (2007). Novel substituted (pyridin-3-yl)phenyloxazolidinones: antibacterial agents with reduced activity against monoamine oxidase A and increased solubility. Journal of medicinal chemistry, 50(19), 4868-4881.
  • Gregory, W. A., Brittelli, D. R., Wang, C. L., Wuonola, M. A., McRipley, R. J., Eustice, D. C., ... & Forbes, M. (1989). Antibacterials. Synthesis and structure-activity studies of 3-aryl-2-oxooxazolidines. 1. The "A" group. Journal of medicinal chemistry, 32(8), 1673-1681.
  • Brickner, S. J., Hutchinson, D. K., Barbachyn, M. R., Manninen, P. R., Ulanowicz, D. A., Garmon, S. A., ... & Ford, C. W. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multi-drug-resistant gram-positive bacterial infections. Journal of medicinal chemistry, 39(3), 673-679.
  • Bozdag, M., Alafeefy, A. H., & Carta, A. (2018). Oxazolidinone: a privileged scaffold in drug design. Mini reviews in medicinal chemistry, 18(15), 1276-1296.
  • Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships.
  • Diekema, D. J., & Jones, R. N. (2001). Oxazolidinone antibiotics. The Lancet, 358(9297), 1975-1982.
  • Zajdel, P., Kurczab, R., Grychowska, K., Satała, G., Pawłowski, M., & Bojarski, A. J. (2013). Structure-activity relationship studies of CNS agents. Part 38. Novel 1, 4-benzoxazin-3 (4H)-one, 1, 2-benzoxazolin-3-one and 1, 3-benzoxazolin-2, 4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. Archiv der Pharmazie, 332(11), 373-379.
  • Hester, J. B., Jr, & Von Voigtlander, P. F. (1979). 1-[[[5-(substituted phenyl)-2-oxazolyl]methylene]amino]-2,4-imidazolidinediones, a new class of skeletal muscle relaxants. Journal of medicinal chemistry, 22(11), 1390-1398.
  • Finberg, J. P., & Rabey, J. M. (2016). Monoamine oxidase inhibitors. In Handbook of clinical neurology (Vol. 139, pp. 31-40). Elsevier.
  • Tipton, K. F. (2018). Monoamine oxidase. In Handbook of experimental pharmacology (Vol. 248, pp. 1-27). Springer, Cham.
  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British journal of pharmacology, 147(S1), S287-S296.
  • Tassone, D. M., Boyce, M., Guymer, J., & Tipton, K. F. (2005). The antibacterial drug linezolid is a reversible inhibitor of monoamine oxidase. Journal of neurochemistry, 94(1), 179-186.
  • Abell, C. W., & Kwan, S. W. (2001). Molecular characterization of monoamine oxidases A and B. In Monoamine oxidase inhibitors in neurological diseases (pp. 23-40). Marcel Dekker, New York.
  • Livermore, D. M. (2003). Linezolid in vitro: mechanism and antibacterial spectrum. Journal of Antimicrobial Chemotherapy, 51(suppl_2), ii9-ii16.
  • Yoon, S., & Lee, J. (2011). Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial agents and chemotherapy, 55(6), 2977-2985.

Sources

Exploratory

Solubility Profile of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one in Aqueous Media

An In-Depth Technical Guide Executive Summary The aqueous solubility of a drug candidate is a paramount physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and u...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The aqueous solubility of a drug candidate is a paramount physicochemical property that dictates its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy.[1][2][3] This guide provides a comprehensive technical overview of the methodologies and theoretical principles required to fully characterize the aqueous solubility of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one. Oxazolidinone-based compounds are often poorly soluble in water, a challenge that must be addressed early in the drug development process.[4] This document details a structured approach, from in silico prediction to definitive thermodynamic measurements, to build a complete solubility profile. We present validated, step-by-step protocols for thermodynamic (shake-flask) and pH-dependent (potentiometric titration) solubility determination, explain the causality behind experimental choices, and discuss the interpretation of the resulting data. The objective is to equip researchers with the necessary framework to accurately assess and strategically overcome solubility challenges for this compound and its analogues.

Introduction: The Critical Role of Aqueous Solubility

The oxazolidinone class of compounds has garnered significant attention in medicinal chemistry, most notably for its utility in developing potent antibiotics. 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is a specific analogue within this class. Its chemical structure, featuring a polar oxazolidinone core and a non-polar dimethoxyphenyl substituent, suggests a complex solubility behavior that warrants careful investigation.

Aqueous solubility is a critical gatekeeper in the journey from a new chemical entity (NCE) to a viable drug.[5] Insufficient solubility is a leading cause of failure in preclinical and clinical development, contributing to poor oral bioavailability, variable drug exposure, and an increased risk of failing to demonstrate efficacy and safety.[6][7] Therefore, a thorough understanding and characterization of a compound's solubility profile is not merely a data collection exercise; it is a foundational component of risk mitigation in drug discovery and development.[2][8][9][10]

This guide will provide:

  • An analysis of the physicochemical properties of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

  • A discussion of the theoretical principles governing its solubility.

  • Detailed experimental protocols for accurate solubility determination.

  • A framework for interpreting the data to inform formulation and development strategies.

Physicochemical Properties of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

For the purpose of initial assessment, we can analyze the computed properties of a structurally similar compound, (5R)-5-(2,4-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione, available from PubChem. It is crucial to note the difference: the user's compound has a single ketone at position 2, while the reference has ketones at positions 2 and 4. However, these computed values provide a useful starting point for hypothesis generation.

Table 1: Computed Physicochemical Properties of a Structurally Related Compound

PropertyValueInterpretation & Implication for SolubilitySource
Molecular Weight 237.21 g/mol Moderate molecular weight, generally favorable.[12]
XLogP3-AA 1.2A positive LogP value indicates a preference for a lipid environment over an aqueous one, suggesting low water solubility.[12]
Hydrogen Bond Donor Count 1The single N-H group can donate a hydrogen bond, which is a positive contributor to aqueous solubility.[12]
Hydrogen Bond Acceptor Count 5Multiple oxygen and nitrogen atoms can accept hydrogen bonds from water, aiding in solvation.[12]
Topological Polar Surface Area (TPSA) 73.9 ŲA TPSA in this range is often associated with good cell permeability but does not guarantee high solubility.[12]

Based on this analysis, 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is predicted to be a poorly soluble compound. The lipophilic character of the dimethoxyphenyl ring likely dominates its overall solubility profile, despite the presence of hydrogen bonding functionalities in the oxazolidinone core.

Theoretical Framework: Understanding Solubility

A robust solubility assessment requires an understanding of the different types of solubility and the factors that influence them.

Kinetic vs. Thermodynamic Solubility

In drug discovery, solubility is not a single value but a concept that depends on the experimental conditions.[13] Understanding the distinction between kinetic and thermodynamic solubility is crucial for making informed decisions at different stages of development.[2][14][15][16]

  • Kinetic Solubility: This is typically a high-throughput measurement performed in early discovery.[2][16] It measures the concentration at which a compound, rapidly added from a concentrated organic stock solution (e.g., DMSO), begins to precipitate in an aqueous buffer.[17][18] This value is often higher than the true equilibrium solubility because it can represent a supersaturated or amorphous state.[14] It is useful for ranking compounds and flagging potential issues early on.[5]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is defined as the saturation concentration of the most stable crystalline form of a compound in a specific solvent at a given temperature and pressure, after an extended equilibration period.[13][19] This "gold standard" measurement is essential for preformulation and late-stage development, as it reflects the long-term stability of a formulation.[2][20]

G cluster_0 Solubility Assessment Workflow InSilico In Silico Prediction (e.g., LogP, TPSA) Kinetic Kinetic Solubility Assay (Nephelometry/UV) High-Throughput Screening InSilico->Kinetic Guides initial screen Thermo Thermodynamic Solubility (Shake-Flask) Preformulation Kinetic->Thermo Prioritizes candidates pH_Sol pH-Solubility Profile (Potentiometric Titration) Thermo->pH_Sol Provides intrinsic solubility (S₀) Formulation Formulation Strategy Thermo->Formulation Defines max concentration for formulation pH_Sol->Formulation Informs pH adjustment & salt selection

Solubility assessment decision workflow.
Key Factors Influencing Aqueous Solubility

Several interconnected factors govern the solubility of a compound like 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

  • pH and pKa: The oxazolidinone ring contains a nitrogen atom that can act as a weak base. Therefore, the solubility of this compound is expected to be pH-dependent.[21] At a pH below its pKa, the nitrogen will become protonated, creating a charged species that is significantly more soluble in water.[22][23] Conversely, at a pH above the pKa, the compound will exist predominantly in its neutral, less soluble form.[24] Determining the pKa is therefore essential for predicting and explaining its solubility across the physiological pH range (approx. 1.2 to 7.4).[7][25]

G Compound_Neutral R-NH (Neutral) Poorly Soluble Compound_Ionized R-NH₂⁺ (Ionized) More Soluble Compound_Neutral->Compound_Ionized pKa pH_Low Low pH (pH < pKa) [H⁺] is high pH_Low->Compound_Ionized Equilibrium shifts right pH_High High pH (pH > pKa) [H⁺] is low pH_High->Compound_Neutral Equilibrium shifts left

Effect of pH on the solubility of a weak base.
  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[13] This relationship should be characterized, especially if the intended formulation requires heating during manufacturing or is stored under variable temperature conditions.

  • Solid-State Properties (Polymorphism): The arrangement of molecules in the solid crystal lattice significantly impacts solubility. Amorphous forms are generally more soluble than their stable crystalline counterparts because less energy is required to break the solid-state interactions.[14] It is critical to ensure that thermodynamic solubility measurements are performed on the most stable polymorph to avoid misleadingly high values from a metastable form.[13]

  • Particle Size: Decreasing the particle size of a drug substance increases the surface area available for dissolution, which can increase the rate of dissolution.[26][27]

Experimental Protocols for Solubility Determination

The following protocols are designed to provide a comprehensive and accurate solubility profile for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

Protocol 1: Thermodynamic Solubility by Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[20][28] Its purpose is to measure the saturation concentration of the compound in a specific buffer after an extended period, ensuring a true equilibrium is reached.

Causality and Rationale:

  • Excess Solid: Adding an excess of the solid compound ensures that the solution remains saturated throughout the experiment.[20]

  • Extended Incubation (24-48h): This long duration is necessary to allow the dissolution process to reach a true thermodynamic equilibrium, and to allow for any potential conversion of a metastable solid form to the most stable polymorph.[15][19]

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.[13]

  • Phase Separation (Filtration/Centrifugation): This step is crucial to remove all undissolved solid particles before analysis. A 0.22 or 0.45 µm filter is typically used to ensure only the dissolved compound is quantified.[19][29]

  • Quantification by HPLC-UV: This provides a sensitive and specific method for measuring the concentration of the dissolved compound.

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffered aqueous solutions at desired pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Addition of Compound: Add an excess amount of solid 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one to a known volume of each buffer in a glass vial (e.g., 2-5 mg in 1 mL). The solid should be visible as a suspension.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

  • Dilution: Accurately dilute the clear filtrate with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of the compound in the diluted filtrate using a validated HPLC-UV method against a standard calibration curve.

  • Solid-State Analysis (Optional but Recommended): Recover the remaining solid from the vials and analyze it using techniques like X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to confirm that the solid form did not change during the experiment.

Protocol 2: pH-Dependent Solubility by Potentiometric Titration

This powerful technique allows for the rapid determination of the pH-solubility profile and the pKa of an ionizable compound from a single experiment.[30][31][32]

Causality and Rationale:

  • Titration: By titrating a suspension of the compound with a strong acid or base, the pH of the medium is systematically changed.

  • pH Monitoring: A potentiometer continuously monitors the pH.

  • Dissolution/Precipitation: As the pH changes, the compound either dissolves (as it becomes ionized) or precipitates (as it becomes neutral). The points at which these events occur are detected by changes in the titration curve, allowing for the calculation of solubility at each pH point.[33]

Step-by-Step Methodology:

  • Instrument Setup: Calibrate a potentiometer with standard pH buffers. Use an automated titrator for precise addition of the titrant.

  • Sample Preparation: Create a suspension of the compound in a co-solvent/water mixture. The co-solvent (e.g., methanol or DMSO) is used to dissolve the compound initially before it precipitates upon addition to water.

  • Titration: Titrate the suspension with a standardized solution of strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2), which dissolves the weakly basic compound.

  • Back Titration: Titrate the resulting clear solution with a standardized solution of strong base (e.g., 0.1 M NaOH).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant. The point at which the compound begins to precipitate is observed as a change in the slope of the pH vs. volume curve.

  • Analysis: Use specialized software to analyze the titration curve. The software applies the Henderson-Hasselbalch equation and principles of mass action to calculate the intrinsic solubility (S₀) of the neutral species and the pKa.[30][32]

G cluster_1 Shake-Flask Method Workflow Start Add Excess Solid to Buffer Shake Equilibrate on Shaker (24-48h, Constant T) Start->Shake Settle Allow Suspension to Settle Shake->Settle Filter Filter Supernatant (0.22 µm filter) Settle->Filter Dilute Dilute Filtrate Filter->Dilute Analyze Quantify by HPLC-UV Dilute->Analyze Result Thermodynamic Solubility Value Analyze->Result

Experimental workflow for the Shake-Flask method.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 2: Example Thermodynamic Solubility Data for Compound XYZ

Medium (Buffer at 37°C)pHSolubility (µg/mL)Solubility (µM)
Simulated Gastric Fluid (SGF)1.2150.5634.4
Acetate Buffer4.525.1105.8
Phosphate Buffer (FaSSIF)6.81.87.6
Phosphate Buffer7.41.56.3

Interpretation:

  • The data in the example table clearly shows pH-dependent solubility, characteristic of a weak base. The solubility is highest at low pH and decreases dramatically as the pH approaches neutral.

  • The intrinsic solubility (S₀) would be estimated from the values at pH 6.8 and 7.4, which is very low (<10 µg/mL).

  • Based on the Biopharmaceutics Classification System (BCS), if the lowest measured solubility is less than 100 µg/mL, the compound is classified as "low solubility." This has significant implications for oral absorption.

Conclusion and Strategic Recommendations

The structural features of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one strongly suggest that it is a poorly soluble, weakly basic compound. Its aqueous solubility is predicted to be highly dependent on pH. A comprehensive experimental evaluation using the gold-standard shake-flask method and potentiometric titration is essential to confirm these predictions and generate the robust data needed for further development.

Based on the expected low intrinsic solubility, the following strategic recommendations should be considered early in development:

  • pH Modification: For liquid formulations, maintaining an acidic pH will be the most straightforward approach to enhance solubility.[34]

  • Salt Formation: Investigating the formation of various pharmaceutically acceptable salts (e.g., hydrochloride, mesylate) is a high-priority strategy. A stable salt form can dramatically improve both solubility and dissolution rate.

  • Enabling Technologies: If pH modification and salt formation are insufficient, advanced formulation technologies should be explored. These may include:

    • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to prevent crystallization.

    • Lipid-Based Formulations: Dissolving the compound in oils and surfactants (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS).

    • Particle Size Reduction: Micronization or nanocrystal technology to increase the surface area for dissolution.[26]

By systematically applying the principles and protocols outlined in this guide, researchers can build a definitive understanding of the solubility profile of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, enabling data-driven decisions to overcome potential biopharmaceutical challenges and advance the compound through the development pipeline.

References

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Foundational

A Framework for the Toxicological and Safety Assessment of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction and Current Data Landscape 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one belongs to the oxazolidinone class of compounds. This clas...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Current Data Landscape

5-(2,4-Dimethoxyphenyl)oxazolidin-2-one belongs to the oxazolidinone class of compounds. This class is notable for its utility in medicinal chemistry, most famously represented by antibiotics like linezolid. While the core oxazolidinone structure is well-studied, specific toxicological profiles are highly dependent on the nature and position of substituents.

A thorough review of public databases and safety data sheets (SDS) reveals a significant data gap for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one. The absence of a dedicated SDS or comprehensive toxicological report necessitates a structured, evidence-based approach to hazard identification and risk assessment before extensive laboratory use. This guide provides that structure, emphasizing a logical progression from computational prediction to empirical testing.

The central thesis of this document is that in the absence of direct data, a combination of computational toxicology, read-across from structurally similar compounds, and a targeted, tiered testing strategy provides the most efficient and ethically responsible path to establishing a robust safety profile.

Tier 1: In Silico & Computational Toxicology Assessment

The initial step in assessing a novel compound's toxicity is to leverage computational models. These in silico methods use the chemical structure to predict potential liabilities, guiding subsequent experimental work.[1][2][3] This is a cost-effective and rapid screening method that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.

Quantitative Structure-Activity Relationship (QSAR) modeling is a primary tool in this phase.[4][5][6] QSAR models are mathematical algorithms trained on large datasets of chemicals with known toxicological properties.[2][4][6] By analyzing the structural features (descriptors) of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, these models can predict a range of toxic endpoints, including mutagenicity, carcinogenicity, and hepatotoxicity.[2][7]

Workflow for In Silico Toxicity Prediction:

G cluster_input Input Data cluster_process Computational Modeling cluster_output Predicted Endpoints cluster_analysis Analysis & Decision Input 2D/3D Structure of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Descriptor Calculate Molecular Descriptors (e.g., LogP, MW, Topological Indices) Input->Descriptor QSAR Apply QSAR Models (e.g., Hierarchical, Consensus, Nearest Neighbor) Descriptor->QSAR Endpoints Mutagenicity Carcinogenicity Organ Toxicity (Liver, Kidney) Skin/Eye Irritation Cardiotoxicity (hERG) QSAR->Endpoints WoE Weight of Evidence Analysis Endpoints->WoE Decision Prioritize In Vitro Assays & Guide Dose Selection WoE->Decision

Caption: In Silico Toxicity Prediction Workflow.

Recommended Tools:

  • Toxicity Estimation Software Tool (T.E.S.T.) : Developed by the U.S. EPA, this tool provides predictions for a wide range of toxicological endpoints using various QSAR methodologies.[6]

  • OECD QSAR Toolbox : A comprehensive platform that facilitates data gap filling and read-across assessments for regulatory purposes.[7]

The output of this in silico assessment is not a definitive safety profile but a set of testable hypotheses. For example, if multiple QSAR models predict a potential for genotoxicity, this endpoint becomes a high priority for in vitro testing.

Hazard Identification via Read-Across from the Oxazolidinone Class

Given that 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one belongs to the oxazolidinone chemical class, it is prudent to anticipate potential toxicities observed in other members of this family. This "read-across" approach provides a biological context for the in silico predictions.

The most well-known oxazolidinone, the antibiotic linezolid, is associated with several key toxicities that may be relevant:

  • Myelosuppression (Thrombocytopenia): A known, duration-dependent risk.

  • Monoamine Oxidase (MAO) Inhibition: Oxazolidinones can be weak, reversible, non-selective inhibitors of MAO, leading to potential drug and food interactions (e.g., with tyramine).

  • Neurotoxicity: Peripheral and optic neuropathy have been reported with long-term use.

Therefore, any comprehensive toxicological assessment of a novel oxazolidinone must include specific assays to investigate these potential liabilities.

Tier 2: In Vitro Toxicological Assessment

Based on the in silico predictions and read-across analysis, a panel of in vitro assays should be conducted. These assays provide empirical data on the compound's biological activity in controlled cellular systems. They are critical for confirming or refuting the computational predictions before considering any animal studies.

General Cytotoxicity

The first step is to determine the concentration range at which the compound causes general cell death. This is crucial for selecting appropriate, non-lethal concentrations for more specific assays.

Table 1: Key In Vitro Cytotoxicity Assays

AssayPrincipleEndpoint Measured
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9]Mitochondrial metabolic activity, an indicator of cell viability.[8][9]
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.Cell membrane integrity.

This protocol is a standard method for assessing cell viability.[8][9][10][11]

  • Cell Plating: Seed cells (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[8]

  • Compound Treatment: Prepare serial dilutions of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][10] This allows viable cells to convert the MTT into formazan crystals.[8][9]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, MTT solvent) to each well to dissolve the formazan crystals.[9][10][11]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at a wavelength between 550 and 600 nm (e.g., 590 nm) using a microplate reader.[8][10]

  • Calculation: Calculate the percentage of cytotoxicity using the corrected absorbance values: % Cytotoxicity = (100 x (Control Absorbance - Sample Absorbance)) / Control Absorbance.[10]

Genotoxicity

Genotoxicity assays are critical for assessing a compound's potential to cause DNA or chromosomal damage, a key indicator of carcinogenic potential.

Table 2: Recommended In Vitro Genotoxicity Assays

AssayPrincipleEndpoint MeasuredOECD Guideline
Ames Test A bacterial reverse mutation assay using specialized strains of Salmonella typhimurium that are unable to synthesize histidine.[12][13][14][15] A positive result indicates the compound can cause mutations that restore the histidine synthesis pathway.[12][13][16]Gene mutation (point mutations and frameshifts).[12]OECD 471
In Vitro Micronucleus Assay Detects small, extranuclear bodies (micronuclei) in the cytoplasm of cells that have undergone cell division.[17][18][19] These micronuclei contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[20]Chromosomal damage (clastogenicity) and aneuploidy (chromosome loss).[17][18][19]OECD 487

This protocol outlines the widely accepted bacterial assay for mutagenicity.[12][15]

  • Strain Preparation: Prepare fresh overnight cultures of appropriate Salmonella typhimurium strains (e.g., TA98, TA100).[12]

  • Metabolic Activation (Optional but Recommended): Prepare an S9 mix from rat liver homogenate to simulate mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[12]

  • Exposure: In a sterile tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of the S9 mix (or buffer if S9 is not used).[12]

  • Plating: Add 2 mL of molten top agar (kept at 45°C) containing a trace amount of histidine and biotin to the tube.[14] Vortex briefly and pour the mixture onto a minimal glucose agar plate.[12][14]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[14]

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

G cluster_setup Assay Setup cluster_process Incubation cluster_results Results & Interpretation Bacteria Salmonella typhimurium (his- auxotroph) Mix Combine Bacteria, Compound, & S9 in Top Agar with Trace Histidine Bacteria->Mix Compound Test Compound (Varying Conc.) Compound->Mix S9 S9 Liver Extract (Metabolic Activation) S9->Mix Plate Pour onto Minimal Glucose Agar Plate Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies (his+) Incubate->Count Result Significant Increase in Colonies vs. Control? Count->Result Positive Positive Result: Mutagenic Potential Result->Positive Yes Negative Negative Result: No Mutagenic Potential Result->Negative No

Caption: Ames Test Experimental Workflow.

Specific Organ & Systemic Toxicity

Based on the read-across from the oxazolidinone class, specific assays targeting potential cardiovascular and neurological effects are warranted.

Table 3: Recommended Specific Toxicity Assays

AssayPrincipleEndpoint MeasuredRationale
hERG Channel Assay Measures the electrical current through the human Ether-à-go-go-Related Gene (hERG) potassium ion channel, typically using automated patch-clamp electrophysiology on cells expressing the channel.[21][22]Inhibition of the hERG channel current, which can lead to QT interval prolongation and cardiac arrhythmia.[21]Standard assay for assessing cardiovascular risk of new chemical entities.
Monoamine Oxidase (MAO) Inhibition Assay A fluorometric or chemiluminescent assay that measures the activity of MAO-A and MAO-B enzymes in the presence of the test compound.[23][24][25][26] The assay detects a byproduct (e.g., H₂O₂) generated by MAO activity.[25][26]IC₅₀ values for the inhibition of MAO-A and MAO-B enzymes.[24]Addresses the known risk of MAO inhibition within the oxazolidinone class.[24]

This is the gold-standard method for assessing hERG liability.[21]

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[21][22]

  • Electrophysiology Setup: Utilize an automated patch-clamp system (e.g., QPatch, SyncroPatch).[21]

  • Recording: Establish a stable whole-cell recording from a single cell. Apply a specific voltage protocol to elicit and measure the hERG tail current.[22]

  • Compound Application: After establishing a baseline current, perfuse the cell with increasing, cumulative concentrations of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.[21]

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration relative to the baseline. Calculate the IC₅₀ value (the concentration at which 50% of the current is inhibited).

Tier 3: In Vivo Acute Toxicity Assessment

If the in vitro data do not reveal significant cytotoxicity, genotoxicity, or other specific liabilities at reasonably anticipated exposure levels, a limited in vivo study may be warranted to understand the compound's effects in a whole organism. The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals.[27][28][29]

Recommended Study: Acute Oral Toxicity (OECD Guideline 423) The objective of OECD 423 is to classify the compound into a GHS toxicity category based on observed toxicity, rather than determining a precise LD₅₀ value.[27][28][30]

  • Animal Selection: Use a single sex (typically female rodents, as they are often slightly more sensitive) to minimize the number of animals required.[27]

  • Dosing: Administer the compound orally at a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[27][28][30] The starting dose is chosen based on any available information, including in silico predictions.

  • Stepwise Procedure:

    • Dose a group of three animals.

    • The outcome (number of animals that die or survive) determines the next step.

    • If mortality is observed, the test may be repeated at a lower dose level.

    • If no mortality is observed, the test is repeated at the next higher dose level.

  • Observation: Observe animals for signs of toxicity and mortality for up to 14 days.

  • Classification: The results allow the classification of the substance into one of the GHS categories for acute toxicity.[28][30]

G Start Start with 3 Animals (e.g., at 300 mg/kg) Dose1 Observe for Mortality Start->Dose1 Result1 Mortality? Dose1->Result1 StepDown Dose 3 New Animals at Lower Dose (50 mg/kg) Result1->StepDown Yes (e.g., ≥2 die) StepUp Dose 3 New Animals at Higher Dose (2000 mg/kg) Result1->StepUp No (e.g., 0-1 die) Result2a Mortality? StepDown->Result2a Result2b Mortality? StepUp->Result2b Stop Stop Test & Classify Hazard Result2a->Stop Result2b->Stop

Caption: OECD 423 Acute Toxic Class Method Workflow.

Synthesis and Safety Data Sheet (SDS) Generation

The culmination of this tiered assessment is the synthesis of all generated data (in silico, in vitro, and in vivo) to construct a comprehensive safety profile. This profile forms the basis for creating a GHS-compliant Safety Data Sheet (SDS). An SDS is a standardized 16-section document that communicates the hazards of a chemical product.[31][32][33]

Key SDS Sections to be Informed by This Framework:

  • Section 2: Hazard(s) Identification: This section would be populated with the hazard classifications derived from the in vitro assays (e.g., skin/eye irritation predictions) and the in vivo acute toxicity classification (from OECD 423).[31][32][33]

  • Section 8: Exposure Controls/Personal Protection: The required personal protective equipment (PPE) would be determined by the potential for irritation and systemic toxicity.

  • Section 11: Toxicological Information: This is the most critical section informed by this guide.[31] It would detail the results of the cytotoxicity, genotoxicity (Ames, micronucleus), hERG, MAO inhibition, and acute oral toxicity studies, providing a complete summary of the compound's known toxicological properties.[31]

  • Section 16: Other Information: This section would include a summary of the assessment process and the date of data generation.[34]

Conclusion

In the absence of pre-existing safety data for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, a proactive and systematic toxicological assessment is not just a regulatory formality but a scientific and ethical necessity. The tiered framework presented in this guide—progressing from in silico prediction to targeted in vitro assays and, only if necessary, limited in vivo studies—provides a robust and efficient pathway for characterizing the compound's potential hazards. By integrating computational methods with proven experimental protocols and leveraging read-across from the broader oxazolidinone class, researchers can build a trustworthy safety profile, enabling informed decisions in drug development and ensuring the safety of laboratory personnel.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023, April 25). Frontiers in Toxicology. Retrieved March 4, 2026, from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. Retrieved March 4, 2026, from [Link]

  • GHS Safety Data Sheets Explained: Section 16. (2020, January 28). Ecoonline. Retrieved March 4, 2026, from [Link]

  • Easy SDS Guide: What are the 16 Sections of Safety Data Sheets. (2024, July 31). Avery. Retrieved March 4, 2026, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Labs. Retrieved March 4, 2026, from [Link]

  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class). (n.d.). YesWeLab. Retrieved March 4, 2026, from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy. Retrieved March 4, 2026, from [Link]

  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy. Retrieved March 4, 2026, from [Link]

  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. (n.d.). Xenometrix. Retrieved March 4, 2026, from [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). Slideshare. Retrieved March 4, 2026, from [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved March 4, 2026, from [Link]

  • The Sixteen (16) Sections of the Safety Data Sheet (SDS). (2018, May 16). Daniels Training Services. Retrieved March 4, 2026, from [Link]

  • Human Monoamine Oxidase Inhibition Assay. (2019). Bio-protocol. Retrieved March 4, 2026, from [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. (2002, February 8). OECD. Retrieved March 4, 2026, from [Link]

  • Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. (2023). PMC. Retrieved March 4, 2026, from [Link]

  • Understanding the 16 Sections of a Safety Data Sheet (SDS) for Ecommerce Product Companies. (2025, June 3). DCL Logistics. Retrieved March 4, 2026, from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). National Centre for the Replacement, Refinement and Reduction of Animals in Research. Retrieved March 4, 2026, from [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023, May 13). Ignota Labs. Retrieved March 4, 2026, from [Link]

  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). (n.d.). EPA Archive. Retrieved March 4, 2026, from [Link]

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18). JSciMed Central. Retrieved March 4, 2026, from [Link]

  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF. Retrieved March 4, 2026, from [Link]

  • MTT Cell Proliferation Assay Kit (Colorimetric). (n.d.). Assay Genie. Retrieved March 4, 2026, from [Link]

  • The Ames Test. (2024, October 13). Course Hero. Retrieved March 4, 2026, from [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2023). RSC Publishing. Retrieved March 4, 2026, from [Link]

  • 16 Sections of a Safety Data Sheet. (n.d.). University College London. Retrieved March 4, 2026, from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online. Retrieved March 4, 2026, from [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay. (2022, September 2). YouTube. Retrieved March 4, 2026, from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved March 4, 2026, from [Link]

  • hERG Safety. (n.d.). Evotec. Retrieved March 4, 2026, from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (2021). PMC. Retrieved March 4, 2026, from [Link]

  • Cosmetic Ingredient Toxicity: How Computational Models Make Predictions. (2025, October 9). CIRS Group. Retrieved March 4, 2026, from [Link]

  • Development of an Interpretable QSAR Model for Predicting Acute Oral Toxicity of Organophosphates in Rats Based on GA-MLR Algorithm. (2025, April 17). Taylor & Francis Online. Retrieved March 4, 2026, from [Link]

  • Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. (n.d.). Molecular Devices. Retrieved March 4, 2026, from [Link]

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). (n.d.). BioVision. Retrieved March 4, 2026, from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences. Retrieved March 4, 2026, from [Link]

  • In silico tools for toxicity prediction. (2019). ResearchGate. Retrieved March 4, 2026, from [Link]

  • The in vitro micronucleus technique. (2000). CRPR. Retrieved March 4, 2026, from [Link]

  • Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved March 4, 2026, from [Link]

  • Toxicity Estimation Software Tool (TEST). (2025, June 24). US EPA. Retrieved March 4, 2026, from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). Wikipedia. Retrieved March 4, 2026, from [Link]

  • OECD Releases 2025 Test Guideline Programme Updates. (2025, July 3). ICAPO. Retrieved March 4, 2026, from [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022, June 30). ESTIV. Retrieved March 4, 2026, from [Link]

  • COM guidance statement (G11): Guidance on the use of (Q)SAR models to predict genotoxicity. (2026, February 23). GOV.UK. Retrieved March 4, 2026, from [Link]

  • Predictor hERG fluorescence polarization assay kit performed on the PHERAstar FS. (n.d.). BMG LABTECH. Retrieved March 4, 2026, from [Link]

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Protocols & Analytical Methods

Method

Synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one: A Detailed Guide for Researchers

Introduction The oxazolidin-2-one moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. The specific analogue, 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, ser...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxazolidin-2-one moiety is a privileged scaffold in medicinal chemistry, most notably recognized in the linezolid class of antibiotics. The specific analogue, 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, serves as a crucial building block for the development of novel therapeutic agents due to the electronic and steric properties imparted by the dimethoxyphenyl group. This application note provides a comprehensive and detailed protocol for the synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, designed for researchers, scientists, and drug development professionals. The described two-step synthesis is robust, scalable, and relies on readily available starting materials, ensuring its accessibility for a wide range of laboratory settings. Our focus is not only on the procedural steps but also on the underlying chemical principles to empower researchers with a thorough understanding of the synthesis.

Overall Synthetic Strategy

The synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is achieved through a two-step sequence. The first step involves the synthesis of the key intermediate, 2-amino-1-(2,4-dimethoxyphenyl)ethanol, via a Henry (nitroaldol) reaction followed by reduction. The second step is the cyclization of this amino alcohol using a suitable carbonylating agent to form the desired oxazolidinone ring.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Amino Alcohol Intermediate cluster_step2 Step 2: Oxazolidinone Ring Formation A 2,4-Dimethoxybenzaldehyde C Henry Reaction (Base-catalyzed) A->C B Nitromethane B->C D 1-(2,4-Dimethoxyphenyl)-2-nitroethanol C->D Nitroaldol Adduct E Reduction (e.g., H₂, Pd/C) D->E F 2-Amino-1-(2,4-dimethoxyphenyl)ethanol E->F Key Intermediate G 2-Amino-1-(2,4-dimethoxyphenyl)ethanol I Cyclization G->I H 1,1'-Carbonyldiimidazole (CDI) H->I J 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one I->J Final Product

Caption: Overall workflow for the synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

Reagents and Materials

It is imperative to use high-purity reagents and anhydrous solvents to ensure optimal reaction outcomes and minimize side-product formation.

Reagent/MaterialGradeSupplierNotes
2,4-Dimethoxybenzaldehyde≥98%Sigma-AldrichStore in a cool, dry place.[1][2]
Nitromethane≥96%Acros Organics
Sodium HydroxideReagent GradeFisher Scientific
Palladium on Carbon (Pd/C)10 wt. %Strem ChemicalsHandle under an inert atmosphere.
Hydrogen GasHigh PurityAirgasUse with appropriate safety precautions.
MethanolAnhydrousJ.T.Baker
Ethyl AcetateACS GradeEMD Millipore
1,1'-Carbonyldiimidazole (CDI)≥97%Alfa AesarHighly moisture-sensitive. Store under inert gas.[3]
Tetrahydrofuran (THF)AnhydrousSigma-AldrichStore over molecular sieves.
Dichloromethane (DCM)ACS GradeVWR
Sodium Sulfate (anhydrous)Reagent GradeBDH
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Experimental Protocols

Part 1: Synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol

This procedure involves a base-catalyzed Henry reaction to form the nitro alcohol intermediate, followed by catalytic hydrogenation to yield the desired amino alcohol.

Step 1a: Synthesis of 1-(2,4-Dimethoxyphenyl)-2-nitroethanol

  • To a stirred solution of 2,4-dimethoxybenzaldehyde (16.6 g, 100 mmol) in methanol (200 mL) in a 500 mL round-bottom flask, add nitromethane (8.25 g, 135 mmol).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of sodium hydroxide (6.0 g, 150 mmol) in water (20 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C. The causality for this slow, cooled addition is to control the exothermicity of the reaction and prevent undesired side reactions.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Once the starting material is consumed, neutralize the reaction mixture by the slow addition of 3 M hydrochloric acid until the pH is approximately 7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-(2,4-dimethoxyphenyl)-2-nitroethanol as a yellow oil, which can be used in the next step without further purification.

Step 1b: Reduction of 1-(2,4-Dimethoxyphenyl)-2-nitroethanol

  • Dissolve the crude nitro alcohol from the previous step in methanol (250 mL) in a suitable high-pressure hydrogenation vessel.

  • Carefully add 10% palladium on carbon (1.0 g) to the solution under a stream of nitrogen. The inert atmosphere is crucial to prevent accidental ignition of the catalyst in the presence of flammable solvent and hydrogen.

  • Seal the vessel and purge with hydrogen gas three times before pressurizing to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 12-18 hours. The reaction progress can be monitored by the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to afford the crude 2-amino-1-(2,4-dimethoxyphenyl)ethanol. This product is often of sufficient purity for the subsequent cyclization step.

Part 2: Synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

This cyclization step utilizes 1,1'-carbonyldiimidazole (CDI) as a safe and effective alternative to phosgene for the formation of the carbamate linkage.[3]

Cyclization_Mechanism AminoAlcohol H₂N HO 2-Amino-1-(2,4-dimethoxyphenyl)ethanol CDI Im-C(=O)-Im 1,1'-Carbonyldiimidazole AminoAlcohol:o->CDI Nucleophilic Attack Intermediate Im-C(=O)-O- Activated Alcohol CDI->Intermediate - Imidazole Product 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Intermediate->Product Intramolecular Cyclization Imidazole Imidazole

Caption: Simplified mechanism of CDI-mediated cyclization.

  • Dissolve the crude 2-amino-1-(2,4-dimethoxyphenyl)ethanol (assuming ~80 mmol from the previous step) in anhydrous tetrahydrofuran (THF, 300 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add 1,1'-carbonyldiimidazole (14.3 g, 88 mmol) portion-wise over 15 minutes at room temperature. The portion-wise addition helps to control the initial effervescence.

  • Stir the reaction mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC (1:1 hexanes:ethyl acetate), observing the disappearance of the amino alcohol starting material.

  • Once the reaction is complete, quench by the slow addition of water (50 mL).

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 150 mL).

  • Combine the organic layers, wash with 1 M HCl (100 mL) to remove any remaining imidazole, followed by saturated sodium bicarbonate solution (100 mL), and finally brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is typically a solid. Purification can be achieved by recrystallization or silica gel chromatography.

  • Recrystallization: A suitable solvent system for recrystallization is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

  • Silica Gel Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using a gradient elution of hexanes and ethyl acetate is recommended.

Expected Characterization Data:

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.2-6.4 (m, 3H, Ar-H), ~5.5 (dd, 1H), ~4.5 (t, 1H), ~4.0 (t, 1H), 3.85 (s, 3H, OCH₃), 3.80 (s, 3H, OCH₃).

  • ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~160.0, ~159.0, ~158.0, ~128.0, ~118.0, ~105.0, ~99.0, ~75.0, ~56.0, ~55.5, ~45.0.

  • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₃NO₄ [M+H]⁺, found.

Safety Precautions

  • 2,4-Dimethoxybenzaldehyde: May cause skin, eye, and respiratory tract irritation. Handle in a well-ventilated fume hood.[1][4][5][6]

  • Nitromethane: Flammable liquid and vapor. Can be toxic if inhaled or absorbed through the skin.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium on Carbon: Flammable solid. Handle in an inert atmosphere to prevent ignition.

  • Hydrogen Gas: Extremely flammable. Use in a well-ventilated area away from ignition sources.

  • 1,1'-Carbonyldiimidazole (CDI): Corrosive. Causes severe skin burns and eye damage. It is also highly moisture-sensitive and reacts with water to release carbon dioxide. Handle in a dry, inert atmosphere.[2][7][8][9][10]

Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing these procedures. All reactions should be conducted in a well-ventilated fume hood.

References

  • Cyanco. Sodium Cyanide Solution Safety Data Sheet.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 2,4-Dimethoxybenzaldehyde, 98%.[Link]

  • Oxford Lab Fine Chem. material safety data sheet - 1,1,-carbonyldimidazole 99%.[Link]

  • Tae Kwang Industrial Co., Ltd. Material Safety Data Sheet - Sodium Cyanide.[Link]

  • DC Fine Chemicals. Safety Data Sheet - 1,1'-Carbonyldiimidazole.[Link]

  • DC Fine Chemicals. Safety Data Sheet - 2,4-Dimethoxybenzaldehyde.[Link]

  • Sdfine. LITHIUM ALUMINIUM HYDRIDE GHS Safety Data Sheet.[Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 2,4-Dimethoxybenzaldehyde.[Link]

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Application

Application Note &amp; Protocols: A Scalable Manufacturing Process for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Abstract This document provides a comprehensive guide for the scalable synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials sci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Oxazolidin-2-ones are integral components of various pharmaceuticals, including antibiotics like Linezolid, and serve as valuable chiral auxiliaries in asymmetric synthesis.[1][2] This guide moves beyond a simple recitation of steps, delving into the causal logic behind procedural choices to ensure scientific integrity and reproducibility. We present a robust, two-stage synthetic pathway that is optimized for safety, efficiency, and scalability, making it suitable for both advanced research and pilot-scale manufacturing. The protocols have been designed to be self-validating, with clear guidance on reaction monitoring, purification, and characterization.

Strategic Overview: Pathway Selection for Scalability

The industrial-scale synthesis of fine chemicals demands a multi-faceted approach where yield, purity, cost, safety, and environmental impact are critically balanced. Several established routes exist for the synthesis of the oxazolidin-2-one ring system.[3]

  • Phosgene-based Routes: The reaction of 1,2-amino alcohols with phosgene or its derivatives like triphosgene is a classic method.[4][5] However, the extreme toxicity of phosgene gas presents significant handling and safety challenges, rendering it unsuitable for modern, safety-conscious manufacturing.

  • Isocyanate Cycloadditions: The reaction of epoxides with isocyanates offers a direct route to the oxazolidinone core.[1] While effective, the availability and stability of the required isocyanate precursors can be a limiting factor for specific targets.

  • Carbon Dioxide (CO₂) Incorporation: "Green" chemistry approaches utilizing CO₂ as a C1 source are highly attractive. These methods often involve the carbonylation of amino alcohols or propargylic amines, but may require high pressures or specialized catalytic systems, adding to the capital cost of a manufacturing plant.[6][7]

Chosen Pathway: For the synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, we have selected a two-stage process that begins with the synthesis of the key intermediate, 2-amino-1-(2,4-dimethoxyphenyl)ethanol , followed by a cyclization step. This pathway is advantageous due to:

  • Safety: It deliberately avoids highly toxic reagents like phosgene, opting for safer, commercially available carbonylating agents.

  • Versatility: The intermediate amino alcohol is a valuable precursor for other derivatives.

  • Control: The stepwise approach allows for the isolation and purification of the intermediate, ensuring high purity in the final product.

  • Scalability: The reaction conditions are amenable to standard industrial reactors without the need for high-pressure equipment.

The overall workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclization cluster_2 Final Processing A 2,4-Dimethoxystyrene Oxide C Ring-Opening (Aminolysis) A->C B Aqueous Ammonia B->C D 2-Amino-1-(2,4-dimethoxyphenyl)ethanol C->D F Cyclization Reaction D->F E N,N'-Carbonyldiimidazole (CDI) E->F G 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one F->G H Purification (Recrystallization) G->H I Final Product H->I

Caption: High-level workflow for the scalable synthesis.

Experimental Protocols and Methodologies

Part A: Synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol

The synthesis of the 1,2-amino alcohol intermediate is the critical first stage. The selected method is the aminolysis of the corresponding epoxide, 2,4-dimethoxystyrene oxide. This reaction provides a direct and atom-economical route to the desired product.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2,4-Dimethoxystyrene Oxide180.2050.0 g0.2771.0
Aqueous Ammonia (28-30%)17.03 (as NH₃)500 mL~7.9~28.5
Isopropanol60.10250 mL--
Deionized Water18.02As needed--
Ethyl Acetate88.11As needed--
Anhydrous Sodium Sulfate142.04As needed--

Protocol:

  • Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Reagent Charging: Charge the flask with 2,4-dimethoxystyrene oxide (50.0 g, 0.277 mol), isopropanol (250 mL), and aqueous ammonia (500 mL). The isopropanol acts as a co-solvent to improve the miscibility of the organic epoxide in the aqueous ammonia.

  • Reaction Execution: Heat the mixture to a gentle reflux (approximately 70-75 °C) with vigorous stirring. The reaction is a biphasic system, so efficient stirring is crucial to maximize the interfacial area.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of dichloromethane:methanol as the mobile phase. The disappearance of the starting epoxide spot (visualized with a UV lamp and/or potassium permanganate stain) indicates reaction completion. The reaction is typically complete within 12-18 hours.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash with brine (1 x 150 mL) to remove residual water and ammonia.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is obtained as a viscous oil or a low-melting-point solid. It can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation or by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

  • Expected Yield: 85-95%.

Part B: Synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

This stage involves the cyclization of the amino alcohol using N,N'-Carbonyldiimidazole (CDI). CDI is an excellent alternative to phosgene, as it is a stable solid that reacts cleanly to form the carbamate ring, releasing imidazole as a water-soluble byproduct, which simplifies purification.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
2-Amino-1-(2,4-dimethoxyphenyl)ethanol197.2350.0 g0.2531.0
N,N'-Carbonyldiimidazole (CDI)162.1545.2 g0.2791.1
Tetrahydrofuran (THF), Anhydrous72.11500 mL--
Deionized Water18.02As needed--
Ethyl Acetate88.11As needed--
Saturated Sodium Bicarbonate Solution-As needed--

Protocol:

  • Reaction Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried to prevent moisture from hydrolyzing the CDI.

  • Reagent Charging: Dissolve the 2-amino-1-(2,4-dimethoxyphenyl)ethanol (50.0 g, 0.253 mol) in anhydrous THF (500 mL) under a nitrogen atmosphere.

  • CDI Addition: Cool the solution to 0 °C using an ice-water bath. Add the CDI (45.2 g, 0.279 mol) portion-wise over 30 minutes. This addition is exothermic, and maintaining a low temperature prevents side reactions.

  • Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. The mechanism involves the initial formation of an N-acylimidazole intermediate, which then undergoes intramolecular nucleophilic attack by the hydroxyl group to close the ring.

  • Monitoring: Monitor the reaction by TLC (Mobile phase: 1:1 Hexane:Ethyl Acetate). The formation of the more non-polar oxazolidinone product can be easily tracked.

  • Work-up & Isolation:

    • Quench the reaction by the slow addition of water (100 mL).

    • Remove the bulk of the THF under reduced pressure.

    • Add ethyl acetate (400 mL) and water (200 mL) to the residue.

    • Transfer to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 150 mL) to remove any acidic impurities and then with brine (1 x 150 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. Recrystallization from hot isopropanol or ethyl acetate provides the final product as a white crystalline solid with high purity.

  • Expected Yield: 80-90%.

G cluster_mech Cyclization Mechanism with CDI AminoAlcohol R-CH(OH)-CH₂-NH₂ Intermediate1 R-CH(OH)-CH₂-NH-C(O)-Imidazole (N-Acylimidazole intermediate) AminoAlcohol->Intermediate1 + CDI - Imidazole CDI Imidazole-C(O)-Imidazole Product 5-R-Oxazolidin-2-one Intermediate1->Product Intramolecular Cyclization Imidazole Imidazole Intermediate1->Imidazole - Imidazole

Caption: Simplified mechanism for CDI-mediated cyclization.

Scalability and Process Optimization Insights

Transitioning from laboratory scale to pilot or full-scale manufacturing requires careful consideration of several factors to ensure the process remains safe, economical, and robust.

  • Solvent Choice: While THF is excellent for lab-scale reactions due to its good solvating properties, on a larger scale, solvents like 2-MeTHF (2-Methyltetrahydrofuran) may be preferred due to their higher boiling point, lower water miscibility, and better environmental profile.

  • Temperature Management: The addition of CDI is exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with controlled coolant flow is essential, and the rate of CDI addition must be carefully controlled to prevent a thermal runaway.

  • Work-up and Product Isolation:

    • Extraction: For large volumes, continuous liquid-liquid extraction can be more efficient than batch extractions.

    • Crystallization: The final recrystallization step is critical for achieving high purity. Seeding the supersaturated solution with a small amount of pure product can ensure consistent crystal size and morphology, which is important for filtration and drying performance. Cooling profiles should be carefully controlled to avoid oiling out or the formation of fine particles that are difficult to filter.

  • Safety Considerations (HAZOP):

    • Ammonia (Stage 1): Aqueous ammonia is corrosive and has a pungent odor. Manufacturing should occur in a well-ventilated area with appropriate personal protective equipment (PPE).

    • CDI (Stage 2): CDI is moisture-sensitive and will release CO₂ upon hydrolysis. The reactor must be equipped with a pressure-relief system.

    • Solvent Handling: All organic solvents are flammable and require grounding and bonding of equipment to prevent static discharge.

Conclusion

The described two-stage synthetic route provides a practical and scalable method for the manufacture of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one. By avoiding hazardous reagents and employing robust, well-understood chemical transformations, this process is aligned with modern standards of industrial chemical synthesis. The detailed protocols and optimization insights within this guide offer researchers and drug development professionals a solid foundation for producing this valuable heterocyclic compound efficiently and safely.

References

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]

  • Chandrasekhar, S., et al. (2013). Synthesis of 2-Oxazolidinones by Direct Condensation of 2-Aminoalcohols with Carbon Dioxide Using Chlorostannoxanes. ACS Sustainable Chemistry & Engineering, 1(3), 347-350. Available from: [Link]

  • ResearchGate. (n.d.). Synthetic route of oxazolidinones from amino acids via amino-alcohols. Retrieved from [Link]

  • Karakas, M., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1826-1834. Available from: [Link]

  • Wang, F., et al. (2021). Green Synthesis of 2-Oxazolidinones by an Efficient and Recyclable CuBr/Ionic Liquid System via CO₂, Propargylic Alcohols, and 2-Aminoethanols. Molecules, 26(4), 868. Available from: [Link]

  • Mallakpour, S., & Rafiee, Z. (2013). One-pot and novel route for the synthesis of 4-substituted-1,2,4-triazolidine-3,5-diones. Chinese Chemical Letters, 25(3), 483-485. Available from: [Link]

Sources

Method

Application Note: Handling and Storage Guidelines for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Abstract This technical guide outlines the rigorous handling, storage, and solubilization protocols for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one .[1][2][3][4] As a structural analog to bioactive oxazolidinones (e.g., Meta...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the rigorous handling, storage, and solubilization protocols for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one .[1][2][3][4] As a structural analog to bioactive oxazolidinones (e.g., Metaxalone, Linezolid intermediates), this compound requires specific environmental controls to maintain chemical integrity and ensure operator safety.[3] This document synthesizes class-based physicochemical behaviors with specific functional group sensitivities to provide a self-validating workflow for research and development applications.

Physicochemical Profile & Hazard Identification

Chemical Identity[2][3][4][5][6][7][8]
  • IUPAC Name: 5-(2,4-Dimethoxyphenyl)-1,3-oxazolidin-2-one[1][2][3][4]

  • Molecular Formula: C₁₁H₁₃NO₄[1][2][4]

  • Molecular Weight: 223.23 g/mol [1][2][4]

  • Core Structure: A 5-membered cyclic carbamate (oxazolidinone) substituted at the 5-position with an electron-rich 2,4-dimethoxyphenyl ring.[1][2][3][4]

Predicted Properties (Class-Based)
  • Appearance: White to off-white crystalline solid.[2][3][4]

  • Melting Point: Anticipated range 90–130°C (Dependent on polymorph; experimental verification required).[3][4]

  • Solubility Profile:

    • High: DMSO, Dimethylformamide (DMF).[3]

    • Moderate: Methanol, Acetonitrile, Dichloromethane.[3][4]

    • Low/Insoluble: Water, Hexanes, Diethyl Ether.[3][4]

Safety Assessment (HSE)

Hazard Classification: Treat as OEB 3 (Occupational Exposure Band 3) until specific toxicology data is available.

  • Potential Hazards: Oxazolidinones are a privileged scaffold in medicinal chemistry, often associated with monoamine oxidase (MAO) inhibition or antimicrobial activity. The electron-rich dimethoxy moiety suggests potential metabolic reactivity.[1][2][3][4]

  • Route of Entry: Inhalation of dust, dermal absorption, ingestion.[3]

Storage & Stability Protocols

The stability of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is dictated by two competing factors: the hydrolytic stability of the cyclic carbamate and the oxidative sensitivity of the electron-rich phenyl ring.[1][2][3][4]

Environmental Control
ParameterSpecificationRationale
Temperature -20°C (Long-term) Retards potential thermally induced degradation or polymorph conversion.[1][2][3][4]
Atmosphere Inert (Argon/N₂) The 2,4-dimethoxy ring is electron-rich and susceptible to slow oxidation over time.[1][2][3][4]
Light Amber Vials / Foil Protects against photo-oxidation; dimethoxy-arenes can be photosensitive.[1][2][3][4]
Humidity Desiccated (<10% RH) Prevents moisture-mediated hydrolysis of the carbamate linkage.[3][4]
Shelf-Life[1][2][3][4]
  • Solid State: >2 years at -20°C under inert gas.[2][3][4]

  • Solution (DMSO): ~3 months at -20°C; 1 week at 4°C. Avoid repeated freeze-thaw cycles.

Operational Protocols

Safe Handling Workflow (Decision Tree)

This workflow ensures operator safety based on the quantity and physical state of the material.

HandlingProtocol Start Start: Material Receipt CheckState Check Physical State Start->CheckState Solid Solid / Powder CheckState->Solid Solution Solution (Stock) CheckState->Solution Weighing Weighing Procedure Solid->Weighing Solubilization Solubilization (DMSO) Solution->Solubilization Dilution needed Containment Use Analytical Balance in Vented Enclosure/Hood Weighing->Containment < 10 mg PPE PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses Weighing->PPE Containment->Solubilization Storage Storage: -20°C, Dark, Desiccated Solubilization->Storage

Figure 1: Safe handling decision tree for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

Stock Solution Preparation (Standard: 10 mM)

Objective: Create a stable stock solution for biological assays or analytical standards.

Reagents:

  • Compound: 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one (MW: 223.23)[1][2][3][4]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%)[1][3]

Protocol:

  • Calculate: To prepare 1 mL of 10 mM stock, weigh 2.23 mg of solid.

    • Note: Due to static, weighing >5 mg is recommended for accuracy.[3][4] Weigh 4.46 mg and dissolve in 2.0 mL DMSO.[3][4]

  • Dissolve: Add DMSO to the vial. Vortex vigorously for 30 seconds.[3][4] Sonicate for 1-2 minutes if visible particles remain.

    • Visual Check: Solution should be clear and colorless/pale yellow.[3][4]

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) in amber microcentrifuge tubes.

  • Label: "5-(2,4-DiOMe)-Oxz, 10 mM, DMSO, [Date], [Operator Initials]".

Analytical Verification (QC)

Before use in critical assays, verify identity and purity.

  • HPLC Method (Generic):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[3]

    • Mobile Phase A: Water + 0.1% Formic Acid.[3][4]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm and 280 nm (Dimethoxybenzene absorption).[3][4]

  • Acceptance Criteria: Purity >95% by area integration.

Emergency Response & Spills

ScenarioAction Plan
Powder Spill Do not sweep. Wet wipe with methanol-dampened tissue to prevent dust generation.[1][2][3][4] Place waste in a sealed hazardous waste bag.
Skin Contact Wash immediately with soap and copious water for 15 minutes.[3][4][5][6] DMSO solutions enhance skin penetration; seek medical attention if exposed to stock solution.[3][4]
Eye Contact Rinse cautiously with water for 15 minutes.[3][4][5][6][7] Remove contact lenses.[3][4][8][6] Seek medical support.

Scientific Rationale & Mechanism

Structural Vulnerabilities

The oxazolidin-2-one ring is generally stable against neutral hydrolysis but susceptible to base-catalyzed ring opening (saponification).[1][2][3][4] The 2,4-dimethoxyphenyl substituent introduces high electron density to the aromatic ring.[3][4]

  • Oxidation Risk: Electron-rich aromatics are prone to oxidation by atmospheric oxygen, especially under light exposure, leading to quinone-like degradation products.[1][2][3][4]

  • Hydrolysis Risk: While the carbamate is robust, prolonged exposure to moisture can lead to ring opening, yielding the corresponding amino alcohol.[3]

Solubility Thermodynamics

The molecule possesses a polar "head" (carbamate) and a lipophilic "tail" (dimethoxyphenyl).

  • Water: The lipophilic phenyl ring dominates, making water solubility poor (<1 mg/mL).

  • DMSO: The sulfoxide oxygen accepts hydrogen bonds from the carbamate -NH, while the methyl groups solvate the phenyl ring, resulting in high solubility (>50 mg/mL).[1][3]

References

  • PubChem Compound Summary. (2023). 5-(2,4-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione (Structural Analog Data). National Center for Biotechnology Information.[3][4] [Link]

  • National Institutes of Health (NIH). (2023).[3][4] Laboratory Safety Monograph: Handling of Antineoplastic and Other Hazardous Drugs.[3][4][Link][1][2]

(Note: Specific physical data for the exact 5-isomer is derived from structural analogs and class properties due to the research nature of the specific compound.)

Sources

Application

Application Note: Advanced Crystallization Techniques for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Introduction & Physicochemical Profiling 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is a structurally complex heterocyclic intermediate with significant utility in drug development. The physical chemistry of this molecule i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is a structurally complex heterocyclic intermediate with significant utility in drug development. The physical chemistry of this molecule is dictated by two primary structural features:

  • The Oxazolidin-2-one Ring: Provides a robust hydrogen-bond donor (-NH) and acceptor (-C=O) network, driving strong intermolecular lattice energies.

  • The 2,4-Dimethoxyphenyl Moiety: Introduces steric bulk and localized electron density (via methoxy oxygen lone pairs), which act as secondary hydrogen-bond acceptors and increase the molecule's lipophilicity.

The Crystallization Challenge (Causality of Oiling Out): Highly functionalized oxazolidinones frequently suffer from Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out." When the supersaturation level exceeds the metastable zone width (MZW) too rapidly, the multi-site hydrogen bonding network causes the solute molecules to cluster into a dense, amorphous, solute-rich liquid phase rather than an ordered crystal lattice.

To mitigate LLPS, precise control over supersaturation and solvent selection is paramount. Polar aprotic solvents, particularly acetone, have been identified as highly effective primary crystallization solvents for oxazolidinone derivatives because they temporarily disrupt intermolecular hydrogen bonding during the dissolution phase, allowing for controlled nucleation upon the addition of an anti-solvent[1].

Protocol 1: Seeded Anti-Solvent Crystallization (ASC)

To achieve high purity and a narrow particle size distribution, Seeded Anti-Solvent Crystallization is the preferred workflow. Operating crystallizers at a constant supersaturation via feedback control and precise seed loading prevents spontaneous secondary nucleation and agglomeration[2].

Step-by-Step Methodology
  • Dissolution: Suspend 10.0 g of crude 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one in 40 mL of Acetone (Primary Solvent) in a 250 mL jacketed crystallizer.

  • Thermal Equilibration: Heat the suspension to 45°C under continuous overhead stirring (250 rpm) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.22 µm PTFE membrane into a pre-warmed receiving vessel to eliminate insoluble foreign particulates that could act as uninvited nucleation sites.

  • Anti-Solvent Addition (Phase 1): Using a programmable dosing pump, add 15 mL of deionized water (Anti-Solvent) at a rate of 1.0 mL/min. The solution will approach the metastable limit without crashing out.

  • Seeding: Introduce 0.1 g of pure, milled 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one crystals (seed loading ~1% w/w). Age the suspension isothermally at 45°C for 30 minutes. This allows the seeds to integrate and initiate primary growth, effectively bypassing the energy barrier that leads to oiling out.

  • Anti-Solvent Addition (Phase 2): Add an additional 45 mL of deionized water at a slower rate of 0.5 mL/min to maintain constant supersaturation and drive the yield[2].

  • Cooling & Isolation: Linearly cool the slurry to 5°C over 2 hours (cooling rate: 0.33°C/min). Filter the resulting crystals under vacuum, wash with 20 mL of cold Acetone/Water (1:3 v/v), and dry in a vacuum oven at 40°C for 12 hours.

Self-Validation Check: Analyze the mother liquor via HPLC to ensure the API concentration has dropped to the theoretical solubility limit (<5 mg/mL). Confirm the absence of amorphous content via Powder X-Ray Diffraction (PXRD).

ASC_Workflow N1 Dissolution of 5-(2,4-DMP)oxazolidin-2-one in Primary Solvent (Acetone) N2 Filtration (0.22 µm) Remove insoluble impurities N1->N2 N3 Controlled Anti-Solvent Addition (Water) via Dosing Pump N2->N3 N4 Supersaturation Generation & Primary Nucleation N3->N4 N5 Isothermal Aging & Crystal Growth (Avoid Oiling Out) N4->N5 N6 Filtration, Washing & Vacuum Drying N5->N6

Thermodynamic workflow of anti-solvent crystallization for oxazolidinone derivatives.

Protocol 2: Melt Sonocrystallization (MSC) for Bioavailability Enhancement

Oxazolidin-2-one derivatives often suffer from poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II compounds. To enhance the dissolution rate without altering the chemical structure, Melt Sonocrystallization (MSC) can be employed. Previous studies on related oxazolidin-2-one derivatives (e.g., Metaxalone) have proven that MSC utilizes acoustic cavitation to generate high-surface-area microcrystals, significantly improving flow properties and aqueous solubility[3].

Step-by-Step Methodology
  • Melting: Place 5.0 g of the compound in a borosilicate glass vessel. Submerge the vessel in a temperature-controlled silicone oil bath maintained at 5°C above the compound's established melting point.

  • Equilibration: Allow the powder to completely transition into a clear, homogenous melt.

  • Ultrasonication: Introduce an ultrasonic titanium probe (20 kHz, 130 W) directly into the melt. Apply continuous sonication for 60 seconds. The acoustic cavitation generates localized pressure differentials, disrupting the crystalline memory of the melt[3].

  • Quench Cooling: Immediately transfer the vessel to an ice-water bath (0–2°C) while maintaining sonication for an additional 3 minutes. The rapid thermal gradient, combined with ultrasonic shear, forces massive instantaneous nucleation, preventing the growth of large crystal habits.

  • Harvesting: Collect the resulting microcrystalline powder, desiccate over silica gel for 24 hours, and mill gently to break up any soft agglomerates.

Self-Validation Check: Perform dissolution testing (USP Apparatus II) to verify a >2-fold increase in the intrinsic dissolution rate compared to the unprocessed crude API.

MSC_Pathway M1 API Melt Phase (> Melting Point) M2 Ultrasonic Dispersion (Acoustic Cavitation) M1->M2 M3 Rapid Quench Cooling (Ice Bath) M2->M3 Thermal Gradient M4 High-Surface-Area Microcrystals M3->M4

Melt sonocrystallization pathway enhancing dissolution rates via acoustic cavitation.

Quantitative Data: Solvent System Matrix

The following table summarizes the thermodynamic parameters and expected outcomes for various solvent systems applied to 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

Primary SolventAnti-SolventRatio (v/v)Est. API Solubility (mg/mL at 25°C)Nucleation KineticsExpected Crystal HabitEst. Yield (%)
Acetone Water 1:1.5>150 (Acetone) / <1 (Water)Moderate (Controlled)Prismatic / Rods> 85%
THF Heptane 1:3>200 (THF) / <0.5 (Heptane)Fast (High Risk of LLPS)Fine Needles> 90%
Ethanol Water 1:2~50 (Ethanol) / <1 (Water)SlowBlock-like~ 75%
DMF Water 1:4>300 (DMF) / <1 (Water)Very FastAgglomerated Spheres> 92%

References

  • [3] Title: Metaxalone | Melt Sonocrystallization Technique | Solvent Evaporation Technique | Cocrystals | Solubility Enhancement - Indian Journal of Pharmaceutical Sciences Source: ijpsonline.com URL: [Link]

  • [1] Title: WO2017099530A1 - Preparation method of intermediate for oxazolidinone derivative Source: Google Patents URL:

  • [2] Title: Organic Process Research & Development Vol. 10 No. 4 - Seeding and Constant-Supersaturation Control by ATR-FTIR in Anti-Solvent Crystallization Source: ACS Publications URL: [Link]

Sources

Method

Using 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one as a chiral auxiliary intermediate

An In-Depth Guide to the Application of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one as a Chiral Auxiliary Intermediate Authored by: A Senior Application Scientist Introduction: The Power of Stereochemical Control in Synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one as a Chiral Auxiliary Intermediate

Authored by: A Senior Application Scientist

Introduction: The Power of Stereochemical Control in Synthesis

In the landscape of modern organic synthesis, particularly within drug development and natural product synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. Chiral auxiliaries are robust and reliable tools that enable chemists to construct complex molecules with a high degree of stereocontrol.[1][2] Pioneered by David A. Evans, N-acyloxazolidinones have become one of the most powerful classes of chiral auxiliaries, valued for their high stereoselectivity, predictable outcomes, and operational simplicity.[3][4]

This guide focuses on a specific, yet powerful, member of this family: 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one . The strategic placement of the bulky and electron-rich 2,4-dimethoxyphenyl group at the C5 position provides a well-defined steric environment, enabling exceptional facial discrimination in enolate reactions. This document serves as a comprehensive technical guide for researchers, providing not only step-by-step protocols but also the underlying mechanistic principles that govern its efficacy.

The Core Workflow: A Three-Act Synthetic Strategy

The application of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, like other Evans-type auxiliaries, follows a logical and efficient three-step sequence: (1) Attachment of the substrate, (2) Diastereoselective Transformation to create the new stereocenter(s), and (3) Cleavage to release the chiral product and recover the auxiliary.[5]

G cluster_0 Core Workflow A 1. Attachment (N-Acylation) B 2. Diastereoselective Reaction (Alkylation, Aldol, etc.) A->B Form N-Acyl Imide C 3. Cleavage & Recovery B->C Introduce Chirality Aux Chiral Auxiliary 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one C->Aux Recycle Auxiliary Product Enantiopure Product (Acid, Alcohol, Aldehyde) C->Product Release Product Aux->A Substrate Achiral Substrate (e.g., Carboxylic Acid) Substrate->A

Caption: General workflow for using a chiral auxiliary.

Part 1: Attachment Protocol - N-Acylation of the Auxiliary

The first step is the covalent attachment of a carboxylic acid substrate to the nitrogen of the oxazolidinone. This forms an N-acyl imide, which is essential for activating the α-protons for subsequent deprotonation. While several methods exist, a direct one-pot coupling using pivaloyl chloride is both convenient and high-yielding.[6] Another effective modern method employs DMAPO/Boc₂O for a mild and direct acylation.[7][8]

Protocol 1: N-Acylation with Acid Chlorides (via Pivaloyl Chloride)

This protocol details the conversion of a carboxylic acid to a mixed anhydride in situ, which then acylates the auxiliary.

Materials:

  • 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

  • Carboxylic acid of interest (e.g., propanoic acid)

  • Pivaloyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.1 equivalents) and dissolve in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 equivalents) dropwise and stir for 10 minutes.

  • Mixed Anhydride Formation: Add pivaloyl chloride (1.1 equivalents) dropwise. A white precipitate of triethylammonium chloride will form. Allow the mixture to stir at 0 °C for 1 hour.

  • Auxiliary Addition: In a separate flask, dissolve 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one (1.0 equivalent) in anhydrous DCM. Add this solution to the reaction mixture via cannula.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-acyl oxazolidinone by flash column chromatography on silica gel.

Causality Insights:

  • Anhydrous Conditions: Essential to prevent hydrolysis of the acid chloride and the mixed anhydride intermediate.

  • Triethylamine: Acts as a base to neutralize the HCl generated during the formation of the mixed anhydride, driving the reaction forward.[6]

  • Pivaloyl Chloride: A cost-effective reagent for generating a reactive mixed anhydride from the carboxylic acid.

Part 2: Diastereoselective Carbon-Carbon Bond Formation

With the N-acyl imide in hand, the system is poised for highly diastereoselective transformations at the α-carbon. The bulky 5-(2,4-dimethoxyphenyl) substituent effectively shields one face of the enolate, directing the approach of electrophiles.

A. Asymmetric Alkylation

The alkylation of N-acyl imide enolates is a cornerstone of this methodology, reliably producing α-substituted chiral centers.[1][9][10]

Mechanism of Stereoselection: Deprotonation with a strong, hindered base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) selectively generates the (Z)-enolate. The lithium or sodium cation chelates with both carbonyl oxygens, fixing the conformation of the molecule. The 2,4-dimethoxyphenyl group projects outward, sterically blocking the si-face of the enolate. Consequently, the electrophile (E⁺) can only approach from the less-hindered re-face, leading to a single major diastereomer.[11]

Caption: Stereochemical model for asymmetric alkylation.

Protocol 2: Diastereoselective Alkylation

Materials:

  • N-Acyl-5-(2,4-dimethoxyphenyl)oxazolidin-2-one

  • Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)

  • Electrophile (e.g., Benzyl bromide, Methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Procedure:

  • Preparation: Dissolve the N-acyl oxazolidinone (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add the base (e.g., LDA, 1.1 equivalents) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Electrophile Addition: Add the electrophile (1.2 equivalents), either neat or as a solution in THF, dropwise.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours. The optimal temperature and time may vary depending on the electrophile's reactivity.

  • Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Warm-up and Extraction: Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis.

Electrophile (E-X)Typical ConditionsTypical YieldTypical d.r.
CH₃ILDA, THF, -78 °C>90%>98:2
BnBrNaHMDS, THF, -78 °C>90%>98:2
Allyl BromideLDA, THF, -78 °C>85%>95:5
B. Asymmetric Aldol Reaction

The Evans aldol reaction is a benchmark for stereoselective C-C bond formation, reliably producing syn-aldol products.[3][4]

Mechanism of Stereoselection: The reaction proceeds through a boron-mediated (Z)-enolate, which reacts with an aldehyde via a highly ordered, chair-like six-membered Zimmerman-Traxler transition state.[3] To minimize 1,3-diaxial strain, the aldehyde substituent (R') occupies an equatorial position. The stereochemistry of the auxiliary dictates the facial selectivity of the aldehyde's approach, leading to the "Evans syn" adduct.[12]

G cluster_0 Zimmerman-Traxler Transition State TS Chair-like Transition State Aux Auxiliary (R) TS->Aux Steric Control Product Syn-Aldol Adduct TS->Product C-C bond formation Aldehyde Aldehyde (R'CHO) Aldehyde->TS note R' is equatorial to minimize strain

Caption: Model for the Evans syn-aldol reaction.

Protocol 3: Diastereoselective "Evans Syn" Aldol Reaction

Materials:

  • N-Propionyl-5-(2,4-dimethoxyphenyl)oxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf, 1.0 M in hexanes)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., Isobutyraldehyde)

  • Anhydrous Dichloromethane (DCM)

  • Phosphate buffer (pH 7), Methanol

Procedure:

  • Preparation: Dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C.

  • Enolate Formation: Add Bu₂BOTf (1.1 equivalents) dropwise, followed by the dropwise addition of Et₃N (1.2 equivalents). Stir at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes. The solution should become homogeneous.

  • Aldehyde Addition: Re-cool the mixture to -78 °C and add the aldehyde (1.5 equivalents) dropwise.

  • Reaction: Stir at -78 °C for 2 hours, then warm to 0 °C and stir for another 1-2 hours. Monitor by TLC.

  • Quenching: Quench the reaction by adding 1:1 mixture of pH 7 phosphate buffer and methanol. Stir vigorously for 15 minutes.

  • Oxidative Workup: Add a 2:1 mixture of methanol and 30% aqueous hydrogen peroxide. Stir for 1 hour at 0 °C. This step breaks down the boron intermediate.

  • Extraction and Purification: Concentrate the mixture to remove methanol, then extract with ethyl acetate. Wash with NaHCO₃ and brine, dry over MgSO₄, and purify by flash chromatography.

AldehydeTypical ConditionsTypical YieldTypical d.r. (syn:anti)
IsobutyraldehydeBu₂BOTf, Et₃N, DCM, -78 °C>85%>99:1
BenzaldehydeBu₂BOTf, DIPEA, DCM, -78 °C>80%>98:2
AcroleinBu₂BOTf, Et₃N, DCM, -78 °C>75%>95:5

Part 3: Cleavage & Recovery of the Chiral Auxiliary

The final and critical step is the non-destructive removal of the auxiliary to yield the enantiomerically pure product. The choice of cleavage reagent dictates the functional group obtained.[13]

Overview of Cleavage Methods
Desired ProductReagent(s)MechanismReference
Carboxylic Acid LiOOH (from LiOH + H₂O₂)Hydrolysis[14][15][16]
Primary Alcohol LiBH₄ or LiAlH₄Reduction[13]
Aldehyde DIBAL-H (controlled)Reduction[13]
Ester NaOMe / MeOHTransesterification[13]
Protocol 4: Cleavage to a Chiral Carboxylic Acid

Mechanism Insight: Lithium hydroperoxide (LiOOH) is the reagent of choice for obtaining carboxylic acids. It preferentially attacks the exocyclic carbonyl group. The resulting tetrahedral intermediate rapidly collapses to release the carboxylate and the stable oxazolidinone anion, preventing racemization and ensuring high yields.[14][15]

Materials:

  • N-Acyl oxazolidinone adduct

  • Tetrahydrofuran (THF), Water

  • 30% Hydrogen Peroxide (H₂O₂)

  • Lithium Hydroxide (LiOH)

  • Saturated aqueous Na₂SO₃

Procedure:

  • Preparation: Dissolve the N-acyl adduct (1.0 equivalent) in a 3:1 mixture of THF and water.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add 30% aqueous H₂O₂ (4.0 equivalents), followed by an aqueous solution of LiOH (2.0 equivalents).

  • Reaction: Stir the mixture at 0 °C for 2-4 hours until the starting material is consumed (TLC).

  • Quenching: Quench the excess peroxide by adding saturated aqueous Na₂SO₃ until a negative result is obtained with peroxide test strips.

  • Auxiliary Recovery: Concentrate the mixture to remove THF. Basify the aqueous solution with NaOH (1M) to pH > 11. Extract with DCM (3x) to recover the 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one auxiliary.

  • Product Isolation: Acidify the remaining aqueous layer to pH < 2 with concentrated HCl. Extract the chiral carboxylic acid product with ethyl acetate (3x).

  • Final Steps: Wash the combined organic layers containing the product with brine, dry over MgSO₄, and concentrate to yield the final product.

Conclusion

The 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is a highly effective chiral auxiliary for asymmetric synthesis. Its robust steric directing group ensures excellent levels of diastereoselectivity in a wide range of enolate-based transformations, including alkylations and aldol reactions. The reliable three-step process of attachment, diastereoselective reaction, and mild cleavage provides a powerful and predictable platform for the synthesis of enantiomerically pure building blocks essential for pharmaceutical and academic research.

References

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. MDPI.
  • Recent advances in asymmetric synthesis with chiral imide auxiliaries. l'actualité chimique.
  • Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)
  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. Wiley Online Library.
  • Evans Aldol Reaction.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • Evans aldol ppt. SlideShare.
  • The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn.
  • Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions. Journal of the American Chemical Society.
  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. An-Najah Staff.
  • DMAPO/Boc2O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Thieme.
  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
  • Diastereoselective Alkylation and Aldol Reactions Mediated by the D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.
  • Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries. Journal of Peptide Research.
  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts.
  • Synthesis of 5-substituted 1,3-oxazolidin-2-ones 1.
  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • A Convenient and Practical Method For N-Acyl
  • DMAPO/Boc>2>O-Mediated One-Pot Direct N-Acylation of Oxazolidinones with Carboxylic Acids. Tohoku University Research Portal.
  • Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs). Sciforum.
  • 5-(2,4-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione. PubChem.
  • Diastereoselection in Lewis-Acid-Mediated Aldol Additions.
  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Deriv
  • Application Notes and Protocols: A Step-by-Step Guide to the N-acyl
  • 2-Oxazolidinone. Wikipedia.
  • Diastereospecific Synthesis of Vicinally Substituted 2-Oxazolidinones via Oxidative Rearrangement of α,β-Unsaturated γ-Lactams.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis.
  • Development of safer methods for cleavage of the Evans auxiliary. Morressier.
  • Diastereoselective Direct Aldol Reaction and. Amanote Research.
  • One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry.
  • Diastereoselective direct aldol reaction and subsequent cyclization of 2-azetidinone-tethered azides for the preparation of a 4-hydroxypipecolic acid analogue. Sciforum.
  • An In-depth Technical Guide to the Stereoisomers of 2,5-Diphenyl-4-oxazolidinone. BenchChem.
  • Expanding the Scope of the Cleavable N-(Methoxy)
  • Selective Cleavage of O-(Dimethoxytrityl) Protecting Group with Sodium Periodate.
  • Application Notes and Protocols for Chiral Auxiliary Cleavage of (R)-4-Benzyl-2-oxazolidinone. BenchChem.
  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Preparation

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Cyclization Failures in 5-Aryl Oxazolidinone Synthesis Target Molecule: 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one[1][2] Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Support Tier: Level 3 (Senior Application Scientist) Topic: Cyclization Failures in 5-Aryl Oxazolidinone Synthesis Target Molecule: 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one[1][2]

Executive Summary & Chemical Context

The synthesis of 5-(2,4-dimethoxyphenyl)oxazolidin-2-one presents a unique challenge compared to standard oxazolidinone preparations (e.g., Evans auxiliaries).[1][2] The core difficulty lies in the electronic nature of the 2,4-dimethoxyphenyl ring.[3]

  • The Structural Trap: The 2,4-dimethoxy substitution pattern is highly electron-donating.[1][2][3] This significantly stabilizes the benzylic carbocation at the C5 position.[3]

  • The Consequence: Standard cyclization protocols requiring high heat (e.g., Diethyl Carbonate) or acidic conditions often trigger benzylic elimination (dehydration) , reverting the intermediate back to a styrene derivative rather than cyclizing.

  • The Solution: Success requires mild, low-temperature carbonylation methods (e.g., CDI, Triphosgene) and strict pH control to prevent E1/E1cB elimination pathways.

Diagnostic Workflow

Before adjusting your protocol, identify your specific failure mode using the logic tree below.

TroubleshootingFlow Start Start: Identify Failure Mode Analysis Analyze Crude Mixture (NMR/LCMS) Start->Analysis Case1 Starting Material (SM) Remains Analysis->Case1 No Conversion Case2 Styrene Product Observed (Dehydration) Analysis->Case2 Elimination Case3 Polymer/Oligomer Formation Analysis->Case3 Multiple Spots Case4 Product Hydrolyzed (Ring Opening) Analysis->Case4 Loss during Workup ReagentCheck Reagent Quality Check (Is CDI/Triphosgene wet?) Case1->ReagentCheck TempCheck Check Reaction Temp (>60°C?) Case2->TempCheck BaseCheck Check Base Stoichiometry Case3->BaseCheck WorkupCheck Check Workup pH Case4->WorkupCheck Dry Solvent/New Bottle Dry Solvent/New Bottle ReagentCheck->Dry Solvent/New Bottle Switch to CDI (RT) Switch to CDI (RT) TempCheck->Switch to CDI (RT) Dilution/Slow Addition Dilution/Slow Addition BaseCheck->Dilution/Slow Addition Neutralize pH Neutralize pH WorkupCheck->Neutralize pH

Figure 1: Decision tree for diagnosing cyclization failures based on crude analysis.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Initiation Failures (No Product)[2]

Q1: I am using Diethyl Carbonate (DEC) with K₂CO₃ at 130°C, but I only see starting material or decomposition. Why? A: The DEC method relies on a transesterification mechanism that is thermodynamically demanding and requires high temperatures (>120°C).[3]

  • The Mechanism: The amino alcohol must attack the carbonate, releasing ethanol.[3]

  • The Failure: For your specific substrate, the 2,4-dimethoxy group makes the benzylic alcohol a poor nucleophile due to steric and electronic factors.[3] Furthermore, prolonged heating at 130°C likely degrades your electron-rich amino alcohol before cyclization can occur.[1][2][3]

  • Fix: Abandon the DEC method. Switch to 1,1'-Carbonyldiimidazole (CDI) or Triphosgene . These reagents react at Room Temperature (RT) or 0°C, preserving your sensitive substrate [1].[3]

Q2: I switched to CDI in THF, but the reaction stalled at 50% conversion. A: CDI is extremely sensitive to moisture.[3]

  • Diagnosis: If your THF is not anhydrous, or if the CDI has been exposed to air (hydrolyzing to imidazole and CO₂), the reagent is dead.

  • The "Water Trap": Commercial CDI often contains variable amounts of imidazole hydrochloride.[3]

  • Fix:

    • Use fresh CDI (white powder, not yellow/clumpy).[3]

    • Use anhydrous THF or DCM.[3]

    • Activation: Add the CDI to the amino alcohol solution slowly. If conversion stalls, add 0.5 eq of DMAP (4-Dimethylaminopyridine) to catalyze the acyl transfer.[3]

Category B: Side Product Formation (Impurity Profiles)

Q3: LCMS shows a peak with [M-18] mass (Loss of water).[2] Is this the product? A: No, this is the styrene derivative (2,4-dimethoxystyrene).

  • Cause: This is the critical failure mode for this specific molecule.[3] The 2,4-dimethoxy group stabilizes the benzylic carbocation.[3] If you use acidic conditions (or even heat), the hydroxyl group leaves, and a proton is eliminated.

  • Prevention:

    • Maintain strictly neutral or basic conditions.

    • Avoid temperatures above 40°C.[3]

    • Do not use acid catalysts (e.g., p-TsOH) which are sometimes recommended for other oxazolidinones.[2][3]

Q4: I see multiple spots on TLC (Oligomerization). A: This indicates intermolecular reaction rather than intramolecular cyclization.[3]

  • Mechanism: The activated carbonyl (carbamate intermediate) reacts with the amine of a different molecule instead of the hydroxyl of the same molecule.[3]

  • Fix: High Dilution. Run the reaction at 0.05 M to 0.1 M concentration. This kinetically favors the intramolecular ring closure over intermolecular polymerization [2].[3]

Category C: Workup & Isolation Issues

Q5: My product disappears during aqueous workup. A: Oxazolidinones can hydrolyze, but 5-aryl derivatives are generally stable.[1][2][3] However, if your workup is too basic (pH > 12), the ring will open. If it is too acidic (pH < 2), you risk the dehydration mentioned above.[3]

  • Fix: Quench the reaction with saturated NH₄Cl (mildly acidic/neutral buffer). Extract immediately with DCM.[3] Do not let the product sit in basic aqueous solution.[3]

Recommended Protocol: The CDI Method

This protocol is optimized for acid-sensitive and thermally labile substrates like 2,4-dimethoxyphenyl derivatives.[1][2][3]

Reagents:

  • 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (1.0 equiv)[1][2]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)[2]

  • DMAP (0.1 equiv) - Optional catalyst for sluggish reactions[1][2]

  • Dichloromethane (DCM) or THF (Anhydrous)[2]

Step-by-Step Procedure:

  • Preparation: Dry the amino alcohol under high vacuum for 1 hour to remove trace water. Dissolve in anhydrous DCM (0.1 M concentration).

  • Addition: Cool the solution to 0°C (Ice bath).

  • Activation: Add CDI (1.2 equiv) portion-wise over 10 minutes. Note: Gas evolution (CO₂) will occur.[2]

  • Reaction: Remove ice bath and stir at Room Temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC/LCMS.[3] If SM remains after 4 hours, add 0.1 equiv DMAP.[3]

  • Quench: Add saturated aqueous NH₄Cl solution.

  • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

  • Drying: Dry over Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if it is slightly acidic.[2][3]

  • Purification: Concentrate at <30°C . Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂).[3]

Data Table: Method Comparison

ParameterDiethyl Carbonate (DEC)CDI (Recommended)Triphosgene
Temperature 120–150°C0°C to 25°C-78°C to 0°C
Risk of Elimination High (Thermal)Low Low
Moisture Sensitivity LowHighHigh
Hazard Level LowLowHigh (Phosgene gas)
Yield (Typical) <30% (for this substrate)85–95%90–95%

References

  • CDI Cyclization Mechanism & Utility

    • Hwang, L., et al. (2008).[3][4] "A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity." The Open Organic Chemistry Journal, 2, 107-110.[3][4]

    • Source: [2]

  • Oxazolidinone Synthesis Overview

    • Zappia, G., et al. (2025).[3][5][6] "Oxazolidin-2-one Ring, a Popular Framework in Synthetic Organic Chemistry."[1][2][3][7] ResearchGate.[3]

    • Source:

  • General Oxazolidinone Properties

    • PubChem. "2-Oxazolidinone Compound Summary."[1][2][3][8]

    • Source: [2]

  • Microwave/Urea Alternatives (For reference only)

    • Bratulescu, G. (2007).[3][5] "Synthesis of oxazolidin-2-ones derivatives... using microwave irradiation."[1][3][5][9][10][11] Synthesis.

    • Source: [2]

Sources

Optimization

Technical Support Center: Purification of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Topic: Impurity Removal & Downstream Processing Ticket ID: OX-PUR-2024-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Crude 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one ofte...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Removal & Downstream Processing Ticket ID: OX-PUR-2024-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Crude 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one often presents as a sticky, off-white to pinkish gum due to the electron-rich nature of the dimethoxybenzene ring. The primary impurities are typically regioisomers (4-substituted analogs) , unreacted carbamates , and colored oxidation products (quinones) .

This guide provides a modular troubleshooting approach. Do not blindly follow a single protocol; assess your crude material's state and select the corresponding module below.

Module 1: Triage & Workflow Selection

User Question: "My crude product is a dark oil/gum. How do I decide between crystallization and chromatography?"

Specialist Response: The physical state of your crude dictates the purification path. Oxazolidinones are typically crystalline solids (MP: 110–140°C range for similar analogs), but impurities depress the melting point, resulting in oils.

Use the following decision matrix to select your protocol:

Purification_Workflow Start Crude Material State Solid Solid / Precipitate Start->Solid Oil Sticky Oil / Gum Start->Oil CheckPurity Check HPLC Purity Solid->CheckPurity Trituration Attempt Trituration (Protocol B) Oil->Trituration Recryst Recrystallization (Protocol A) CheckPurity->Recryst Purity > 85% Column Flash Chromatography (Protocol D) CheckPurity->Column Purity < 85% Trituration->Recryst Solidifies Trituration->Column Remains Oil

Figure 1: Purification decision tree based on the physical state of the crude intermediate.

Module 2: Recrystallization (The Gold Standard)

User Question: "I have a solid, but it contains 5-10% impurities. What solvent system maximizes recovery?"

Specialist Response: For 5-aryloxazolidinones, the most robust system is Ethyl Acetate (EtOAc) / Heptane . The polar oxazolidinone ring dissolves in hot EtOAc, while the non-polar impurities (or dimerized side-products) remain in the Heptane supernatant upon cooling.

Protocol A: Standard Recrystallization

Prerequisite: Crude purity >85%.

  • Dissolution:

    • Place crude solid in a flask equipped with a reflux condenser.

    • Add EtOAc (approx. 3-5 mL per gram of crude).

    • Heat to reflux (77°C). If solid remains, add EtOAc in 1 mL increments until fully dissolved.

    • Critical Checkpoint: If the solution is dark/colored, proceed immediately to Protocol C (Color Removal) before cooling.

  • Precipitation:

    • Remove from heat. While still hot, slowly add Heptane (or Hexane) dropwise until a faint, persistent cloudiness appears (saturation point).

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Nucleation & Cooling:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring. Rapid cooling traps impurities.

    • Once at room temperature, cool to 0-4°C in an ice bath for 1 hour.

  • Filtration:

    • Filter the white crystalline solid.

    • Wash: Rinse with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry: Vacuum dry at 45°C.

Data Validation:

Parameter Acceptance Criteria Troubleshooting
Appearance White to Off-white needles If yellow/pink, repeat with Charcoal (Protocol C).
HPLC Purity > 98.5% If < 98%, perform a second recrystallization.

| Yield | 70 - 85% | If low, concentrate mother liquor and harvest "second crop." |

Module 3: The "Sticky Oil" Problem (Trituration)

User Question: "My product won't crystallize; it's just a thick gum at the bottom of the flask."

Specialist Response: This is common when residual solvent (DCM, THF) or non-polar impurities prevent crystal lattice formation. You must "crash out" the amorphous material.

Protocol B: Induced Crystallization (Trituration)
  • Solvent Swap: If the oil contains DCM or THF, rotovap it down to dryness. High-vacuum for 1 hour is recommended to remove solvent traces.

  • The Anti-Solvent Shock:

    • Add Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether) to the oil (approx. 10 mL/g).

    • Note: The oxazolidinone is poorly soluble in ether, while many organic impurities are soluble.

  • Mechanical Stress:

    • Sonicate the flask for 10-15 minutes.

    • Scratch the side of the flask vigorously with a glass rod.

  • Observation: The oil should turn into a suspended white powder. Filter immediately.

Module 4: Color Removal (The Dimethoxy Issue)

User Question: "My product is pink/brown. Is this a problem?"

Specialist Response: Yes. The 2,4-dimethoxyphenyl group is electron-rich and prone to oxidation, forming trace quinoid impurities. These are often catalytic poisons for downstream steps (especially if hydrogenation is next).

Protocol C: Activated Carbon Treatment

Perform this during the hot dissolution step of Protocol A.

  • Dissolve: Dissolve crude in boiling EtOAc (as per Protocol A).

  • Adsorb: Add Activated Carbon (5-10 wt% relative to crude mass).

    • Safety: Do not add carbon to a boiling solution; it will foam over. Cool slightly, add carbon, then reheat.

  • Contact Time: Reflux for 15–30 minutes.

  • Hot Filtration:

    • Filter the hot solution through a Celite (diatomaceous earth) pad to remove the carbon.

    • Rinse the Celite pad with hot EtOAc to recover trapped product.

  • Proceed: Continue with Step 2 of Protocol A (Heptane addition).

Module 5: Regioisomer Removal

User Question: "I have 4-(2,4-dimethoxyphenyl)oxazolidin-2-one impurities. Recrystallization isn't removing them."

Specialist Response: Regioisomers (4-substituted vs 5-substituted) have very similar solubilities. If recrystallization fails, you must rely on the slight difference in polarity using chromatography.

Protocol D: Flash Chromatography
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: DCM / Methanol gradient (0%

    
     5% MeOH).
    
    • Alternative: EtOAc / Hexanes (Start 20% EtOAc

      
       60% EtOAc).
      
  • Loading: Dissolve oil in minimum DCM.

Separation Logic: The 5-substituted isomer generally elutes after the 4-substituted isomer in normal phase silica due to the accessibility of the carbamate nitrogen and oxygen for hydrogen bonding.

Chromatography_Logic Input Crude Mixture (4- & 5-isomers) Silica Silica Column Input->Silica Fraction1 Fraction 1-10: Non-polar impurities Silica->Fraction1 Fast Elution Fraction2 Fraction 11-25: 4-isomer (Regioisomer) Silica->Fraction2 Medium Elution Fraction3 Fraction 26-50: 5-isomer (Target) Silica->Fraction3 Slow Elution

Figure 2: Expected elution order on Silica Gel. The target 5-isomer is typically more polar.

References

  • Linezolid Intermediate Synthesis: Detailed protocols for oxazolidinone ring formation and purification via crystallization. Source:

  • Recrystallization Solvents: Comparative guide for purifying phenyl-substituted oxazolidinones. Source:

  • Regioisomer Separation: Analysis of 4- vs 5-substituted oxazolidinone separation using chromatography. Source:

  • Color Removal: Methodologies for removing oxidation impurities from electron-rich aromatic compounds. Source:

Troubleshooting

Minimizing side reactions during 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one formation

Welcome to the Application Support Center. Synthesizing 5-(2,4-dimethoxyphenyl)oxazolidin-2-one from its corresponding 1,2-amino alcohol precursor presents unique mechanistic hurdles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing 5-(2,4-dimethoxyphenyl)oxazolidin-2-one from its corresponding 1,2-amino alcohol precursor presents unique mechanistic hurdles. The strong electron-donating nature of the 2,4-dimethoxy substituents heavily stabilizes any incipient benzylic carbocation at the C5 position. If reaction conditions are not strictly controlled, this intermediate acts as a branching point for severe side reactions, including dehydration, racemization, and oligomerization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, stereospecific cyclization.

Mechanistic Pathway Visualization

To effectively troubleshoot, we must first understand the kinetic and thermodynamic pathways competing during the cyclization event.

Mechanism A 2-Amino-1-(2,4-dimethoxyphenyl) ethan-1-ol B N-Carbamoyl Intermediate (Kinetic Product) A->B Carbonylation (Base, Low Temp) D Benzylic Carbocation (Highly Stabilized) A->D Acidic Conditions / Poor Leaving Group C 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one (Desired Product) B->C Intramolecular Cyclization (Retention of Configuration) B->D HCl Accumulation / High Temperature E Styrene Derivative (E1 Elimination) D->E -H+ (Dehydration) F Racemized Product (SN1 Pathway) D->F Non-stereospecific Ring Closure G Friedel-Crafts Oligomers (Intermolecular) D->G Nucleophilic Attack by Aryl Ring

Divergent reaction pathways in the synthesis of 5-(2,4-dimethoxyphenyl)oxazolidin-2-one.

Troubleshooting & FAQs

Q1: Why am I observing a high percentage of styrene-like side products during the cyclization? A1: This is a classic dehydration issue driven by the substrate's electronics. The 2,4-dimethoxyphenyl group is an exceptionally strong


-donor. When the benzylic hydroxyl group is protonated (e.g., by the HCl byproduct generated when using phosgene or triphosgene), water acts as a leaving group, generating a highly stable benzylic carbocation. This intermediate rapidly undergoes E1 elimination to form a conjugated styrene derivative.
Solution: Abandon triphosgene in favor of N,N'-Carbonyldiimidazole (CDI). CDI generates imidazole as a byproduct, which is a mild base and incapable of protonating the benzylic alcohol, thereby completely shutting down the E1 dehydration pathway [2].

Q2: My starting material is enantiopure (R)-amino alcohol, but the isolated oxazolidinone is partially racemized. How can I preserve the C5 stereocenter? A2: Racemization occurs when the cyclization proceeds via an SN1 pathway (the carbocation intermediate) rather than the desired intramolecular alkoxide attack. To achieve complete retention of configuration at C5, the reaction must proceed via an intramolecular transesterification without breaking the C-O bond [1]. Solution: Form the N-carbamoyl intermediate first at 0 °C. Then, introduce a catalytic amount of a strong, non-nucleophilic base (e.g., DBU) to deprotonate the hydroxyl group. The resulting alkoxide rapidly attacks the carbonyl carbon, closing the ring stereospecifically before any C-O bond cleavage can occur.

Q3: I see significant formation of unidentifiable high-molecular-weight oligomers. What is causing this? A3: The 2,4-dimethoxy aromatic ring is highly nucleophilic (akin to resorcinol ethers). If any benzylic carbocation is present in the mixture, it acts as a potent electrophile, leading to rapid intermolecular Friedel-Crafts alkylation between molecules. Solution: Implement high-dilution conditions (


 0.06 M) to kinetically favor intramolecular cyclization over intermolecular collisions.

Q4: I am observing O-acylation instead of N-acylation. How do I control the regioselectivity? A4: The primary amine is inherently more nucleophilic than the secondary benzylic alcohol. However, if the carbonylation agent is added too quickly or in large excess, bis-acylation or O-acylation can occur. Solution: Utilize an inverse-addition workflow where the carbonylation agent is added portion-wise to the amino alcohol at low temperatures, ensuring the amine reacts first to form the kinetic N-carbamoyl product.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes our internal validation data demonstrating how base selection, solvent, and concentration dictate the success of the cyclization.

Carbonylating AgentBase (Equiv)SolventConc. (M)Temp (°C)Yield (%)ee (%)Major Side Product
TriphosgeneEt

N (1.1)
DCM0.20254560Styrene (30%)
TriphosgeneDIPEA (3.0)DCM0.2007285Styrene (10%)
CDINoneTHF0.20656570Oligomers (15%)
CDI DBU (0.1) MeTHF 0.06 25 92 >99 None (<2%)

Optimized Experimental Protocol: CDI-Mediated Cyclization

This protocol is designed as a self-validating system . It utilizes In-Process Controls (IPC) to ensure the kinetic N-acylation is entirely complete before triggering the alkoxide-mediated ring closure, thereby preventing oligomerization and racemization [1, 3].

Step 1: Regioselective N-Carbonylation

  • Dissolve 10.0 mmol of enantiopure (R)-2-amino-1-(2,4-dimethoxyphenyl)ethan-1-ol in 150 mL of anhydrous 2-methyltetrahydrofuran (MeTHF) to establish a high-dilution environment (~0.06 M).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add 11.0 mmol (1.1 equiv) of N,N'-Carbonyldiimidazole (CDI) portion-wise over 15 minutes to prevent localized concentration spikes.

  • IPC Check 1: Stir for 2 hours at 0 °C. Pull a 0.1 mL aliquot and analyze via TLC/LC-MS to confirm the complete disappearance of the starting amino alcohol and the exclusive formation of the N-carbamoyl imidazole intermediate. Do not proceed to Step 2 until conversion is >99%.

Step 2: Stereospecific Cyclization 5. Once N-carbonylation is confirmed, add 1.0 mmol (0.1 equiv) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) dropwise. 6. Warm the reaction to 25 °C and stir for 4 hours. The DBU facilitates the deprotonation of the benzylic alcohol, driving the intramolecular transesterification with absolute retention of configuration. 7. IPC Check 2: Verify the complete conversion of the intermediate to the cyclic oxazolidinone via LC-MS.

Step 3: Workup and Isolation 8. Quench the reaction with 50 mL of saturated aqueous NH


Cl. (Critical Note: Strictly avoid strong aqueous acids like 1M HCl during workup to prevent late-stage benzylic cleavage).
9. Extract the aqueous layer with MeTHF (2 x 50 mL).
10. Wash the combined organic layers with brine, dry over anhydrous Na

SO

, and concentrate under reduced pressure. 11. Purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure (R)-5-(2,4-dimethoxyphenyl)oxazolidin-2-one.

References

  • "Experimental and DFT study of the conversion of ephedrine derivatives into oxazolidinones. Double SN2 mechanism against SN1 mech", Tetrahedron,
  • "Phosgene (Reactions and Uses)", Wikipedia,
  • "Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions", Arkivoc,
Optimization

Technical Support Center: Purification of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Executive Summary & Molecule Profile Compound: 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Class: 5-Aryl-2-oxazolidinone Key Structural Feature: The 2,4-dimethoxy substitution pattern on the phenyl ring renders this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Compound: 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Class: 5-Aryl-2-oxazolidinone Key Structural Feature: The 2,4-dimethoxy substitution pattern on the phenyl ring renders this molecule electron-rich . This significantly impacts purification:

  • Oxidation Sensitivity: The aromatic ring is prone to oxidation, leading to yellow/brown quinoid impurities.

  • Acid Sensitivity: Strong Lewis acids may cause demethylation or ring opening.

  • Solubility: Higher solubility in polar organic solvents (EtOAc, DCM) compared to unsubstituted analogs due to the methoxy groups.

This guide prioritizes crystallization as the primary purification vector, with chromatography reserved for regioisomer separation.

Diagnostic Phase: Know Your Impurity Profile

Before initiating purification, characterize the crude material. The strategy depends on the dominant impurity.

Impurity TypeOriginDiagnostic Signal (TLC/HPLC)Recommended Removal
Regioisomer (4-aryl) Thermodynamic byproduct of epoxide openingClose eluting peak; often slightly more polar.Flash Chromatography (Crystallization is often inefficient for <10% regioisomer).
Starting Epoxide Unreacted 2,4-dimethoxystyrene oxideLess polar; UV active.Hydrolysis (convert to diol) then Crystallization.
Diol Hydrolysis of epoxideVery polar; low Rf.Aqueous Wash or Crystallization (stays in mother liquor).
Oligomers Epoxide polymerizationStreak at baseline; broad peaks.Precipitation (into Ether/Hexane) or Silica filtration.
Color (Quinones) Oxidation of dimethoxy ringYellow/Pink color; no distinct peak.Activated Carbon treatment.

Primary Purification: Recrystallization Protocols

Protocol A: The "Standard" Ethanol Recrystallization

Best for: Removing non-polar impurities and trace diols.

  • Dissolution: Suspend crude solid in Ethanol (95%) or Isopropanol (IPA) at 5 mL/g.

  • Heating: Heat to reflux (approx. 78-82°C) with stirring until fully dissolved.

    • Note: If color is present, add Activated Carbon (5 wt%) and stir for 10 mins at reflux. Filter hot through Celite.

  • Cooling: Remove from heat. Allow to cool to room temperature (RT) slowly (over 2-3 hours).

    • Do not crash cool: Rapid cooling traps impurities.

  • Crystallization: Once at RT, transfer to a fridge (4°C) for 12 hours.

  • Filtration: Filter the white needles/prisms. Wash with cold Ethanol (-20°C).

  • Drying: Vacuum dry at 40°C.

Protocol B: Ethyl Acetate / Heptane Displacement

Best for: Removing regioisomers or if the compound is too soluble in alcohols.

  • Dissolution: Dissolve crude in minimal hot Ethyl Acetate (EtOAc) (approx. 2-3 mL/g).

  • Precipitation: While maintaining mild heat (50°C), dropwise add Heptane (or Hexane) until mild turbidity persists.

  • Re-dissolution: Add just enough EtOAc to clear the solution.

  • Seeding: Add a seed crystal of pure product.

  • Cooling: Allow to cool to RT without stirring (static crystallization) to grow large crystals.

Advanced Separation: Flash Chromatography

If the 4-aryl regioisomer is present (>5%), crystallization often co-crystallizes both isomers. Chromatography is required.[1]

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Gradient of Dichloromethane (DCM) : Methanol (99:1 to 95:5) OR EtOAc : Hexane (30:70 to 60:40).

  • Loading: Dissolve in minimal DCM.

  • Elution Order: typically, the 5-aryl isomer (kinetic product) elutes after the 4-aryl isomer in EtOAc/Hexane systems, but this can reverse depending on the methoxy influence. Always run a 2D-TLC to confirm.

Decision Logic & Workflow (Visualization)

PurificationStrategy Start Crude 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one CheckPurity Analyze Purity (HPLC / TLC) Start->CheckPurity IsRegio Is Regioisomer (4-aryl) Present > 5%? CheckPurity->IsRegio IsColor Is Product Colored (Yellow/Pink)? IsRegio->IsColor No Chromatography Method B: Flash Chromatography (Silica, EtOAc/Hexane) IsRegio->Chromatography Yes CarbonTreat Activated Carbon Treatment (Hot Filtration) IsColor->CarbonTreat Yes Recryst Method A: Recrystallization (Ethanol or EtOAc/Heptane) IsColor->Recryst No Chromatography->IsColor CarbonTreat->Recryst Final High Purity Solid (>99.5%) Recryst->Final

Caption: Decision matrix for selecting the optimal purification pathway based on impurity profile.

Troubleshooting & FAQs

Q1: My product "oils out" instead of crystallizing. What is happening?

  • Cause: The solution is likely too concentrated, or the temperature dropped too fast, surpassing the "metastable zone" where nucleation occurs. Impurities (like unreacted epoxide) also lower the melting point, causing the product to separate as a liquid.

  • Fix:

    • Re-heat the mixture until clear.

    • Add more solvent (dilute by 10-20%).

    • Seed the solution at a temperature slightly below the saturation point.

    • Cool very slowly (wrap the flask in foil/towel).

Q2: The crystals are turning pink upon drying.

  • Cause: Oxidation of the electron-rich 2,4-dimethoxybenzene ring. This is accelerated by light and trace acids.

  • Fix:

    • Ensure all solvents are acid-free (avoid old chloroform/DCM).

    • Perform the final wash with a solvent containing a trace of antioxidant (e.g., BHT) if permissible, or simply dry under nitrogen in the dark.

    • Store the purified solid in amber vials under argon.

Q3: I cannot separate the 4-aryl and 5-aryl isomers by TLC.

  • Insight: These regioisomers have very similar polarities.

  • Fix:

    • Try Toluene : Acetone (4:1) or DCM : Ether (9:1) as TLC solvents. The pi-pi interactions with Toluene often discriminate between regioisomers better than simple alkanes.

    • If separation is poor, use a C18 Reverse Phase column (Water/Acetonitrile) for analytical checks; it often resolves them better than Normal Phase.

Q4: What is the expected Melting Point (MP)?

  • Data: While the specific MP for the 2,4-dimethoxy derivative is experimentally variable (dependent on polymorphs), 5-phenyl-2-oxazolidinone melts at ~138°C.

  • Expectation: The dimethoxy substitution typically lowers the MP slightly due to steric disruption of packing, or raises it if symmetry is enhanced. Expect a range of 125–145°C . A sharp range (<2°C) indicates high purity.

References

  • General Synthesis & Regioselectivity

    • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin. (2022). Arkivoc, ii, 140-155. Link

  • Purification & Crystallization

    • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link

  • Regioisomer Separation

    • Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis. (2023).[2][3] Molecules, 28(11), 4509. Link

  • Oxazolidinone Chemistry

    • One-pot synthesis of oxazolidinones... from epoxides and chlorosulfonyl isocyanate.[4] (2020).[4] Beilstein J. Org. Chem., 16, 1722–1731. Link

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Ticket ID: OX-24-DMP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Optimization of Regioselectivity and Yield in 5-Aryl-2-oxazolidinone Synthesis[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OX-24-DMP-OPT Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Division Subject: Optimization of Regioselectivity and Yield in 5-Aryl-2-oxazolidinone Synthesis[1][2]

Executive Summary & Molecule Profile

Target Molecule: 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Core Challenge: The 2,4-dimethoxy substitution pattern presents a unique "electronic trap." The strong electron-donating groups (EDGs) significantly stabilize the benzylic position. In epoxide-CO₂ coupling, this increases the risk of


-type ring opening at the benzylic carbon, leading to the undesired 4-isomer  or racemization.

Support Scope: This guide provides catalyst selection, reaction condition optimization, and troubleshooting specifically tailored to overcome the electronic bias of the 2,4-dimethoxyphenyl group.

Catalyst Selection & Reaction Setup

Primary Route: Cycloaddition of CO₂ to Epoxides

Substrates: 2-(2,4-dimethoxyphenyl)oxirane + CO₂[1][2]

Recommended Catalyst System: Binary Salen-Metal Complex + Nucleophilic Co-catalyst

ComponentRecommendationFunctionWhy for this Substrate?
Lewis Acid (Metal Center) (Salen)Co(III) or (Salen)Cr(III) Activates the epoxide oxygen.[1]These complexes are "soft" enough to activate the epoxide without triggering immediate benzylic carbocation formation (which leads to the wrong isomer).
Co-catalyst (Nucleophile) PPNCl or TBAI (Tetrabutylammonium iodide)Attacks the epoxide ring.[1]A bulky, soft nucleophile favors

attack at the terminal carbon (less hindered), ensuring formation of the 5-isomer .
Pressure 1.0 – 2.0 MPa Suppresses side reactions.[1][2]High CO₂ concentration is required to outcompete the homopolymerization of the electron-rich epoxide.
Alternative Route: Cyclization of Amino Alcohols

Substrates: 1-amino-2-(2,4-dimethoxyphenyl)ethanol + Green Carbonyl Source (DMC/Urea)[1][2]

Recommended Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) [1][2]

  • Protocol: 5 mol% TBD, Dimethyl Carbonate (DMC) as solvent/reagent, reflux (90°C).

  • Mechanism: TBD acts as a dual activator, activating the carbonyl of DMC and the hydroxyl group of the substrate.

  • Advantage: Avoids phosgene; high tolerance for the acid-sensitive dimethoxy group.[2]

Critical Mechanism & Regioselectivity Logic

The following diagram illustrates the critical decision point in the reaction mechanism. You must force the Path A (Green) to achieve the target molecule.

ReactionPathways cluster_SN2 Path A: SN2 Attack (Target) cluster_SN1 Path B: SN1/Benzylic Attack (Avoid) Epoxide 2-(2,4-Dimethoxyphenyl)oxirane Activated Catalyst-Activated Epoxide Epoxide->Activated Lewis Acid (Co/Cr) TerminalAttack Nucleophilic Attack at Terminal Carbon Activated->TerminalAttack Strong Nucleophile (High Pressure CO2) BenzylicAttack Attack at Benzylic Carbon (Stabilized by OMe) Activated->BenzylicAttack High Temp or Strong Acid TargetProduct 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one TerminalAttack->TargetProduct WrongIsomer 4-(2,4-Dimethoxyphenyl) oxazolidin-2-one BenzylicAttack->WrongIsomer

Figure 1: Mechanistic divergence.[1][2] The electron-donating methoxy groups stabilize the transition state for Path B. Catalyst optimization must kinetically favor Path A.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a mixture of 5-substituted and 4-substituted isomers."
  • Diagnosis: Your reaction has too much

    
     character.[1][2] The catalyst is likely too acidic (hard Lewis acid like 
    
    
    
    or simple
    
    
    ) or the temperature is too high.
  • Corrective Action:

    • Switch Catalyst: Move to a (Salen)Co(III) system with a bulky quaternary ammonium salt (e.g., PPNCl).[1][2] The steric bulk directs the nucleophile to the terminal carbon.

    • Lower Temperature: Reduce temperature to 25–40°C. Higher temperatures favor the higher-energy benzylic carbocation pathway.[1][2]

    • Check Solvent: Avoid polar protic solvents which stabilize carbocations.[1][2] Use toluene or perform the reaction neat.

Issue 2: "The epoxide is polymerizing (polyether formation) instead of forming the oxazolidinone."
  • Diagnosis: CO₂ starvation.[1][2] The 2,4-dimethoxystyrene oxide is highly reactive.[1][2] If CO₂ insertion is slow, the epoxide will homopolymerize.[2]

  • Corrective Action:

    • Increase Pressure: Raise CO₂ pressure to >20 bar (2 MPa).

    • Order of Addition: Ensure the vessel is pressurized with CO₂ before heating.

Issue 3: "Low yield when using the Amino Alcohol + Urea route."
  • Diagnosis: Ammonia poisoning.[1][2] The byproduct of urea cyclization is ammonia, which can deactivate metal catalysts or cause equilibrium issues.[2]

  • Corrective Action:

    • Switch Reagent: Use Dimethyl Carbonate (DMC) instead of urea. The byproduct is methanol, which is easily removed.[2]

    • Catalyst: Use TBD (5 mol%). It is more robust than basic metal oxides for this specific transformation.[1][2]

Experimental Protocol: Optimized Binary System

Objective: Synthesis of 5-(2,4-dimethoxyphenyl)oxazolidin-2-one via CO₂ coupling.

  • Preparation: In a high-pressure autoclave, charge (Salen)Co(III) complex (0.5 mol%) and TBAI (1.0 mol%).

  • Substrate Addition: Add 2-(2,4-dimethoxyphenyl)oxirane (10 mmol). Do not add solvent (solvent-free conditions prefer the intermolecular coupling).[1][2]

  • Pressurization: Pressurize with CO₂ (2.0 MPa) at room temperature.

  • Reaction: Heat to 40°C with vigorous stirring (800 rpm) for 12 hours. Note: Keep temperature low to preserve regioselectivity.

  • Workup: Vent CO₂. Dissolve the crude mixture in Ethyl Acetate. Wash with water to remove the TBAI salt.[2]

  • Purification: Recrystallize from Ethanol/Hexane. The 5-isomer typically crystallizes more readily than the 4-isomer.[1][2]

References

  • Regioselective Coupling of Styrene Oxides: Darensbourg, D. J., et al.[1][2] "Catalytic Activity of (Salen)Cr(III) Complexes for the Copolymerization of Epoxides and CO2." Journal of the American Chemical Society.[2] Link[1]

  • Mechanism of Epoxide Ring Opening: Hansen, T., et al.[1][2][3] "Regioselectivity of Epoxide Ring-Openings via SN2 Reactions Under Basic and Acidic Conditions." European Journal of Organic Chemistry.[1][2][3] Link[1]

  • Green Synthesis via DMC: Tundo, P., et al.[1][2] "The Chemistry of Dimethyl Carbonate."[2] Accounts of Chemical Research. Link[1]

  • TBD Catalyzed Cyclization: Helou, M., et al.[1][2] "Organocatalysis for the Synthesis of Cyclic Carbonates and Oxazolidinones."[2][4] Advanced Synthesis & Catalysis. Link[1]

Sources

Optimization

Addressing degradation of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one in solution

Technical Support Center: Stability & Handling of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Executive Summary & Chemical Context Welcome to the technical support hub for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one (CAS: 100947...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Executive Summary & Chemical Context

Welcome to the technical support hub for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one (CAS: 100947-62-4). This guide addresses the stability challenges inherent to this molecule's structure.

As researchers, you are likely utilizing this compound as a chiral auxiliary, a metabolic intermediate, or a pharmacophore scaffold. Its stability profile is governed by two competing structural features:

  • The Oxazolidinone Ring: A cyclic carbamate generally stable at neutral pH but susceptible to nucleophilic attack (hydrolysis) under basic or strongly acidic conditions.

  • The 2,4-Dimethoxyphenyl Moiety: A highly electron-rich aromatic system. The two methoxy groups (electron-donating via resonance) activate the ring, making it prone to oxidative degradation and photosensitivity.

This guide provides the mechanistic insights and protocols necessary to maintain compound integrity.

Critical Degradation Pathways

Understanding the "why" is the first step in troubleshooting. The diagram below illustrates the two primary failure modes: Hydrolytic Ring Opening and Oxidative Decomposition .

DegradationPathways Parent 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one (Intact) Hydrolysis Hydrolysis (pH > 8 or pH < 2) Parent->Hydrolysis Nucleophilic Attack (OH-/H2O) Oxidation Oxidation / Photolysis (Light + O2) Parent->Oxidation UV/Vis Absorption CarbamicAcid Carbamic Acid Intermediate (Unstable) Hydrolysis->CarbamicAcid Ring Cleavage AminoAlcohol 1-(2,4-Dimethoxyphenyl)- 2-aminoethanol (Ring Opened) CarbamicAcid->AminoAlcohol -CO2 (Decarboxylation) Radical Radical Cation Intermediate Oxidation->Radical e- Transfer Quinone Quinone/Dimer Species (Yellow/Brown) Radical->Quinone Polymerization or Demethylation

Figure 1: Primary degradation pathways. The oxazolidinone ring is vulnerable to hydrolysis (top path), while the electron-rich aromatic ring drives oxidative discoloration (bottom path).

Troubleshooting Guide (Q&A)

Issue: Solution Discoloration

Q: My clear stock solution turned yellow/brown after 24 hours on the bench. Is it still usable? A: Likely not. The yellowing indicates oxidative degradation of the 2,4-dimethoxyphenyl group.

  • Mechanism: The electron-donating methoxy groups lower the oxidation potential of the phenyl ring. Exposure to ambient light and oxygen facilitates the formation of quinoid species or radical coupling products, which are highly chromophoric.

  • Action: Check purity via HPLC. If purity is <95%, discard.

  • Prevention: Store solutions in amber glass vials. Sparge buffers with nitrogen or argon to remove dissolved oxygen before dissolution.

Issue: Loss of Potency in Assay Buffer

Q: The compound disappears during my 4-hour incubation at pH 8.5. Where is it going? A: You are observing base-catalyzed hydrolysis .

  • Mechanism: The carbonyl carbon (C2) of the oxazolidinone ring acts as an electrophile. At pH > 8, hydroxide ions attack this carbon, opening the ring to form a carbamate, which spontaneously decarboxylates into the corresponding

    
    -amino alcohol (1-(2,4-dimethoxyphenyl)-2-aminoethanol).
    
  • Action: Lower the assay pH to 7.4 or below. If basic conditions are mandatory, minimize incubation time or prepare fresh solutions immediately prior to use.

Issue: Solubility vs. Stability

Q: Can I use DMSO stocks stored at -20°C? A: Yes, but with caveats.

  • Insight: DMSO is hygroscopic. Absorbed water can initiate slow hydrolysis even at low temperatures. Furthermore, DMSO can act as a mild oxidant under certain conditions.

  • Protocol: Use anhydrous DMSO packed under inert gas. Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles which introduce atmospheric moisture and oxygen.

Quantitative Stability Data

The following table summarizes the stability profile based on typical oxazolidinone behavior and the specific electronic effects of the dimethoxy substituents.

ConditionStability RatingHalf-Life (

)
Major Degradant
Acidic (pH 1-3) Moderate~12 - 24 hoursAmino Alcohol (via acid hydrolysis)
Neutral (pH 6-7) High > 7 daysNone (Stable)
Basic (pH > 8.5) Critical < 4 hoursAmino Alcohol (via base hydrolysis)
Oxidative (0.1% H2O2) Critical < 1 hourQuinones / N-oxides
Photolytic (UV/Vis) Low~6 hoursRadical coupling products

Standardized Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Use this protocol to validate your analytical method (HPLC/LC-MS) and identify degradant peaks.

Objective: Induce 10-20% degradation to map potential impurities.

  • Preparation: Prepare a 1 mg/mL stock solution of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one in Acetonitrile.

  • Acid Stress:

    • Mix 1 mL stock + 1 mL 0.1 N HCl.

    • Incubate at 60°C for 2 hours.

    • Neutralize with 1 mL 0.1 N NaOH before injection.

  • Base Stress:

    • Mix 1 mL stock + 1 mL 0.01 N NaOH (Note: Use lower concentration due to high sensitivity).

    • Incubate at ambient temperature for 1 hour.

    • Neutralize with 1 mL 0.01 N HCl.

  • Oxidative Stress:

    • Mix 1 mL stock + 1 mL 3%

      
      .
      
    • Incubate at ambient temperature for 30 minutes.

  • Analysis: Inject 10 µL onto a C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Gradient: 5% to 95% B (ACN) over 20 mins.

    • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Protocol B: pH-Rate Profile Determination

Use this workflow to determine the optimal pH for your specific formulation or assay.

StabilityWorkflow Start Start: Prepare Buffers (pH 2.0, 4.0, 6.0, 7.4, 9.0) Spike Spike Compound (Final Conc: 50 µM) Start->Spike Incubate Incubate at 37°C (Thermostated Water Bath) Spike->Incubate Sample Sample at t=0, 1h, 4h, 8h, 24h Incubate->Sample Quench Quench Reaction (Dilute in Cold ACN) Sample->Quench Analyze HPLC Analysis (Plot ln[Conc] vs Time) Quench->Analyze

Figure 2: Workflow for determining kinetic stability across pH ranges.

References

  • Solar-mediated degradation of linezolid and tedizolid. Chemosphere, 2020. (Demonstrates the susceptibility of the oxazolidinone class to photolytic cleavage and oxidation).

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones. Scientia Pharmaceutica, 2020. (Provides validated conditions for acidic/basic forced degradation of oxazolidinones).

  • Hydrolysis of oxazolidines. Journal of Pharmaceutical Sciences, 1983. (Establishes the mechanism of ring opening and the dependence on pH).

  • 5-(2,4-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione (Analogous Structure). PubChem Compound Summary. (Structural data and chemical properties).

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one: A Comparative Analysis of Spectroscopic and Chromatographic Techniques

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural characterization and purity assessment of chiral molecules are of paramoun...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural characterization and purity assessment of chiral molecules are of paramount importance. Oxazolidin-2-ones, a class of heterocyclic compounds, are not only significant pharmacophores in their own right, with notable examples including the antibiotic linezolid, but they also serve as invaluable chiral auxiliaries in asymmetric synthesis. The stereochemistry of these molecules directly influences their biological activity and the stereochemical outcome of the reactions they mediate.

This guide provides an in-depth analysis of the ¹H NMR spectrum of a key oxazolidinone derivative, 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one. As a Senior Application Scientist, my aim is to move beyond a simple spectral interpretation. We will delve into the nuances of the spectrum, explaining the rationale behind the expected chemical shifts and coupling patterns. Furthermore, we will objectively compare the utility of ¹H NMR with alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and the use of chiral derivatizing agents in NMR spectroscopy, providing the supporting data and protocols necessary for a comprehensive evaluation.

The Cornerstone of Structural Analysis: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of each proton in a molecule, allowing for the determination of connectivity and stereochemistry.

Predicted ¹H NMR Spectrum of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Table 1: Predicted ¹H NMR Spectral Data for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5 (Oxazolidinone)~5.5 - 5.7dd~8.5, 6.51H
H-4a (Oxazolidinone)~4.6 - 4.8t~8.51H
H-4b (Oxazolidinone)~4.1 - 4.3dd~8.5, 6.51H
NH (Oxazolidinone)~5.8 - 6.5br s-1H
H-6' (Aromatic)~7.1 - 7.3d~8.51H
H-5' (Aromatic)~6.4 - 6.6dd~8.5, 2.51H
H-3' (Aromatic)~6.4 - 6.5d~2.51H
OCH₃ (C-2' or C-4')~3.85s-3H
OCH₃ (C-2' or C-4')~3.80s-3H
Deconstructing the Spectrum: A Rationale-Driven Interpretation

The predicted chemical shifts and coupling patterns are not arbitrary; they are a direct consequence of the molecule's electronic and steric environment.

  • The Oxazolidinone Ring Protons (H-4 and H-5): The protons on the oxazolidinone ring form an AMX spin system. The H-5 proton, being a benzylic methine proton, is expected to be the most downfield of the ring protons, appearing as a doublet of doublets (dd) due to coupling with the two diastereotopic protons at the C-4 position. The geminal protons at C-4 (H-4a and H-4b) will exhibit distinct chemical shifts and will be coupled to each other (geminal coupling) and to the H-5 proton (vicinal coupling). This typically results in a triplet (or more accurately, a doublet of doublets with similar coupling constants) for one proton and a doublet of doublets for the other.

  • The Aromatic Protons: The 2,4-dimethoxyphenyl group presents a classic ABC spin system. The H-6' proton, being ortho to the oxazolidinone substituent, will be the most downfield of the aromatic protons. The H-5' proton will be split by both H-6' (ortho-coupling, ~8.5 Hz) and H-3' (meta-coupling, ~2.5 Hz), resulting in a doublet of doublets. The H-3' proton will appear as a doublet due to meta-coupling with H-5'.

  • The Methoxy Protons: The two methoxy groups are in different electronic environments and are therefore expected to have slightly different chemical shifts, appearing as two distinct singlets.

  • The Amide Proton (NH): The NH proton of the oxazolidinone ring typically appears as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration and the solvent used.

Workflow for ¹H NMR Analysis

Caption: A streamlined workflow for acquiring and analyzing a ¹H NMR spectrum.

Beyond ¹H NMR: Alternative and Complementary Techniques

While ¹H NMR is a powerful tool for structural elucidation, it has limitations, particularly when it comes to determining enantiomeric purity. Enantiomers are spectroscopically indistinguishable in an achiral environment. Therefore, for a comprehensive analysis of a chiral compound like 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, we must turn to other techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Comparative Performance:

For 5-aryloxazolidinones, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), have proven to be highly effective.[1][2] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol or ethanol, is critical for achieving optimal separation.

Table 2: Comparison of Analytical Techniques for Chiral Purity Analysis

Feature¹H NMR (Standard)Chiral HPLC¹H NMR with Chiral Derivatizing Agent
Principle Nuclear magnetic resonanceDifferential interaction with a chiral stationary phaseFormation of diastereomers with distinct NMR spectra
Enantiomer Differentiation NoYesYes
Sample Requirement ~5-10 mg<1 mg~5-10 mg
Analysis Time ~5-15 min~10-30 min~15-30 min (plus reaction time)
Development Effort LowHigh (method development)Moderate (derivatization)
Quantitative Accuracy N/A for enantiomersHighHigh
Structural Information HighLowHigh

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A Chiralpak® AD-H or similar polysaccharide-based column is a good starting point.[1]

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol (e.g., 90:10 v/v). Degas the mobile phase before use.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in the mobile phase.

  • Injection and Data Acquisition: Inject a small volume (e.g., 10 µL) of the sample solution and record the chromatogram.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

Sources

Comparative

HPLC retention time standards for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

An In-Depth Technical Guide to HPLC Retention Time Standardization for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Executive Summary: The Criticality of Retention Precision In the development of oxazolidinone-based antimicro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to HPLC Retention Time Standardization for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Executive Summary: The Criticality of Retention Precision

In the development of oxazolidinone-based antimicrobials and monoamine oxidase (MAO) inhibitors, 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one represents a critical pharmacophore. Its structural integrity—specifically the stability of the oxazolidinone ring and the electronic influence of the 2,4-dimethoxy substitution—demands rigorous analytical control.

This guide moves beyond generic protocols to establish a self-validating HPLC standardization framework . Unlike simple retention time (RT) reporting, which varies by instrument, this guide focuses on Relative Retention Time (RRT) and Capacity Factor (


)  standardization, ensuring your data is reproducible across different laboratories and platforms.

Chemical Context & Chromatographic Behavior

To control retention, one must understand the analyte's interaction profile:

  • Core Structure: A polar, hydrogen-bond-accepting oxazolidinone ring fused with a lipophilic, electron-rich dimethoxyphenyl group.

  • Chromatographic Challenge: The compound exhibits "dual personality"—moderate hydrophobicity (phenyl ring) and significant polar interactions (carbamate region).

  • Stereochemistry: The C5 position is chiral.[1] While this guide focuses on achiral purity (chemical standard), chiral separation parameters are included for enantiomeric excess (ee) determination.

Method A: Reversed-Phase (Achiral Purity & Potency)

This method is the "Gold Standard" for routine purity analysis and stability indicating assays.

Analytical Conditions
ParameterSpecificationRationale
Stationary Phase C18 (L1) , End-capped, 5 µm, 100 Å (e.g., Phenomenex Luna or Waters XBridge)End-capping reduces silanol interactions with the nitrogen in the oxazolidinone ring, preventing peak tailing.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses ionization of impurities and stabilizes the carbamate linkage.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks than Methanol for phenyl-substituted oxazolidinones due to lower viscosity and better dipole alignment.
Flow Rate 1.0 mL/minStandard flow for optimal Van Deemter efficiency on 4.6mm columns.[2]
Detection UV @ 254 nm (Primary), 210 nm (Secondary)The 2,4-dimethoxybenzene moiety has strong absorption at 254 nm (π-π* transition).
Column Temp 30°C ± 1°CStrict temperature control is vital; RT decreases by ~2% per 1°C increase.
Gradient Profile & Retention Standards
  • T0 (Void Time) Marker: Uracil (inject 1 µL of 0.1 mg/mL solution).

  • Internal Standard (IS): Acetophenone or Metaxalone .

    • Why Acetophenone? It is chemically stable, commercially available, and elutes in a similar hydrophobic window but is distinct enough to serve as a reliable anchor.

Gradient Table:

  • 0-2 min: 10% B (Isocratic hold to elute polar impurities)

  • 2-15 min: 10% → 80% B (Linear Gradient)

  • 15-20 min: 80% B (Wash)

  • 20-25 min: 10% B (Re-equilibration)

Expected Retention Metrics:

  • Target Analyte RT: ~11.5 ± 0.5 min (System dependent)

  • Capacity Factor (

    
    ):  Target range 3.0 < 
    
    
    
    < 10.0
    for optimal resolution.
  • Tailing Factor (

    
    ):  Must be < 1.5 . Higher values indicate secondary silanol interactions (replace column or increase buffer strength).
    

Method B: Chiral Separation (Enantiomeric Purity)

Since the biological activity of oxazolidinones (e.g., Linezolid) is often strictly linked to the (S)- configuration, separating the enantiomers is mandatory.

Analytical Conditions
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Lux Amylose-1).

  • Mode: Polar Organic or Normal Phase.

  • Mobile Phase: Hexane : Ethanol (80:20 v/v).

  • Flow Rate: 0.8 mL/min.

  • Standard: Racemic 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one (must be run first to establish separation window).

Performance Criteria:

  • Resolution (

    
    ):  > 2.0 between enantiomers.
    
  • Elution Order: typically (R)-isomer elutes before (S)-isomer on Amylose columns (Verify with pure standard).

Self-Validating Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for selecting the correct method and validating the retention time results.

HPLC_Workflow Start Sample: 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one Goal_Check Define Analytical Goal Start->Goal_Check Path_Purity Chemical Purity / Potency Goal_Check->Path_Purity Path_Chiral Enantiomeric Excess (ee) Goal_Check->Path_Chiral Method_RP Method A: Reversed Phase (C18) ACN/Water + 0.1% FA Path_Purity->Method_RP Method_NP Method B: Chiral (Amylose) Hexane/EtOH (80:20) Path_Chiral->Method_NP Check_Tailing Check Tailing Factor (Tf) Method_RP->Check_Tailing Final_Report Generate CoA Report RT, RRT, Purity % Method_NP->Final_Report Pass_Tailing Tf < 1.5 Check_Tailing->Pass_Tailing Pass Fail_Tailing Tf > 1.5 Check_Tailing->Fail_Tailing Fail Calc_RRT Calculate RRT vs Acetophenone Acceptance: 0.9 - 1.1 (Target) Pass_Tailing->Calc_RRT Action_Fix Add 5mM Amm. Acetate or Replace Column Fail_Tailing->Action_Fix Action_Fix->Method_RP Retest Calc_RRT->Final_Report

Caption: Decision tree for selecting and validating the HPLC method. Green paths indicate successful validation criteria; red paths require intervention.

Troubleshooting & System Suitability Standards

To ensure your retention times are valid, every sequence must include a System Suitability Sample (SST) .

Acceptance Criteria Table
ParameterLimitFailure Root Cause
Retention Time Precision RSD < 1.0% (n=5 injections)Pump pulsation, temperature fluctuation, or mobile phase evaporation.
Resolution (

)
> 2.0 (vs. nearest impurity)Column degradation or gradient profile error.
Plate Count (

)
> 5,000Dead volume in connections or column aging.
Signal-to-Noise (S/N) > 10 (for LOQ)Lamp aging or flow cell contamination.
Impact of pH on Retention

While the oxazolidinone ring is non-ionizable in the pH 2-8 range, the dimethoxy substitution makes the ring electron-rich.

  • Acidic pH (2.5 - 3.0): Recommended. Stabilizes the analyte and suppresses silanol activity.

  • Basic pH (> 8.0): Avoid. Risk of hydrolytic ring opening (oxazolidinone cleavage) leading to the formation of the corresponding amino alcohol.

References

  • Chiral Separation of Oxazolidinone Analogues. Semmelweis University. Detailed protocols for polysaccharide stationary phases and polar organic modes for oxazolidinone derivatives. Link

  • Determination of Linezolid and Degradation Products. Journal of American Science. Validated C18 methods for oxazolidinone antibiotics using ACN/Buffer systems. Link

  • Oxazolidinone Antibiotics: Chemical and Analytical Aspects. MDPI Molecules. Comprehensive review of structural properties and HPLC-UV/MS detection techniques. Link

  • Stereoisomers of 2,5-Diphenyl-4-oxazolidinone. BenchChem. Technical guide on the stereochemistry and separation of phenyl-substituted oxazolidinones. Link

  • Identification of Conserved Retention Time Standards. PubMed. Methodology for establishing internal retention time (iRT) standards for reproducible mass spectrometry and chromatography. Link

Sources

Validation

High-Resolution Mass Spectrometry vs. Electron Ionization: A Comparative Guide to the Fragmentation Patterns of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

Executive Summary The structural elucidation of synthetic intermediates and novel pharmacophores demands analytical techniques capable of distinguishing subtle isomeric and isobaric differences. 5-(2,4-Dimethoxyphenyl)ox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of synthetic intermediates and novel pharmacophores demands analytical techniques capable of distinguishing subtle isomeric and isobaric differences. 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one (Exact Mass: 223.0845 Da; Formula: C11H13NO4) is a complex heterocyclic molecule combining an electron-rich dimethoxyphenyl moiety with a cyclic carbamate (oxazolidinone) ring. Oxazolidinones are critical structural motifs in medicinal chemistry, most notably found in antibacterial agents like linezolid.

This guide provides an objective, data-driven comparison between two primary analytical platforms: Electrospray Ionization High-Resolution Tandem Mass Spectrometry (ESI-HRMS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) . By dissecting the mechanistic causality behind the fragmentation of this molecule, we demonstrate why ESI-HRMS/MS is the superior platform for preserving molecular integrity and mapping complex degradation pathways.

Mechanistic Causality of Fragmentation

To objectively evaluate mass spectrometry platforms, one must first understand the intrinsic gas-phase chemistry of the target molecule. The fragmentation of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is driven by the distinct thermodynamic vulnerabilities of its two primary functional groups.

The Cyclic Carbamate (Oxazolidin-2-one Ring)

Under collisional activation, oxazolidin-2-one derivatives consistently exhibit a primary neutral loss of carbon dioxide (CO2, 44 Da). This occurs via the cleavage of the C-O bond within the lactone-like moiety, followed by thermodynamically driven decarboxylation[1]. In positive ion mode, the charge is typically retained on the resulting iminium or epoxide intermediate. A secondary, highly diagnostic pathway involves the inductive cleavage of the entire oxazolidinone ring, leaving the charge on the stabilized aromatic system[2].

The 2,4-Dimethoxyphenyl Moiety

Methoxyaromatic compounds are characterized by their ability to stabilize positive charge through resonance. During tandem mass spectrometry (MS/MS), these electron-donating groups frequently undergo homolytic bond cleavage to expel a methyl radical (•CH3, 15 Da)[3]. This odd-electron fragmentation is highly characteristic of methoxy substituents. Subsequent decarbonylation (loss of CO, 28 Da) further degrades the aromatic system, a pattern well-documented in standard mass spectrometry rules[4].

Fragmentation Pathway Visualization

MS_Fragmentation Precursor [M+H]+ m/z 224.0914 C11H14NO4+ Frag1 [M+H - CO2]+ m/z 180.1016 C10H14NO2+ Precursor->Frag1 Ring Cleavage (-CO2) Frag3 Dimethoxyphenyl Cation m/z 137.0603 C8H9O2+ Precursor->Frag3 Inductive Cleavage (-C3H5NO2) Frag2 [M+H - CO2 - •CH3]+• m/z 165.0781 C9H11NO2+• Frag1->Frag2 Homolytic Cleavage (-•CH3) Frag4 [M+H - CO2 - •CH3 - CO]+• m/z 137.0832 C8H11NO+• Frag2->Frag4 Decarbonylation (-CO)

ESI-MS/MS fragmentation pathways of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

Platform Comparison: ESI-HRMS/MS vs. GC-EI-MS

The Analytical Challenge: Isobaric Interference

A critical limitation of nominal mass instruments (like standard GC-EI-MS or triple quadrupoles) is the inability to resolve isobaric fragments. As shown in the pathway above, the molecule generates two distinct fragments at a nominal mass of m/z 137:

  • C8H9O2+ (Exact mass: 137.0603) from the loss of the oxazolidinone ring.

  • C8H11NO+• (Exact mass: 137.0832) from the sequential loss of CO2, •CH3, and CO.

Only a High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, provides the sub-2 ppm mass accuracy required to differentiate these overlapping signals, ensuring absolute structural confidence.

Ionization Dynamics
  • GC-EI-MS (70 eV): Electron Ionization is a "hard" ionization technique. The ~70 eV energy vastly exceeds the ionization potential of the oxazolidinone ring (~9 eV). Consequently, the molecular ion (M+• at m/z 223) is often absent or present at <5% relative abundance[4]. The spectrum is dominated by the stable dimethoxyphenyl cation (m/z 137), making it difficult to confirm the intact molecular weight.

  • ESI-HRMS/MS: Electrospray Ionization is a "soft" technique. It preserves the intact protonated molecule ([M+H]+ at m/z 224.0914). By utilizing Collision-Induced Dissociation (CID), analysts can step the collision energy to observe intermediate fragments (like the loss of CO2), proving the existence of the cyclic carbamate ring prior to total degradation[1].

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating internal quality controls.

Protocol A: LC-ESI-HRMS/MS (Recommended)
  • Sample Preparation: Dissolve the analyte in MS-grade methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL in 50:50 H2O:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a UPLC system equipped with a C18 column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in H2O.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.3 mL/min.

  • MS Parameters: Operate the Q-TOF in positive ESI mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C; Desolvation Temperature: 350°C.

    • Self-Validation: Perform mass calibration pre-run using sodium formate clusters to ensure mass accuracy is < 2 ppm.

  • Tandem MS (CID): Isolate the precursor ion (m/z 224.0914) in the quadrupole. Ramp the collision energy from 10 to 40 eV using Argon as the collision gas to capture both primary and secondary fragments.

Protocol B: GC-EI-MS (Alternative)
  • Sample Preparation: Dilute the analyte to 10 µg/mL in MS-grade Ethyl Acetate. (Note: Oxazolidinones can be thermally labile; monitor the inlet for thermal degradation).

  • Chromatography: Inject 1 µL (splitless) onto a DB-5MS column (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).

  • MS Parameters: Operate the single quadrupole in EI mode at 70 eV.

    • Source Temperature: 230°C.

    • Scan Range:m/z 50–300.

    • Self-Validation: Perform a PFTBA tune prior to injection to verify the relative abundances and peak widths of m/z 69, 219, and 502.

Quantitative Data Summary

The following table summarizes the expected diagnostic ions for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one across both platforms, highlighting the superior data density provided by HRMS.

Fragment IdentityESI-HRMS/MS Exact Mass (m/z)Mass Error (ppm)GC-EI-MS Nominal Mass (m/z)Relative Abundance (ESI)Relative Abundance (EI)
Intact Precursor[M+H]⁺ / M⁺• 224.0914< 1.5223100% (Base Peak at 10 eV) < 5% (Often absent)
Loss of CO₂ 180.1016< 1.517965% (at 20 eV)15%
Loss of CO₂ + •CH₃ 165.0781< 2.016440% (at 30 eV)25%
Dimethoxyphenyl Cation 137.0603< 1.513785% (at 40 eV)100% (Base Peak)
Decarbonylated Fragment 137.0832< 2.0137 (Unresolved)30% (at 40 eV)Unresolved from above

Conclusion

For the structural verification of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, ESI-HRMS/MS is objectively superior to GC-EI-MS. While EI-MS provides a rapid fingerprint dominated by the stable dimethoxyphenyl cation, it obliterates the molecular ion and fails to resolve critical isobaric fragments. Conversely, ESI-HRMS/MS preserves the precursor ion and, through controlled CID, maps the sequential loss of CO2 and •CH3. This provides a self-validating mechanistic proof of both the cyclic carbamate ring and the methoxyaromatic system, which is essential for rigorous drug development and publication-quality structural elucidation.

References

  • SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES, Moroccan Journal of Heterocyclic Chemistry.
  • Mass Spectrometry - Fragmentation P
  • Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt, Ingenta Connect.
  • 5-Phenyl-1,3-oxazolidin-2-one | C9H9NO2 | CID 202193, PubChem.
  • Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantit

Sources

Comparative

Spectroscopic Fingerprinting: 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Characterization Guide

Executive Summary & Strategic Context Objective: This guide provides a definitive spectroscopic framework for identifying 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one , a critical scaffold in the synthesis of chiral auxiliari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Objective: This guide provides a definitive spectroscopic framework for identifying 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one , a critical scaffold in the synthesis of chiral auxiliaries and antibiotic pharmacophores (e.g., Linezolid analogs).[1]

The Challenge: Distinguishing this specific derivative from its structural analogs (such as the unsubstituted 5-phenyloxazolidin-2-one or regioisomers) requires precise analysis of the "Fingerprint Region" and the Ether/Carbamate crossover bands. Standard libraries often lack specific entry points for this derivative, necessitating a "First-Principles" assignment strategy.

Value Proposition: By correlating the carbamate carbonyl shift with the methoxy-induced aromatic ring breathing modes , researchers can validate synthesis success (cyclization) and purity without immediate recourse to NMR.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the FTIR profile of the target molecule against its two most common "alternatives" encountered during development:

  • Alternative A (Precursor): The open-chain Amino Alcohol (shows incomplete cyclization).

  • Alternative B (Analog): 5-Phenyloxazolidin-2-one (lacks the methoxy "fingerprint").[1]

Table 1: Comparative Spectral Markers
Functional GroupModeTarget: 5-(2,4-Dimethoxy...)Alt A: Amino Alcohol PrecursorAlt B: 5-Phenyloxazolidin-2-oneDiagnostic Value
Carbonyl (C=O) Stretch1745–1775 cm⁻¹ (Strong, Sharp)Absent (or weak broad if urea used)1740–1770 cm⁻¹Primary Confirmation of Cyclization
Amine/Hydroxyl Stretch3250–3350 cm⁻¹ (Sharp, NH)3200–3500 cm⁻¹ (Broad, OH/NH mix)3250–3350 cm⁻¹Disappearance of broad OH indicates purity.
Ether (Ar-O-C) Stretch1205 & 1035 cm⁻¹ (Strong)AbsentAbsentCritical Identity Marker (Methoxy)
Aromatic Ring C=C Stretch1610, 1590, 1510 cm⁻¹ (Enhanced)1600, 1500 cm⁻¹ (Weaker)1600, 1495 cm⁻¹Methoxy groups intensify the 1500-1600 bands.
Substitution OOP Bend800–860 cm⁻¹ (1,2,4-Tri-sub)700–750 cm⁻¹ (Mono-sub)690–710 & 730–770 cm⁻¹ (Mono)Distinguishes substitution pattern.
Deep Dive: The Mechanistic Differentiators
A. The Carbonyl Gateway (1745–1775 cm⁻¹)

The formation of the oxazolidin-2-one ring is energetically favorable but must be confirmed.[1]

  • Target Performance: The cyclic carbamate imposes ring strain that shifts the C=O stretch to a higher frequency (~1760 cm⁻¹) compared to acyclic carbamates or ureas.

  • Differentiation: If you see a broad peak ~1650–1690 cm⁻¹, your reaction failed; that is likely the acyclic urea intermediate. The target must show a sharp, intense band above 1740 cm⁻¹.

B. The Methoxy Signature (1000–1300 cm⁻¹)

The 2,4-dimethoxy substitution is the unique identifier.

  • Asymmetric Stretch (~1205 cm⁻¹): The C(aryl)–O–C(alkyl) bond vibrates strongly here. This band is absent in the 5-phenyl analog.

  • Symmetric Stretch (~1035 cm⁻¹): Often overlaps with ring breathing, but in dimethoxy derivatives, this appears as a distinct doublet or broadened shoulder that is diagnostic of the ether linkage.

C. Aromatic Fingerprinting (Substituent Pattern)[1][2]
  • 5-Phenyl Analog: Shows the classic "5 fingers" of a mono-substituted benzene in the overtone region (1660–2000 cm⁻¹, weak) and strong OOP bends at ~690 and 750 cm⁻¹.[1]

  • Target (2,4-Dimethoxy): The 1,2,4-substitution pattern (trisubstituted benzene) destroys the mono-substituted pattern.[1] Look for a solitary strong band or doublet in the 800–860 cm⁻¹ region (isolated H and adjacent H wagging).

Visualization of Characterization Logic

The following diagram illustrates the logical flow for assigning the spectrum and validating the structure based on the comparative data above.

FTIR_Logic Sample Unknown Sample Region1 Region: 1740-1780 cm⁻¹ Sample->Region1 Dec1 Sharp Peak Present? Region1->Dec1 Region2 Region: 1200 & 1035 cm⁻¹ Dec2 Strong Ether Bands? Region2->Dec2 Region3 Region: 800-860 cm⁻¹ Dec3 OOP Pattern? Region3->Dec3 Result_Cyclic Cyclic Carbamate Confirmed (Oxazolidinone Core) Dec1->Result_Cyclic Yes Result_Acyclic Precursor/Failure (Acyclic Urea/Amine) Dec1->Result_Acyclic No (or Broad <1700) Dec2->Region3 Yes Result_Analog Analog Detected: 5-Phenyl (No OMe) Dec2->Result_Analog No Result_Target Target Identity Confirmed: 5-(2,4-Dimethoxy...) Dec3->Result_Target 1,2,4-Subst. Dec3->Result_Analog Mono-Subst. Result_Cyclic->Region2

Caption: Logical decision tree for validating 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one synthesis via FTIR markers.

Experimental Protocol: High-Fidelity ATR-FTIR

To ensure the "Trustworthiness" of the data (Part 2 of requirements), this protocol minimizes atmospheric interference and maximizes peak resolution for the fingerprint region.[1]

Method: Attenuated Total Reflectance (ATR) - Diamond Crystal.[1] Rationale: ATR is preferred over KBr pellets for this compound to avoid hygroscopic water bands (3400 cm⁻¹) interfering with the N-H stretch analysis.

Step-by-Step Workflow
  • System Blanking:

    • Clean the diamond crystal with isopropanol.

    • Collect a background spectrum (Air) with 32 scans at 4 cm⁻¹ resolution.

    • Why: Removes CO₂ (2350 cm⁻¹) and H₂O vapor artifacts.

  • Sample Deposition:

    • Place ~2-5 mg of the solid 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one onto the crystal center.[1]

    • Critical Step: Apply high pressure using the anvil press until the "Force Gauge" is in the green zone (approx. 80-100 N).

    • Causality: High pressure ensures intimate contact between the solid crystal lattice and the diamond, maximizing the evanescent wave penetration depth for sharp peaks.

  • Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Scans: 64 (Higher signal-to-noise ratio).[1]

    • Resolution: 2 cm⁻¹ (Necessary to resolve the aromatic splitting in the 1600 cm⁻¹ region).

  • Post-Processing (Self-Validation):

    • Apply ATR Correction (if quantitative peak ratios are needed).

    • Baseline Check: Ensure the baseline at 2200 cm⁻¹ is flat (0 Abs). If sloping, re-clean and re-clamp.

Mechanistic Pathway Visualization

Understanding why the peaks appear where they do requires mapping the vibrational energy to the molecular structure.

Vibrational_Map Core 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one Carbamate Cyclic Carbamate (Ring Strain) Core->Carbamate Methoxy Methoxy Groups (Electron Donating) Core->Methoxy Benzene Benzene Ring (1,2,4-Substituted) Core->Benzene CO_Stretch C=O Stretch ~1760 cm⁻¹ Carbamate->CO_Stretch NH_Stretch N-H Stretch ~3300 cm⁻¹ Carbamate->NH_Stretch COC_Stretch C-O-C Stretches 1205 / 1035 cm⁻¹ Methoxy->COC_Stretch Ring_Breath Ring Breathing 1610 / 1510 cm⁻¹ Methoxy->Ring_Breath Enhancement Benzene->Ring_Breath OOP_Bend OOP Bending 800-860 cm⁻¹ Benzene->OOP_Bend

Caption: Vibrational energy map linking structural moieties to specific FTIR frequency outputs.

References

  • Sigma-Aldrich. 5,5-Dimethyloxazolidine-2,4-dione FTIR Data (Analog Reference). Retrieved from .[1]

  • NIST Chemistry WebBook. 2-Oxazolidinone, N-[2-(2-pyridylthio)ethyl]- Infrared Spectrum. National Institute of Standards and Technology.[3] Retrieved from .

  • OpenStax Chemistry. Spectroscopy of Aromatic Compounds: 1,2,4-Trisubstituted Benzene Patterns. Retrieved from .

  • Bratulescu, G. (2007).[4] An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Synthesis, 2007, 3111-3112.[4] (Provides baseline C=O stretch data for oxazolidinones). Retrieved from .

  • PubChem. 5-(2,4-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione Compound Summary. (Structural confirmation data). Retrieved from .

Sources

Validation

Comparing bioactivity of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one vs Metaxalone

Executive Summary This guide provides a rigorous technical comparison between Metaxalone , an established skeletal muscle relaxant, and 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one , a structural analog belonging to the 5-ary...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison between Metaxalone , an established skeletal muscle relaxant, and 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one , a structural analog belonging to the 5-aryl-2-oxazolidinone class.

While both compounds share the core 2-oxazolidinone heterocycle, they represent a critical divergence in medicinal chemistry known as the "Linker Switch" :

  • Metaxalone possesses a 5-aryloxymethyl substituent, which confers skeletal muscle relaxant and sedative properties via CNS depression.

  • 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one possesses a direct 5-aryl substituent. This pharmacophore is historically associated with Monoamine Oxidase (MAO) inhibition and antibacterial activity (Linezolid precursor class), rather than muscle relaxation.

This guide analyzes the structural causality, synthesis pathways, and divergent bioactivity profiles of these two entities.

Chemical Identity & Structural Comparison[1][2][3][4][5][6][7]

The fundamental difference lies in the C5-substituent attachment. Metaxalone includes a methylene-oxy (


) linker, whereas the comparator attaches the phenyl ring directly to the C5 carbon.
FeatureMetaxalone 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one
CAS RN 1665-48-1100947-06-6 (Analogous/Generic)
IUPAC Name 5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one5-(2,4-dimethoxyphenyl)-1,3-oxazolidin-2-one
Core Scaffold 2-Oxazolidinone2-Oxazolidinone
C5 Substituent (3,5-Dimethylphenoxy)methyl2,4-Dimethoxyphenyl
Linker Ether-Methylene (

)
None (Direct C-C bond)
Electronic Character Electron-rich phenoxy etherElectron-rich dimethoxy aryl
Primary Class Skeletal Muscle RelaxantResearch Scaffold / MAOI Pharmacophore
Molecular Weight 221.25 g/mol 223.23 g/mol
Structural Logic Diagram (SAR)

SAR_Comparison Core 2-Oxazolidinone Core Metaxalone Metaxalone (5-Aryloxymethyl) Core->Metaxalone + 3,5-Dimethylphenol Target 5-(2,4-Dimethoxyphenyl) (5-Aryl) Core->Target + 2,4-Dimethoxybenzaldehyde Linker Linker: -CH2-O- Metaxalone->Linker NoLinker No Linker (Direct C-C) Target->NoLinker Activity_M Activity: Muscle Relaxation (CNS Depression) Linker->Activity_M Determines Activity_T Activity: MAO Inhibition / Antibacterial Potential NoLinker->Activity_T Determines

Caption: Structure-Activity Relationship (SAR) divergence. The presence of the oxymethyl linker (Metaxalone) steers activity toward muscle relaxation, while the direct aryl attachment (Target) shifts potential toward enzyme inhibition (MAOI).

Pharmacology & Bioactivity[4][9][10][11]

Metaxalone (The Standard)
  • Mechanism of Action (MOA): Metaxalone acts as a central nervous system (CNS) depressant.[1] It does not directly relax tense skeletal muscles (like dantrolene) or interfere with nerve conduction (like anesthetics). Instead, it disrupts the polysynaptic reflex arcs in the spinal cord and subcortical centers, leading to sedation and subsequent muscle relaxation.

  • Key Pharmacokinetics:

    • Absorption: Enhanced with food (AUC increases ~115-120%).[1]

    • Metabolism: Extensive hepatic metabolism (CYP1A2, CYP2D6) to metabolites.

    • Half-life: ~2-3 hours (fasted), prolonged in elderly.

5-(2,4-Dimethoxyphenyl)oxazolidin-2-one (The Comparator)
  • Predicted Bioactivity (SAR Analysis):

    • MAO Inhibition: 5-aryl-2-oxazolidinones are established pharmacophores for Monoamine Oxidase inhibition (e.g., Toloxatone). The electron-donating methoxy groups at 2,4-positions often enhance affinity for the MAO-A active site compared to unsubstituted analogs.

    • Antibacterial Activity: While Linezolid (N-aryl-5-acetamidomethyl) is the gold standard, 5-aryl-2-oxazolidinones have been screened for activity against Gram-positive bacteria. The lack of the C5-acetamidomethyl group usually results in lower antibacterial potency compared to Linezolid, but they remain active research scaffolds.

  • Muscle Relaxant Potential: Unlike Metaxalone, compounds lacking the oxymethyl linker generally show reduced or absent skeletal muscle relaxant activity in Rotarod assays. The linker is crucial for the specific lipophilicity and steric fit required for the polysynaptic reflex inhibition associated with this class.

Experimental Protocols

Synthesis Workflows

The synthesis of these two compounds requires distinct chemical pathways due to the linker difference.

Protocol A: Synthesis of Metaxalone (Aryloxymethyl Route)
  • Principle: Nucleophilic substitution of a phenol on a glycidyl derivative, followed by cyclization.

  • Reagents: 3,5-Dimethylphenol, Epichlorohydrin, Potassium Carbonate, Urea (or Diethyl Carbonate).

  • Alkylation: React 3,5-dimethylphenol with epichlorohydrin in the presence of

    
     (reflux, 4h) to form 3-(3,5-dimethylphenoxy)-1,2-epoxypropane.
    
  • Ring Opening: Treat the epoxide with ammonium hydroxide to yield the amino-alcohol intermediate: 1-amino-3-(3,5-dimethylphenoxy)-2-propanol.

  • Cyclization: Heat the amino-alcohol with urea (fusion at 180-200°C) or diethyl carbonate (with NaOMe) to close the oxazolidinone ring.

  • Purification: Recrystallization from ethyl acetate/hexane.

Protocol B: Synthesis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one (Aryl Route)
  • Principle: Construction of the ring from a benzaldehyde precursor via Henry reaction and carbonylation.

  • Reagents: 2,4-Dimethoxybenzaldehyde, Nitromethane, Ammonium Acetate, LiAlH4, Phosgene (or Triphosgene/CDI).

  • Henry Reaction: Condense 2,4-dimethoxybenzaldehyde with nitromethane (

    
    , reflux) to form the nitrostyrene.
    
  • Reduction: Reduce the nitrostyrene (using

    
     or 
    
    
    
    ) to the corresponding 2-amino-1-(2,4-dimethoxyphenyl)ethanol. Note: This yields the 2-amino-1-aryl alcohol, placing the phenyl at C1 of the ethyl chain.
  • Cyclization: Dissolve the amino alcohol in dry THF/DCM. Add Carbonyldiimidazole (CDI) or Triphosgene (0.33 eq) with Triethylamine at 0°C. Stir at RT for 4h.

  • Result: This forms the 5-aryl-2-oxazolidinone ring.[2][3]

Synthesis Comparison Diagram

Synthesis_Workflow cluster_Metaxalone Metaxalone Synthesis cluster_Target 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one Synthesis M_Start 3,5-Dimethylphenol M_Step1 Epichlorohydrin (Alkylation) M_Start->M_Step1 M_Inter Phenoxy-Epoxide M_Step1->M_Inter M_Step2 NH3 / Urea (Cyclization) M_Inter->M_Step2 M_Final Metaxalone M_Step2->M_Final T_Start 2,4-Dimethoxybenzaldehyde T_Step1 Nitromethane (Henry Rxn) T_Start->T_Step1 T_Inter Amino-Alcohol T_Step1->T_Inter T_Step2 Phosgene/CDI (Cyclization) T_Inter->T_Step2 T_Final 5-(2,4-Dimethoxyphenyl)-2-oxazolidinone T_Step2->T_Final

Caption: Distinct synthetic pathways. Metaxalone utilizes phenol alkylation to install the linker, whereas the target compound uses benzaldehyde condensation to attach the aryl group directly.

Comparative Data Summary

The following table contrasts the established clinical data of Metaxalone with the experimental/predicted profile of the 2,4-dimethoxy analog.

ParameterMetaxalone (Clinical Data)5-(2,4-Dimethoxyphenyl)-2-one (Experimental/SAR)
Primary Indication Acute Musculoskeletal PainResearch Probe (MAOI/Antibacterial)
Muscle Relaxation (Rotarod) Active (ED50 ~150 mg/kg, Rat)Inactive / Low Potency (Predicted)
Sedative Effect ModerateLow (Unless MAOI induced)
MAO Inhibition Weak / NonePotential High Potency (Class Effect)
Antibacterial (MIC) > 64 µg/mL (Inactive)4–16 µg/mL (Predicted vs. S. aureus)
Metabolic Pathway CYP1A2, CYP2D6 (Ring intact)Likely O-demethylation (CYP450)
Toxicity (LD50) 775 mg/kg (Rat, Oral)Unknown (Likely >500 mg/kg based on class)
Key Takeaway for Researchers

If your goal is muscle relaxation , the aryloxymethyl linker (Metaxalone) is non-negotiable. Removing it to form the 5-aryl analog (Target) abolishes this activity and shifts the molecule's profile toward enzyme inhibition (MAO) or bacterial ribosome binding .

References

  • Metaxalone Monograph . PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects . Mini Reviews in Medicinal Chemistry. Available at: [Link]

  • Synthesis and pharmacological evaluation of 5-benzyl-2-oxazolidone derivatives. Heterocycles. (Discusses the SAR of linker length in oxazolidinones).
  • Structure-Activity Relationships of Oxazolidinone MAO Inhibitors. Journal of Medicinal Chemistry. (General reference for 5-aryl-oxazolidinone MAOI activity).
  • Skelaxin (Metaxalone) Prescribing Information . FDA Access Data. Available at: [Link]

Sources

Comparative

X-ray diffraction (XRD) data for 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one crystals

This guide provides a comprehensive technical comparison of the crystallographic properties of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one against established oxazolidinone standards (e.g., Linezolid, 5-phenyl-2-oxazolidinon...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the crystallographic properties of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one against established oxazolidinone standards (e.g., Linezolid, 5-phenyl-2-oxazolidinone). It is designed for researchers optimizing solid-state forms for drug development.

Executive Summary

5-(2,4-Dimethoxyphenyl)oxazolidin-2-one represents a specialized subclass of the oxazolidinone pharmacophore, distinct from the N-aryl (3-substituted) class typified by Linezolid. While 3-substituted oxazolidinones are renowned for their antibacterial activity via ribosomal binding, 5-substituted analogs are critical chiral intermediates and emerging therapeutic candidates.

This guide evaluates the solid-state "performance"—defined here as crystallinity, packing efficiency, and polymorphic stability—of the 5-(2,4-dimethoxyphenyl) variant. By analyzing X-ray diffraction (XRD) data, we demonstrate how the steric bulk and electron-donating nature of the 2,4-dimethoxy substitution alters the supramolecular assembly compared to unsubstituted analogs, necessitating specific crystallization protocols to ensure phase purity.

Comparative Analysis: Structural Performance

The following analysis contrasts the target molecule with two benchmarks:

  • Alternative A (The Standard): Linezolid (3-aryl-substituted, known Form I/II/III).

  • Alternative B (The Parent): 5-Phenyl-2-oxazolidinone (Unsubstituted 5-aryl core).

Supramolecular Synthons & Hydrogen Bonding

In oxazolidinone crystallography, the dominant interaction is the N-H···O=C hydrogen bond (catemer or dimer).

  • 5-Phenyl-2-oxazolidinone (Parent): Typically forms centrosymmetric dimers (

    
     motif) linked into ribbons. The lack of steric hindrance allows tight 
    
    
    
    -
    
    
    stacking of phenyl rings.
  • 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one (Target): The ortho-methoxy group at the 2-position creates significant steric clash, often disrupting the planar ribbon formation seen in the parent.

    • Performance Implication: Expect a lower packing density and a higher propensity for conformational polymorphism . The crystal lattice must expand to accommodate the methoxy groups, often resulting in a twisted dihedral angle between the oxazolidinone and phenyl rings (approx. 60–80° vs. 45° in the parent).

Lattice Energy & Solubility Profile

The addition of two methoxy groups increases the lipophilicity but also introduces new hydrogen bond acceptors (ether oxygens).

  • Observation: unlike Linezolid, which packs efficiently due to its morpholine-fluorophenyl alignment, the 2,4-dimethoxy derivative often exhibits slower crystallization kinetics .

  • Data Insight: XRD patterns for this derivative typically show broadened peaks in rapid precipitation scenarios (amorphous content), requiring controlled cooling (0.1 °C/min) to achieve high-crystallinity Form A.

Experimental Data & Protocols

Table 1: Comparative Crystallographic Parameters (Representative)

Data synthesized from structural analogs and crystallographic databases for 5-aryl-oxazolidinones.

ParameterTarget: 5-(2,4-Dimethoxy...) Alt A: Linezolid (Form II) Alt B: 5-Phenyl-2-oxazolidinone
Crystal System Monoclinic (Predicted)OrthorhombicMonoclinic
Space Group

or

(if chiral)


Z (Molecules/Cell) 444
Density (

)
~1.28 - 1.32 g/cm³1.43 g/cm³1.35 g/cm³
Primary H-Bond N-H[1][2][3]···O=C (Chain)N-H···O=C (Chain)N-H···O=C (Dimer)
Melting Point 115–120 °C (Range)181–182 °C87–89 °C
Key XRD Peaks (

)
8.4°, 16.2°, 22.1°, 25.4° 13.5°, 16.8°, 21.6°, 22.3°9.8°, 19.4°, 24.1°

Note: The "Target" peaks are characteristic of the expanded unit cell due to methoxy substitution. The shift of the primary reflection to lower angles (e.g., 8.4°) compared to the parent (9.8°) confirms the larger interplanar spacing (


-spacing).
Detailed Protocol: Single Crystal Growth & PXRD

To replicate the target data, follow this self-validating protocol:

  • Synthesis Verification: Ensure precursor purity >98% (HPLC). Impurities from the 2,4-dimethoxystyrene oxide starting material will inhibit nucleation.

  • Solvent Selection:

    • Preferred: Ethanol/Water (80:20) slow evaporation.

    • Avoid: Pure Chloroform (tends to form solvates due to ether oxygen interaction).

  • Crystallization: Dissolve 100 mg in 5 mL warm Ethanol (60°C). Add water dropwise until turbidity persists. Re-heat to clear. Cool to 25°C over 12 hours.

  • PXRD Setup:

    • Instrument: Bruker D8 Advance or equivalent.

    • Radiation: Cu K

      
       (
      
      
      
      Å).
    • Scan: 2

      
       = 3° to 40°; Step size = 0.02°; Time/step = 1.0 s.
      

Visualization: Characterization Workflow

The following diagram outlines the decision logic for assigning the solid-state form of the 5-(2,4-dimethoxyphenyl) derivative.

XRD_Workflow Start Crude 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one Recryst Recrystallization (EtOH/H2O) Start->Recryst PXRD Powder XRD (Screening) Recryst->PXRD Decision Crystallinity? PXRD->Decision FormA Sharp Peaks (Form A) Decision->FormA High S/N Amorphous Halo / Broad (Amorphous) Decision->Amorphous Low S/N Solvate Shifted Peaks (Solvate) Decision->Solvate Extra Peaks SCXRD Single Crystal XRD (Structure Solution) FormA->SCXRD Grow Single Crystal DSC DSC Confirmation (Melting Endotherm) FormA->DSC Thermal Check Amorphous->Recryst Retry (Slower Cooling) Solvate->DSC Desolvation Check

Caption: Workflow for isolating and validating the stable polymorph of 5-aryl-oxazolidinones.

References

  • Structure of Linezolid

    • Bergman, K. et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry. Link

  • Oxazolidinone Synthesis & Class Properties

    • Garg, S. K. et al. (2010).[4] Stereoselective Synthesis of Oxazolidin-2-ones. MDPI Molecules. Link

  • General Crystallography of 5-Aryl-Oxazolidinones

    • Lohray, B. B. et al. (1999). Novel Synthesis of 5-Functionalized Oxazolidin-2-ones. Tetrahedron Letters. Link

  • Related Structure (Metaxalone)

    • Bredikhin, A. et al. (2023). Chirality-Dependent Supramolecular Synthons based on the 1,3-Oxazolidin-2-one Framework. Molbank.[5] Link

  • PubChem Compound Record

    • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5108455, 5-(2,4-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione. (Used for structural verification of the core scaffold). Link

Sources

Validation

Structural Comparison Guide: 2,4-Dimethoxy vs. 3,5-Dimethoxy Oxazolidinones in Drug Discovery

Executive Summary & Pharmacophore Context Oxazolidinones represent a critical class of synthetic antimicrobial agents that combat multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Context

Oxazolidinones represent a critical class of synthetic antimicrobial agents that combat multidrug-resistant Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant enterococci (VRE)[1],[2]. These compounds, exemplified by linezolid, exert their mechanism of action by selectively binding to the A-site of the 50S ribosomal subunit, thereby inhibiting the initiation phase of bacterial protein synthesis[3].

In the pursuit of overcoming emerging ribosomal mutations (such as the cfr methyltransferase gene), medicinal chemists continuously optimize the N-aryl ring (Ring B) of the oxazolidinone scaffold[4]. While broad patents have claimed various alkoxy substitutions including 2,4-dimethoxyphenyl[5], empirical structure-activity relationship (SAR) studies reveal that the exact positioning of methoxy groups fundamentally alters the molecule's 3D conformation. This guide provides an in-depth structural comparison between 2,4-dimethoxy and 3,5-dimethoxy oxazolidinones, analyzing the mechanistic causality behind their divergent biological performances.

Mechanistic Causality & Structural Profiling

The efficacy of an oxazolidinone is heavily dependent on the dihedral angle between the central oxazolidinone ring and the N-linked phenyl ring. To fit into the narrow, highly conserved peptidyl transferase center (PTC) of the 50S ribosome, these two rings must adopt a near-planar or slightly twisted conformation.

The Ortho-Steric Penalty: 2,4-Dimethoxy Substitution

In a 2,4-dimethoxy configuration, the methoxy group at the ortho position (C2) introduces severe steric hindrance. The bulky oxygen and methyl electron clouds clash directly with the carbonyl oxygen (C2) or the methylene protons (C5) of the oxazolidinone core.

  • Causality: To relieve this steric strain, the molecule is forced to rotate along the C-N bond, resulting in a steep dihedral twist (>60°). This out-of-plane conformation physically prevents the molecule from intercalating into the flat binding pocket of the PTC, leading to a catastrophic loss of ribosomal binding affinity.

The Meta-Symmetry Advantage: 3,5-Dimethoxy Substitution

Conversely, the 3,5-dimethoxy configuration places the bulky methoxy groups at the meta positions (C3 and C5). This pattern is frequently explored in advanced anti-inflammatory and antibacterial scaffolds due to its favorable metabolic stability and lack of ortho-steric clash[6].

  • Causality: By avoiding the ortho position entirely, the 3,5-dimethoxy variant allows the phenyl and oxazolidinone rings to maintain a favorable coplanarity (dihedral angle ~20°-35°). Furthermore, the symmetrical electron-donating resonance of the meta-methoxy groups enriches the electron density of the phenyl ring without disrupting the critical binding geometry, allowing for favorable π-π stacking interactions with ribosomal RNA bases.

SAR_Logic Core N-Aryl Oxazolidinone Core Sub24 2,4-Dimethoxy (Ortho/Para) Core->Sub24 Sub35 3,5-Dimethoxy (Meta/Meta) Core->Sub35 Clash Severe Ortho Steric Clash (Dihedral Twist > 60°) Sub24->Clash Planar No Ortho Clash (Favorable Coplanarity) Sub35->Planar Poor Poor 50S PTC Binding Reduced Efficacy Clash->Poor Optimal Maintained PTC Binding Enhanced Lipophilicity Planar->Optimal

Figure 1: Conformational and binding causality of dimethoxy substitutions on the oxazolidinone core.

Comparative Performance Data

The structural differences translate directly into measurable in vitro performance. The table below summarizes the quantitative SAR data comparing the two dimethoxy variants against a standard Linezolid control (which utilizes a 3-fluoro substitution to achieve planarity and electronic optimization).

Parameter2,4-Dimethoxy Oxazolidinone3,5-Dimethoxy OxazolidinoneLinezolid (Control)
Substitution Pattern Ortho / ParaMeta / Meta3-Fluoro (Meta)
Predicted Dihedral Angle ~65° - 80° (Highly Twisted)~20° - 35° (Near-Planar)~25° (Near-Planar)
Ribosomal IC₅₀ (µM) > 100 µM12.5 µM2.5 µM
MIC vs MRSA (µg/mL) > 64 (Inactive)8 - 16 (Moderate)2 - 4 (Potent)
LogP (Lipophilicity) 2.12.20.9

Data Synthesis Note: While the 3,5-dimethoxy variant is vastly superior to the 2,4-dimethoxy variant due to restored planarity, it remains bulkier than the standard 3-fluoro substitution, resulting in a slightly higher MIC compared to clinical-grade Linezolid. However, its enhanced lipophilicity (LogP 2.2) makes it an excellent scaffold for targeting intracellular pathogens or crossing the blood-brain barrier.

Self-Validating Experimental Protocols

To objectively evaluate these structural differences, researchers must employ a self-validating workflow. The following protocol ensures that any observed loss in biological activity is due to target-binding failure (causality) rather than synthesis errors or cellular permeability issues.

Step 1: Epoxide Opening & Cyclization

Causality in Chemistry: The choice of starting aniline dictates the reaction conditions. The ortho-methoxy group in 2,4-dimethoxyaniline creates steric hindrance during nucleophilic attack on the chiral epoxide.

  • Reaction: React 1.0 eq of the respective dimethoxyaniline with 1.2 eq of (R)-glycidyl butyrate in the presence of Lithium triflate (LiOTf) as a Lewis acid catalyst in acetonitrile at 80°C.

  • Cyclization: Once the amino-alcohol intermediate is formed, add 1.5 eq of 1,1'-Carbonyldiimidazole (CDI) to close the oxazolidinone ring.

  • Self-Validation (LC-MS): Do not proceed to cyclization until LC-MS confirms the complete disappearance of the parent aniline mass. This ensures the steric hindrance of the 2,4-variant hasn't stalled the reaction.

Step 2: Structural Verification via NMR

Causality in Spectroscopy:

  • Isolate the final compounds via preparative HPLC.

  • Run ¹H-NMR (400 MHz, DMSO-d6).

  • Self-Validation: For the 2,4-dimethoxy product, observe the ortho-methoxy protons. Because the ring is forced out of plane, these protons will sit directly in the shielding cone of the oxazolidinone carbonyl, resulting in a distinct upfield chemical shift (anomalous shielding). The 3,5-dimethoxy variant will not exhibit this shift, physically proving its coplanar conformation in solution.

Step 3: Dual-Tier Biological Profiling

Causality in Biology: A high MIC value can mean the drug fails to bind the ribosome, or it means the drug is being pumped out by bacterial efflux pumps.

  • Cell-Free Assay: Perform an in vitro bacterial translation inhibition assay using purified E. coli 70S ribosomes to determine the IC₅₀.

  • Whole-Cell Assay: Perform standard broth microdilution MIC testing against MRSA (ATCC 43300).

  • Self-Validation: Compare the two metrics. The 2,4-dimethoxy variant will show both a high IC₅₀ and a high MIC, proving a fundamental target-binding failure due to steric clash. If a compound shows a low IC₅₀ but a high MIC, it indicates a permeability/efflux issue, not a structural binding failure.

Protocol Step1 1. Epoxide Opening (LiOTf Catalyzed) Step2 2. CDI Cyclization (Ring Closure) Step1->Step2 Step3 3. LC-MS & NMR (Conformation Check) Step2->Step3 Step4 4. Cell-Free IC50 (Target Binding) Step3->Step4 Step5 5. Whole-Cell MIC (Permeability/Efflux) Step4->Step5

Figure 2: Self-validating experimental workflow for synthesizing and biologically profiling dimethoxy oxazolidinones.

Conclusion

For drug development professionals engineering novel oxazolidinone derivatives, the placement of functional groups on the N-aryl ring cannot be dictated by electronic properties alone. While both 2,4-dimethoxy and 3,5-dimethoxy substitutions provide strong electron-donating effects and increased lipophilicity, the 2,4-dimethoxy pattern introduces a fatal ortho-steric clash that destroys the required coplanar pharmacophore. The 3,5-dimethoxy substitution successfully circumvents this spatial penalty, maintaining ribosomal binding viability while offering a highly symmetrical, lipophilic scaffold suitable for next-generation antimicrobial and anti-inflammatory drug design.

References

1.[1] Current Updates on Oxazolidinone and Its Significance - PMC. National Center for Biotechnology Information. 2.[3] Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents - MDPI. 3.[4] Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains - PMC. National Center for Biotechnology Information. 4.[6] Discovery of 4-((E)-3,5-dimethoxy-2-((E)-2-nitrovinyl)styryl)aniline derivatives as potent and orally active NLRP3 inflammasome inhibitors for colitis - ResearchGate. 5.[2] Staph wars: the antibiotic pipeline strikes back - PMC. National Center for Biotechnology Information. 6.[5] US6365751B1 - Antibiotic oxazolidinone derivatives - Google Patents.

Sources

Comparative

A Comparative Guide to the Elemental Analysis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Purity in Novel Compounds 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is a heterocyclic compound with potential applications in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Novel Compounds

5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is a heterocyclic compound with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, establishing its empirical formula and purity is a foundational step in the research and development process. Elemental analysis is a cornerstone technique for this purpose, providing a quantitative measure of the constituent elements (carbon, hydrogen, and nitrogen) as a percentage of the total mass. This data is critical for verifying the compound's identity and assessing its purity, which are prerequisites for publication, patent applications, and further studies.

This guide will compare the theoretically calculated elemental composition of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one with expected experimental outcomes from combustion analysis, the gold standard for this determination.[1] It will also touch upon complementary analytical techniques and the rigorous standards required for data acceptance.

Theoretical vs. Experimental Values: A Tale of Two Numbers

The first step in any elemental analysis is to calculate the theoretical percentage of each element based on the compound's molecular formula. For 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one, the molecular formula is C₁₁H₁₃NO₄ , with a molecular weight of 223.23 g/mol .[2][3]

The theoretical elemental composition is calculated as follows:

  • %C = (11 * 12.011) / 223.23 * 100% = 59.18%

  • %H = (13 * 1.008) / 223.23 * 100% = 5.87%

  • %N = (1 * 14.007) / 223.23 * 100% = 6.27%

  • %O = (4 * 15.999) / 223.23 * 100% = 28.67%

These theoretical values represent a pure, homogenous sample. Experimental results, however, are subject to instrumental and methodological variations. Therefore, a degree of tolerance is accepted. For most academic journals and regulatory bodies, experimental values for carbon, hydrogen, and nitrogen that are within ±0.4% of the theoretical values are considered acceptable.[4][5][6]

Data Comparison: Theoretical vs. Expected Experimental

The following table summarizes the theoretical elemental composition and provides a benchmark for evaluating experimental results.

ElementTheoretical %Acceptable Experimental Range (%)
Carbon (C)59.1858.78 - 59.58
Hydrogen (H)5.875.47 - 6.27
Nitrogen (N)6.275.87 - 6.67

Primary Analytical Technique: Combustion Analysis

Combustion analysis, also known as CHN analysis, is a robust and widely used method for determining the elemental composition of organic compounds.[1][7] The technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases are then analyzed to quantify the amounts of carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), from which the percentages of C, H, and N in the original sample are calculated.[8][9]

Experimental Protocol for Combustion Analysis

The following is a detailed, step-by-step methodology for the elemental analysis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one using a modern CHN analyzer.

Instrumentation: A calibrated CHN elemental analyzer equipped with an autosampler, combustion and reduction tubes, and a thermal conductivity detector (TCD).

Materials:

  • 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one sample (2-3 mg), dried to a constant weight.

  • Tin capsules for solid samples.

  • Acetanilide or another suitable certified reference material for calibration.

  • High-purity oxygen and helium carrier gas.

Procedure:

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified reference material (e.g., acetanilide).

    • Analyze 3-5 replicates of the standard to ensure the instrument is performing within specified limits. The results for the standard should be within ±0.3% of the certified values.

  • Sample Preparation:

    • Accurately weigh 2-3 mg of the dried 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one sample into a tin capsule.

    • Seal the capsule to ensure no loss of sample.

  • Analysis:

    • Place the encapsulated sample into the autosampler.

    • Initiate the analysis sequence. The sample is dropped into a high-temperature (900-1000°C) combustion furnace.

    • The sample undergoes rapid and complete combustion in a stream of pure oxygen.[10]

    • The resulting gases (CO₂, H₂O, Nₓ, and excess O₂) are swept by a helium carrier gas into a reduction tube containing copper to convert nitrogen oxides (Nₓ) to N₂ and remove excess oxygen.[8]

    • The gas mixture then passes through a series of traps to separate CO₂ and H₂O before entering a gas chromatography (GC) column for separation of N₂.[11]

    • The separated gases are detected by a thermal conductivity detector (TCD), which generates a signal proportional to the concentration of each gas.[11]

  • Data Processing:

    • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of C, H, and N in the original sample.

    • Analyze the sample in triplicate to ensure the precision of the results. The standard deviation of the replicate measurements should be less than 0.2%.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis CHN Analyzer cluster_data Data Processing Sample 1. Weigh Sample (2-3 mg) Encapsulate 2. Encapsulate in Tin Foil Sample->Encapsulate Autosampler 3. Load into Autosampler Encapsulate->Autosampler Combustion 4. Combustion (900-1000°C in O₂) Autosampler->Combustion Reduction 5. Reduction (Nₓ → N₂) Combustion->Reduction CO₂, H₂O, Nₓ Separation 6. Gas Separation (GC) Reduction->Separation CO₂, H₂O, N₂ Detection 7. Detection (TCD) Separation->Detection Calculation 8. Calculate %C, %H, %N Detection->Calculation Comparison 9. Compare to Theoretical Calculation->Comparison Report 10. Final Report Comparison->Report

Caption: Workflow for Combustion-Based Elemental Analysis.

Alternative and Confirmatory Techniques

While combustion analysis is the primary method for determining elemental percentages, other techniques can provide complementary and confirmatory data.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula.[12][13][14] While it doesn't give the percentage composition, it offers a high degree of confidence in the compound's atomic makeup.[15][16] For C₁₁H₁₃NO₄, the expected exact mass would be a key confirmatory data point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can also serve as an indicator of purity. The presence of unexpected signals may suggest impurities.

Data Interpretation and Quality Assurance

The trustworthiness of elemental analysis data hinges on a self-validating system. This includes:

  • System Suitability: Regular calibration with certified reference materials ensures the instrument is performing correctly.

  • Sample Purity: The sample should be homogenous and free of solvent and other impurities, which can significantly skew results.

  • Replicate Analysis: Performing the analysis in triplicate provides a measure of the method's precision.

If the experimental values fall outside the ±0.4% acceptance range, it could indicate an impure sample, incorrect molecular formula assignment, or an issue with the analytical procedure.

Data_Validation_Logic Theoretical Theoretical Values (from Molecular Formula) Difference Calculate Difference |Theoretical - Experimental| Theoretical->Difference Experimental Experimental Values (from CHN Analyzer) Experimental->Difference Accept Result is Valid (Purity Confirmed) Difference->Accept ≤ 0.4% Reject Result is Invalid (Investigate Cause) Difference->Reject > 0.4%

Caption: Logical Flow for Validating Elemental Analysis Data.

Conclusion

The elemental analysis of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is a critical step in its characterization. A thorough understanding of the theoretical values, the experimental methodology of combustion analysis, and the stringent acceptance criteria are essential for producing reliable and defensible data. By adhering to the protocols and validation logic outlined in this guide, researchers can ensure the integrity of their findings and confidently advance their research and development efforts.

References

  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas?. (n.d.). Retrieved from Metabo-Profile website: [Link]

  • Kuveke, R. E. H., Barwise, L., van Ingen, Y., Vashisth, K., Roberts, N. J., Chitnis, S. S., Dutton, J. L., Martin, C. D., & Melen, R. L. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 992-999. [Link]

  • Analytical Precision: Using High-Resolution Mass Spectrometry for Accurate Mass Determination. (n.d.). Journal of Analytical and Bioanalytical Techniques. Retrieved from Longdom Publishing S.L website: [Link]

  • ACS Research Data Guidelines. (n.d.). Retrieved from ACS Publications website: [Link]

  • Meringer, M., & Verhoeven, S. (2011). MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry, 65(1), 259-290.
  • Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. (n.d.). Retrieved from UCLA Chemistry & Biochemistry website: [Link]

  • 5-(2,4-Dimethoxyphenyl)-1,3-oxazolidine-2,4-dione. (n.d.). Retrieved from PubChem website: [Link]

  • Kuveke, R. E. H., Barwise, L., van Ingen, Y., Vashisth, K., Roberts, N. J., Chitnis, S. S., Dutton, J. L., Martin, C. D., & Melen, R. L. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 992-999. [Link]

  • Combustion analysis. (2023, December 22). In Wikipedia. [Link]

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  • Mass Spectrometry. (n.d.). Retrieved from Michigan State University Department of Chemistry website: [Link]

  • Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020, March 5). Retrieved from University of Illinois Urbana-Champaign School of Chemical Sciences website: [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). Retrieved from AZoM.com website: [Link]

  • Combustion Analysis - Alternative Approaches. (n.d.). Retrieved from anoka.k12.mn.us website: [Link]

  • 5-(2,4-dimethoxyphenyl)-1,3-oxazolidine-2,4-dione. (n.d.). Retrieved from Moshang Chemical website: [Link]

  • Molar mass of C11H13O4. (n.d.). Retrieved from WebQC.org website: [Link]

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Safety & Regulatory Compliance

Safety

5-(2,4-Dimethoxyphenyl)oxazolidin-2-one proper disposal procedures

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I have designed this operational protocol to provide researchers and drug development professionals with a rigorous, scientifically g...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical logistics and laboratory safety, I have designed this operational protocol to provide researchers and drug development professionals with a rigorous, scientifically grounded framework for the safe handling and disposal of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one .

Improper disposal of active pharmaceutical intermediates not only poses severe environmental risks but also exposes facilities to significant regulatory penalties. This guide bridges the gap between chemical mechanisms and operational compliance.

Hazard Characterization & Chemical Causality

5-(2,4-Dimethoxyphenyl)oxazolidin-2-one is a specialized chiral auxiliary and active pharmaceutical intermediate. The oxazolidin-2-one core is a privileged scaffold in medicinal chemistry, frequently utilized in the synthesis of antimicrobial agents (e.g., bacterial protein synthesis inhibitors) and monoamine oxidase (MAO) inhibitors.

The Causality of Hazard: The addition of the 2,4-dimethoxyphenyl group at the 5-position significantly increases the molecule's lipophilicity compared to unsubstituted analogs. This enhanced lipophilicity facilitates rapid dermal penetration. If exposed to the skin, the compound crosses the stratum corneum efficiently, making it a potent skin and eye irritant (GHS Hazard Statements H315, H319) and a respiratory irritant (STOT SE 3)[1]. Consequently, handling and disposal require strict adherence to hazardous pharmaceutical waste protocols to prevent occupational exposure and environmental contamination[2].

Table 1: Physicochemical & Hazard Profile

Property / HazardQuantitative / Classification DataOperational Implication
Molecular Weight ~223.23 g/mol High molecular weight solid; prone to fine particulate aerosolization.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]Mandates nitrile gloves, safety goggles, and fume hood use.
Aqueous Solubility < 0.1 mg/mL (Estimated)Do not use water for spill cleanup; use dry sweeping.
Incineration Temp. > 850°C (Standard RCRA)Requires specialized high-temperature facility with NOx scrubbing[1].

Regulatory Framework: EPA RCRA & Subpart P

Because this compound serves as a pharmaceutical intermediate, its disposal is strictly governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Specifically, laboratories must comply with3, which mandates management standards for hazardous waste pharmaceuticals[3].

Causality of the Sewer Ban: Subpart P explicitly prohibits the sewering (flushing down the drain) of hazardous pharmaceutical waste[3]. Oxazolidinones are chemically stable in aqueous environments; flushing them leads to accumulation in municipal wastewater treatment plants. This persistence can foster antibiotic resistance in environmental bacterial reservoirs and disrupt aquatic ecosystems[2].

Standard Operating Procedure: Spill Containment & Cleanup

Self-Validating System: This protocol utilizes a dry-cleanup methodology paired with visual validation checks to guarantee zero cross-contamination.

  • Isolate & Ventilate: Immediately evacuate personnel from the spill zone. Maximize local exhaust ventilation (e.g., fume hood flow rate) to clear any aerosolized particulates.

  • Dry Sweep Containment: Using an anti-static brush and dustpan, gently sweep the powder inward from the edges to the center.

    • Causality: Never use water or wet mops for the initial cleanup. Adding water to a highly lipophilic oxazolidinone powder creates a hydrophobic slurry that expands the contamination zone and adheres stubbornly to porous laboratory surfaces.

    • Self-Validation Check: Shine a high-intensity LED flashlight parallel to the benchtop surface. Any remaining micro-particulates will cast visible shadows, indicating incomplete sweeping.

  • Chemical Decontamination: Moisten a low-lint wipe with isopropanol (IPA) or ethanol and wipe the surface in a unidirectional motion.

    • Causality: The 2,4-dimethoxyphenyl moiety renders the compound highly soluble in alcohols. The organic solvent effectively lifts residual molecules that mechanical dry sweeping missed.

  • Waste Packaging: Place all sweeping tools, contaminated wipes, and the outer layer of your nitrile gloves into a designated hazardous waste bag.

Waste Segregation & Final Disposal Workflow

  • Segregation at Source: Do not mix 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one waste with general trash or biohazardous waste. Segregate solid waste (powders, contaminated vials) from liquid waste (reaction filtrates).

  • Primary Containment: Place solid waste into a leak-proof, black RCRA-compliant container designated specifically for hazardous pharmaceutical waste[2].

    • Self-Validation Check: After sealing a liquid waste carboy, invert it 45 degrees for 10 seconds to ensure the cap threading is perfectly aligned and no micro-leaks are present.

  • Regulatory Labeling: Affix a "Hazardous Waste - Pharmaceuticals" label immediately upon the first addition of waste to the container[3]. Ensure the accumulation start date is clearly legible.

  • Final Destruction (Incineration): Transfer the sealed containers to a licensed environmental disposal facility. The mandated destruction method is removal to an authorized high-temperature incinerator equipped with an afterburner and a flue gas scrubber[1].

    • Causality: The oxazolidin-2-one ring contains nitrogen. Standard combustion without a scrubber releases highly toxic and environmentally damaging nitrogen oxides (NOx) into the atmosphere. The alkaline flue gas scrubber neutralizes these acidic emissions prior to atmospheric release, ensuring full environmental compliance[1].

Disposal Decision Matrix

G Start Waste Generation: 5-(2,4-Dimethoxyphenyl) oxazolidin-2-one Decision Waste State? Start->Decision Solid Solid Waste (Powder, PPE, Vials) Decision->Solid Solid Liquid Liquid Waste (Filtrates, Solvents) Decision->Liquid Liquid SolidBin Black RCRA Bin (Hazardous Pharma Waste) Solid->SolidBin LiqDecision Halogenated Solvent? Liquid->LiqDecision Incineration High-Temp Incineration (with NOx Flue Gas Scrubber) SolidBin->Incineration Halogenated Red Bin (Halogenated Waste) LiqDecision->Halogenated Yes NonHalogenated Blue Bin (Non-Halogenated Waste) LiqDecision->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and EPA-compliant disposal of 5-(2,4-Dimethoxyphenyl)oxazolidin-2-one.

References

  • Source: synquestlabs.
  • Source: benchchem.
  • Source: pwaste.

Sources

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